molecular formula C10H8S8 B011099 Bis(ethylenedithio)tetrathiafulvalene-d8 CAS No. 101751-48-8

Bis(ethylenedithio)tetrathiafulvalene-d8

Cat. No.: B011099
CAS No.: 101751-48-8
M. Wt: 392.8 g/mol
InChI Key: LZJCVNLYDXCIBG-SVYQBANQSA-N
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Description

Bis(ethylenedithio)tetrathiafulvalene-d8 is a useful research compound. Its molecular formula is C10H8S8 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJCVNLYDXCIBG-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539817
Record name 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101751-48-8
Record name 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Isotope Effect in BEDT-TTF-d8 Organic Superconductors

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Synthesis, and Phase Control in


-Type Charge Transfer Salts 

Executive Summary

This technical guide addresses the anomalous isotope effect observed in organic superconductors based on the electron donor molecule bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or "ET").[1] Unlike the standard BCS (Bardeen-Cooper-Schrieffer) prediction where heavier isotopes suppress the critical temperature (


), deuteration of BEDT-TTF (forming BEDT-TTF-d8) frequently yields an "inverse" isotope effect or induces a metal-insulator transition.

For researchers in condensed matter physics and materials science, understanding this phenomenon is critical. It is not merely a mass effect but a geometrical isotope effect that acts as "negative chemical pressure," tuning the bandwidth (


) relative to the on-site Coulomb repulsion (

). This guide details the synthesis of high-purity d8-variants, the crystallographic mechanisms driving the

shift, and the phase diagram implications for the

-(BEDT-TTF)

X family.

Theoretical Framework: The Geometrical Isotope Effect

BCS Theory vs. The Organic Anomaly

In conventional phonon-mediated superconductors, the isotope effect coefficient


 is defined by 

, where

is the ionic mass.[1] BCS theory predicts

.
  • Observation: In

    
    -(BEDT-TTF)
    
    
    
    Cu(NCS)
    
    
    , replacing H with D (mass increase) increases
    
    
    (Inverse Effect).
  • Observation: In

    
    -(BEDT-TTF)
    
    
    
    Cu[N(CN)
    
    
    ]Br, deuteration pushes the system toward the Mott insulating phase, effectively acting as a lattice expansion or "negative pressure."
The Mechanism: Chemical Pressure and Bandwidth

The anomaly arises because the C-D bond is shorter and stiffer than the C-H bond due to zero-point energy differences. This is not a direct phonon-mass effect but a structural perturbation.

  • Bond Shortening: The C-D bonds in the terminal ethylene groups of BEDT-TTF are shorter than C-H bonds.

  • Lattice Perturbation: This shortening alters the steric hindrance between donor molecules, modifying the unit cell parameters (specifically the inter-dimer transfer integrals).

  • Electronic Correlation (

    
    ):  The structural change reduces the electronic bandwidth (
    
    
    
    ). According to the Mott-Hubbard model, as
    
    
    decreases (while Coulomb repulsion
    
    
    remains constant), the system moves toward the insulating state.
  • Result: Deuteration mimics the effect of decompression (negative hydrostatic pressure).

Pathway Visualization

The following diagram illustrates the causal link between isotopic substitution and the macroscopic superconducting state.

GeometricalIsotopeEffect Sub Isotopic Substitution (H8 → d8) Bond Zero-Point Energy Reduction (C-D Bond Shortening) Sub->Bond Mass Effect Steric Reduced Steric Hindrance of Terminal Ethylene Groups Bond->Steric Geometric Effect Lattice Lattice Parameter Modification (Anisotropic Expansion/Contraction) Steric->Lattice Transfer Reduced Inter-dimer Transfer Integral (t) Lattice->Transfer Bandwidth Decreased Bandwidth (W) Increased U/W Ratio Transfer->Bandwidth State Phase Shift: Inverse Tc Effect OR Mott Insulator Transition Bandwidth->State Negative Chemical Pressure

Figure 1: The Geometrical Isotope Effect pathway. Deuteration acts as a structural tuner rather than a simple phonon mass dampener.

Synthesis Protocol: BEDT-TTF-d8 and Single Crystal Growth

High-purity synthesis is paramount. Impurities act as disorder potentials that can suppress superconductivity, masking the subtle isotope effect.

Precursor Synthesis (BEDT-TTF-d8)

The synthesis relies on the cross-coupling of thiones or the reaction of deuterated alkyl halides with 1,3-dithiole-2-thione-4,5-dithiolate (dmit) derivatives.

Reagents:

  • d4-1,2-Dibromoethane (

    
     D atom enrichment).
    
  • Carbon disulfide (

    
    ).
    
  • Sodium metal / DMF.

Protocol Summary:

  • Thione Formation: React d4-1,2-dibromoethane with (Bu

    
    N)
    
    
    
    [Zn(dmit)
    
    
    ] or similar trithiocarbonate precursors to close the outer rings, forming the deuterated thione intermediate.
  • Coupling: Desulfurize/couple the thione using triethyl phosphite P(OEt)

    
     at reflux (110-120°C) under Argon atmosphere.
    
  • Purification: Silica gel chromatography (CS

    
     eluent) followed by recrystallization from chloroform.
    
    • Quality Control:

      
      H-NMR must show zero proton signal; Mass Spectrometry (MALDI-TOF) must confirm the mass shift (+8 Da).
      
Electrocrystallization (Crystal Growth)

Organic superconductors are grown as cation-radical salts via electrochemical oxidation.

Equipment: H-shaped electrochemical cell (15-20 mL capacity) with a glass frit separator. Electrodes: Platinum wire (1 mm diameter), polished and flame-annealed.

Step-by-Step Workflow:

  • Anode Chamber: Dissolve 10 mg BEDT-TTF-d8 in 15 mL solvent (typically 1,1,2-Trichloroethane, Chlorobenzene, or THF).

  • Cathode Chamber: Dissolve the anion electrolyte.

    • For Cu(NCS)

      
      : Use CuSCN + KSCN + 18-crown-6 ether.
      
    • For Cu[N(CN)

      
      ]Br: Use CuBr + NaN(CN)
      
      
      
      + 18-crown-6 ether.
  • Conditioning: Seal cell under inert atmosphere (

    
     or Ar).
    
  • Electrolysis: Apply constant current (

    
    ). Note: Low current density is crucial for minimizing defects.
    
  • Harvest: Run for 2-4 weeks. Black, plate-like crystals will form on the anode.

SynthesisWorkflow Precursor d4-1,2-Dibromoethane Coupling P(OEt)3 Coupling (Reflux) Precursor->Coupling Product BEDT-TTF-d8 (Powder) Coupling->Product ECell Electrocrystallization (H-Cell, const. current) Product->ECell + Anion (X) Crystal Single Crystal κ-(ET-d8)2X ECell->Crystal 2-4 Weeks

Figure 2: Synthesis workflow from deuterated precursor to single crystal.

Experimental Characterization & Data Analysis

Comparative Data: H8 vs. D8

The following table summarizes the critical temperature shifts for the two most prominent


-phase salts. Note the divergent behaviors.
Salt Anion (X)

(H8 - Normal)

(D8 - Deuterated)
Effect TypePhysical Interpretation
Cu(NCS)

10.4 K11.0 - 11.2 KInverse Negative pressure optimizes Fermi surface nesting or density of states.
Cu[N(CN)

]Br
11.8 KInsulator / < 11 KMott Transition Negative pressure pushes system across the Mott boundary (

increases).
Cu[N(CN)

]Cl
12.8 K (0.3 kbar)~13 K (0.3 kbar)Inverse Under pressure, D8 shows higher

than H8.
Interpreting the Phase Diagram

The behavior of BEDT-TTF salts is best understood via the universal phase diagram.

  • Horizontal Axis: Hydrostatic Pressure / Chemical Pressure (Bandwidth

    
    ).
    
  • Vertical Axis: Temperature (

    
    ).[2][3][4]
    

The Deuteration Shift: Replacing H8 with D8 shifts the material to the left on the pressure axis (lower


, higher correlation).
  • For Cu(NCS)

    
    :  The H8 salt is well within the metallic/superconducting region. Deuteration shifts it left, but it remains superconducting, potentially optimizing 
    
    
    
    via density of states modification.
  • For Cu[N(CN)

    
    ]Br:  The H8 salt sits precariously close to the Metal-Insulator transition line. Deuteration shifts it left across the boundary, turning the superconductor into an antiferromagnetic Mott insulator at ambient pressure. Superconductivity in the D8 salt can be restored by applying physical pressure to counteract the chemical negative pressure.
    
Key Verification Protocols

To validate the isotope effect, you must distinguish it from disorder effects.

  • SQUID Magnetometry: Measure Zero-Field Cooled (ZFC) and Field Cooled (FC) magnetization. A sharp transition (

    
    ) indicates high crystal quality and intrinsic isotope effects. Broad transitions suggest disorder.
    
  • X-Ray Diffraction (Low T): Measure lattice parameters at 10-20 K. Confirm that the

    
    -axis (inter-plane) or specific intermolecular distances contract/expand as predicted by the geometrical model.
    

Implications for Research

The study of BEDT-TTF-d8 confirms that organic superconductivity is mediated by strong electron-electron correlations (


) and electron-phonon coupling that is highly sensitive to molecular geometry.
  • For Material Design: Modifying the terminal ethylene group (e.g., halogenation, deuteration) is a viable strategy for "fine-tuning" the bandwidth to maximize

    
    .
    
  • For Physics: It challenges the universality of the BCS mass-scaling law, highlighting the role of "soft" molecular lattices where electronic and structural degrees of freedom are coupled.

References

  • Schirber, J. E., et al. (1986). Isotope Effect in the Organic Superconductor

    
    -(BEDT-TTF)
    
    
    
    I
    
    
    . Physical Review B. Link
  • Kini, A. M., et al. (1990). Isotope Effect in the Organic Superconductor

    
    -(BEDT-TTF)
    
    
    
    Cu(NCS)
    
    
    . Physica C: Superconductivity. Link
  • Tokumoto, M., et al. (1991). Fermi Surface and Superconductivity in Organic Conductors. Springer Proceedings in Physics. Link

  • Toyota, N., et al. (2007). Physics of Organic Superconductors and Conductors. Springer Series in Materials Science. Link

  • Schlueter, J. A., et al. (2001).[5][6] Universal inverse deuterium isotope effect on the

    
     of BEDT-TTF-based molecular superconductors. Physica C. Link (Preprint access)
    
  • Sasaki, T., et al. (2005). Disorder effect on the superconductivity of the organic superconductor

    
    -(BEDT-TTF)
    
    
    
    Cu(NCS)
    
    
    partly substituted by the deuterated molecules. Physical Review B. Link

Sources

The Isotope Effect in Organic Superconductors: A Technical Guide to BEDT-TTF-h8 and BEDT-TTF-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental differences between the hydrogenated (h8) and deuterated (d8) isotopologues of the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). Focusing on the well-studied κ-(BEDT-TTF)₂Cu[N(CN)₂]Br salt, we delve into the synthesis, structural characteristics, and comparative physical properties of these two forms. This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of the subtle yet significant impact of isotopic substitution on the electronic and superconducting properties of molecular conductors. We will detail the experimental protocols for synthesis and characterization and discuss the theoretical underpinnings of the observed isotope effect.

Introduction: The Significance of BEDT-TTF and the Isotope Effect

The organic donor molecule bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, is a cornerstone in the field of molecular electronics and superconductivity. Its ability to form highly conducting, two-dimensional charge-transfer salts has led to the discovery of a rich variety of electronic ground states, including metallic, insulating, and superconducting phases. The physical properties of these materials are exquisitely sensitive to subtle changes in their crystal structure, which can be tuned by external pressure or by chemical modification of the constituent molecules.

One of the most precise methods to probe the mechanisms of superconductivity is through isotopic substitution. The isotope effect refers to the change in the superconducting transition temperature (Tc) upon replacing an element with one of its heavier isotopes.[1] In conventional superconductors, where electron pairing is mediated by lattice vibrations (phonons), a decrease in Tc with increasing isotopic mass is typically observed. This is because heavier ions vibrate more slowly, affecting the energy scale of the electron-phonon coupling.[2]

This guide focuses on the comparison between the fully hydrogenated BEDT-TTF (BEDT-TTF-h8) and its fully deuterated counterpart (BEDT-TTF-d8), where all eight hydrogen atoms on the terminal ethylene groups are replaced by deuterium. This seemingly minor change in mass has profound consequences for the material's superconducting properties, offering a unique window into the role of molecular vibrations and electron-phonon interactions in these complex organic systems.

Molecular Structure and Isotopic Substitution

The fundamental difference between BEDT-TTF-h8 and BEDT-TTF-d8 lies in the isotopic composition of the terminal ethylene groups.

Figure 1: A schematic representation of the isotopic substitution from BEDT-TTF-h8 to BEDT-TTF-d8.

The substitution of protium (¹H) with deuterium (²H) doubles the mass at these specific atomic sites, leading to a change in the vibrational modes (phonons) associated with the C-H(D) bonds and the entire ethylene group. These high-frequency molecular vibrations can couple to the conduction electrons, and thus, modifying them through deuteration directly probes the electron-phonon interaction.

Synthesis of BEDT-TTF-h8 and BEDT-TTF-d8 Salts

The synthesis of high-quality single crystals of BEDT-TTF salts is crucial for investigating their intrinsic physical properties. The most common method is electrochemical crystallization.

Synthesis of BEDT-TTF-h8 and BEDT-TTF-d8 Precursors

The synthesis of the BEDT-TTF donor molecule, in both its hydrogenated and deuterated forms, is a multi-step process. A common route involves the coupling of thione precursors.[3][4] For the deuterated variant, deuterated starting materials are required.

Conceptual Synthesis Pathway for BEDT-TTF-d8:

Synthesis_Workflow start Deuterated Starting Materials (e.g., Deuterated 1,2-dibromoethane) step1 Synthesis of Deuterated Thione Precursor start->step1 step2 Coupling Reaction (e.g., using triethyl phosphite) step1->step2 step3 Purification and Recrystallization step2->step3 product BEDT-TTF-d8 step3->product

Figure 2: A conceptual workflow for the synthesis of the BEDT-TTF-d8 precursor molecule.

Electrocrystallization Protocol

Single crystals of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br are grown by galvanostatic electrocrystallization.

Step-by-Step Electrocrystallization Methodology:

  • Cell Preparation: A two-compartment H-shaped electrochemical cell is used, with platinum electrodes in each compartment.

  • Electrolyte Solution: The supporting electrolyte, typically a mixture of CuBr, NaN(CN)₂, and 18-crown-6 ether, is dissolved in an appropriate organic solvent such as a mixture of 1,1,2-trichloroethane and ethanol.[5]

  • Donor Solution: The BEDT-TTF-h8 or BEDT-TTF-d8 donor molecule is dissolved in the same solvent system and placed in the anode compartment of the H-cell.

  • Electrolysis: A constant current (typically in the range of 0.5-2.0 µA) is applied between the platinum electrodes.

  • Crystal Growth: Over a period of several days to weeks, slow oxidation of the BEDT-TTF molecules at the anode leads to the formation of high-quality single crystals on the electrode surface.

  • Harvesting: The crystals are carefully harvested, washed with the solvent, and dried.

Comparative Analysis: Structural and Physical Properties

The substitution of hydrogen with deuterium leads to measurable differences in the structural and physical properties of the resulting charge-transfer salts.

Crystallographic Data

While the overall crystal structure and packing motif (in this case, the κ-phase) are preserved upon deuteration, subtle changes in the lattice parameters and intermolecular interactions are observed. These changes are often attributed to the different vibrational amplitudes and zero-point energies of the C-H and C-D bonds, which can influence the crystal packing.

Propertyκ-(BEDT-TTF-h8)₂Cu[N(CN)₂]Brκ-(BEDT-TTF-d8)₂Cu[N(CN)₂]BrReference
Crystal SystemOrthorhombicOrthorhombic[6]
Space GroupPnmaPnma[6]
a (Å)12.94312.937[7]
b (Å)32.89332.884[7]
c (Å)8.4688.463[7]
V (ų)3605.53599.8[7]

Table 1: Comparison of crystallographic lattice parameters for κ-(BEDT-TTF)₂Cu[N(CN)₂]Br with hydrogenated and deuterated donors. A slight decrease in the unit cell volume upon deuteration is observed.[7]

Superconducting and Electronic Properties

The most striking difference between the h8 and d8 salts is in their superconducting transition temperature (Tc).

PropertyBEDT-TTF-h8BEDT-TTF-d8Reference
Superconducting Transition Temperature (Tc)~11.6 K~11.2 K[8]
Isotope Effect-"Normal" (Tc decreases)[8]
Ground State (Slow Cooling)SuperconductorSuperconductor[8]
Ground State (Rapid Cooling)SuperconductorInsulator[9]

Table 2: Comparison of the superconducting properties of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br with hydrogenated and deuterated donors.

The deuteration of the terminal ethylene groups in κ-(BEDT-TTF)₂Cu[N(CN)₂]Br leads to a decrease in Tc by approximately 0.4 K.[8] This is in contrast to the "inverse" isotope effect observed in some other organic superconductors, where deuteration increases Tc. This "normal" isotope effect in the κ-Br salt provides strong evidence for the involvement of phonons in the superconducting pairing mechanism.

Furthermore, the electronic ground state of the deuterated salt is highly sensitive to the cooling rate. While slow cooling results in a superconducting ground state, rapid cooling can drive the system into an insulating state.[9] This suggests that the deuterated compound is closer to the Mott metal-insulator transition boundary in the generalized phase diagram of κ-(BEDT-TTF)₂X salts. The subtle structural changes induced by deuteration are sufficient to tip the balance between these competing ground states.

Experimental Characterization Protocols

Four-Probe DC Resistivity Measurement

This technique is used to measure the temperature dependence of the electrical resistance of the single crystals, allowing for the determination of Tc and the overall electronic behavior.

Experimental Workflow for Four-Probe Measurement:

Four_Probe_Workflow start Mount Single Crystal step1 Attach Four Gold Wires (e.g., with carbon or silver paste) start->step1 step2 Place in Cryostat step1->step2 step3 Apply Constant Current (I) through outer probes step2->step3 step4 Measure Voltage (V) across inner probes step3->step4 step5 Vary Temperature (T) step4->step5 step5->step4 Loop step6 Calculate Resistivity (ρ) ρ = (V/I) * G, where G is a geometric factor step5->step6 end Plot ρ vs. T step6->end

Figure 3: A generalized workflow for the four-probe DC resistivity measurement of a single organic crystal.[10][11]

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the sample as a function of temperature. This provides a bulk measurement of the superconducting transition, complementing the transport measurements.

Step-by-Step SQUID Magnetometry Protocol:

  • Sample Preparation: A single crystal or an aligned collection of crystals is mounted in a sample holder, typically a clear plastic straw, and affixed with a small amount of grease.

  • Mounting: The sample holder is attached to the SQUID sample rod.

  • Measurement Chamber: The sample is inserted into the SQUID magnetometer, which is cooled with liquid helium.

  • Zero-Field Cooling (ZFC): The sample is cooled to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field.

  • Applying Field: A small DC magnetic field (typically 10-20 Oe) is applied.

  • Data Acquisition (ZFC): The magnetic moment is measured as the temperature is slowly increased. The sharp drop in magnetization indicates the onset of superconductivity (Meissner effect).

  • Field Cooling (FC): The sample is cooled from above Tc in the presence of the same magnetic field, and the magnetic moment is measured upon cooling.

Theoretical Insights: The Isotope Effect and Electron-Phonon Coupling

The observed "normal" isotope effect in κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br points towards a significant role for electron-phonon coupling in the pairing mechanism. According to the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, Tc is related to the characteristic phonon frequency (ω) and the electron-phonon coupling strength.

The substitution of hydrogen with heavier deuterium atoms lowers the vibrational frequencies of the C-H(D) modes in the BEDT-TTF molecule. If these specific vibrational modes are coupled to the conduction electrons and are involved in the formation of Cooper pairs, this reduction in the phonon energy scale leads to a decrease in Tc.[1]

Recent studies suggest that deuteration can also induce subtle structural changes that effectively apply a "chemical pressure" to the system.[8] This can modify the electronic bandwidth and the strength of electron correlations, pushing the deuterated salt closer to the Mott insulating phase. This proximity to the metal-insulator boundary is a key feature of the κ-(BEDT-TTF)₂X family and is believed to be intimately linked to the mechanism of superconductivity.

Conclusion

The comparative study of BEDT-TTF-h8 and BEDT-TTF-d8 provides a powerful tool for elucidating the complex interplay of structural, electronic, and vibrational properties in organic superconductors. The key takeaways are:

  • Structural Perturbation: Deuteration acts as a subtle structural and vibrational perturbation, slightly altering lattice parameters and significantly changing the frequencies of specific molecular vibrations.

  • Impact on Superconductivity: In the κ-(BEDT-TTF)₂Cu[N(CN)₂]Br system, this perturbation manifests as a "normal" isotope effect, with a decrease in Tc upon deuteration, highlighting the importance of electron-phonon coupling.

  • Proximity to the Mott Transition: The increased sensitivity of the deuterated salt's ground state to cooling rates suggests it is located closer to the critical boundary of the metal-insulator transition.

This in-depth understanding of the differences between BEDT-TTF-h8 and BEDT-TTF-d8 not only deepens our fundamental knowledge of organic superconductivity but also provides valuable insights for the rational design of new molecular materials with tailored electronic properties.

References

  • Nowack, A., Poppe, U., Weger, M., Schweitzer, D., & Schwenk, H. (1987). Determination of the Electron Phonon Coupling and the Superconducting Gap in/I-(BEDT-TTF)2X Crystals (X = I3, IAuI). Z. Phys.
  • Coleman, L. B. (1975). Technique for conductivity measurements on single crystals of organic materials. Review of Scientific Instruments, 46(9), 1125-1126.
  • Effective Method for Multi-Probe Electrical Measurements of Organic Single Crystals: Four-Terminal N
  • Day, P. et al. (2008). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 6(21), 3949-3957.
  • Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temper
  • Larsen, J., & Lenoir, C. (1998). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][12]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 75, 264.

  • Akutsu, H., et al. (2021). Electronic Heat Capacity and Lattice Softening of Partially Deuterated Compounds of κ-(BEDT-TTF)2Cu[N(CN)2]Br. MDPI.
  • Doležal, P. (n.d.). Crystal Structure Modifications in Organic Charge-transfer Salt – k-[(BEDT-TTF)1-x(BEDT-STF)x]2Cu2(CN)3.
  • Chiral diethyl-EDT-TTF and tetraethyl-BEDT-TTF: synthesis, structural characterization, radical cation salt and charge transfer complexes. (2014). CrystEngComm, 16(1), 101-112.
  • Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF. (2015). Beilstein Journal of Organic Chemistry, 11, 494-504.
  • Kanoda, K., et al. (2023). arXiv:2301.
  • Tektronix. (n.d.). Four-Probe Resistivity and Hall Voltage Measurements with the Model 4200-SCS.
  • Ossila. (n.d.). How to Measure Sheet Resistance using a Four-Point Probe.
  • SQUID Magnetometer–susceptometer. (n.d.).
  • MG Chemicals. (2022, April 19). Understanding Resistivity & the 4 point probe Method.
  • Request PDF | Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. (n.d.).
  • PhysLab. (n.d.). Principles and Applications of Superconducting Quantum Interference Devices (SQUIDs).
  • Deuteration Induced Electron-Phonon Coupling Modulation: Suppressing Energy Dissipation and Enhancing Carrier Separation in Organic Photoc
  • The SQUID. (2011, March 25).
  • Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BE. (2021).
  • 11 Superconductivity and SQUID magnetometer. (n.d.).
  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (2022). PMC.
  • Searching for Crystallographic Superstructures in κ-(BEDT-TTF)2Cu[N(CN)2]Br. (n.d.). Helmholtz-Zentrum Berlin (HZB).
  • Isotope Effect and Electron-Phonon Interaction. (2025). Superconducting Devices Class Notes.
  • Lattice dynamics and electron-phonon coupling in β-(BEDT-TTF)_2I_3 organic superconductor. (2000). arXiv.
  • SQUID Magnetometer. (n.d.).
  • BEDT-TTF organic superconductors: The role of phonons. (2002). Semantic Scholar.
  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (2022). The Journal of Physical Chemistry C.
  • Isotope Effect in Superconductivity. (n.d.). B.H. College.
  • Study of the Isotope Effects of Novel Superconducting LaH10-LaD10 and H3S-D3S Systems. (2021).
  • Bis(ethylenedithio)tetrathiafulvalene 98 66946-48-3. (n.d.). Sigma-Aldrich.
  • Crystal and Electronic Structures of the Organic Superconductors, Κ-(BEDT-TTF)2Cu(CN)[N(CN)2] and Κ-(BEDT-TTF)2Cu2(CN)3 (Z-Library). (n.d.). Scribd.
  • κ-type BEDT-TTF salt. (n.d.). Yamamoto Group.
  • The FFLO State in the Dimer Mott Organic Superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br. (2021). MDPI.
  • Thermodynamic Properties of κ-(BEDT-TTF)2X Salts: Electron Correlations and Superconductivity. (2025).
  • Unified picture of the oxygen isotope effect in cuprate superconductors. (2006). PNAS, 103(40), 14655-14659.

Sources

An In-depth Technical Guide to the Inverse Isotope Effect in Organic Superconductors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isotope effect has historically served as a cornerstone in our understanding of superconductivity, providing the critical experimental evidence for the phonon-mediated pairing mechanism described by the Bardeen-Cooper-Schrieffer (BCS) theory.[1][2] In conventional superconductors, the critical temperature (Tc) is inversely proportional to the isotopic mass (M), a relationship quantified by the isotope exponent α ≈ 0.5.[3] However, a fascinating deviation from this rule emerges in certain classes of materials, most notably in organic superconductors, where an inverse isotope effect (α < 0) is observed—Tcincreases with increasing isotopic mass.[4][5] This phenomenon represents a significant departure from the BCS framework, suggesting the presence of unconventional pairing mechanisms or more complex electron-phonon interactions. This guide provides a comprehensive technical overview of the inverse isotope effect in organic superconductors, focusing on the underlying physics, theoretical models, experimental methodologies for its investigation, and a detailed case study of the κ-(BEDT-TTF)₂X family of materials.

Foundational Concepts: The Conventional Isotope Effect

To appreciate the anomaly of the inverse isotope effect, one must first understand the conventional effect. Discovered in 1950, the isotope effect demonstrated that the superconducting transition temperature (Tc) of elements like mercury depended on the nuclear mass of the isotope used.[1] Specifically, the relationship is given by:

Tc ∝ M-α

where M is the isotopic mass and α is the isotope exponent.

Within the framework of BCS theory, the attractive interaction between electrons (forming Cooper pairs) is mediated by lattice vibrations, or phonons.[6] The characteristic energy of these phonons (the Debye frequency, ωD) is inversely proportional to the square root of the ionic mass (ωD ∝ M-1/2). Since Tc in the BCS model is directly proportional to this characteristic phonon energy, the theory predicts an isotope exponent of α = 0.5.[5] The experimental observation of α ≈ 0.5 in many simple metals was a major triumph for the BCS theory and solidified the concept of phonon-mediated superconductivity.[4][7]

G cluster_0 Conventional Isotope Effect (BCS Theory) cluster_1 Inverse Isotope Effect (Unconventional) M_inc Increase Isotopic Mass (M) omega_dec Decrease Phonon Frequency (ωD) M_inc->omega_dec M⁻⁰.⁵ coupling_dec Weaker Electron-Phonon Coupling omega_dec->coupling_dec Tc_dec Decrease Critical Temp (Tc) coupling_dec->Tc_dec α ≈ 0.5 M_inc2 Increase Isotopic Mass (M) Tc_inc Increase Critical Temp (Tc) M_inc2->Tc_inc α < 0

Caption: Logical flow of conventional vs. inverse isotope effects.

The Anomaly in Organic Superconductors

Organic superconductors are a class of materials built from carbon-based molecules.[8] A prominent family is the charge-transfer salts based on the bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) molecule, often abbreviated as ET. In many of these materials, particularly the κ-phase salts like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, researchers have observed a striking "inverse" isotope effect.[4] When the hydrogen atoms on the terminal ethylene groups of the BEDT-TTF molecule are replaced with their heavier isotope, deuterium, the superconducting transition temperature increases.[9] This finding directly contradicts the simple phonon-mediated picture of BCS theory and points toward a more complex and unconventional superconducting state.

Case Study: The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br System

The organic superconductor κ-(BEDT-TTF)₂Cu[N(CN)₂]Br (hereafter H8-Br, for 8 hydrogen atoms) is one of the most extensively studied systems exhibiting an anomalous isotope effect. It exists at the border between a superconducting and an antiferromagnetic insulating state in the generalized phase diagram for this class of materials.[10] This proximity to a magnetic phase is a hallmark of many unconventional superconductors.[11]

Partial or full deuteration of the BEDT-TTF molecule (replacing H with D) acts as a "negative" chemical pressure, tuning the electronic properties of the material and moving it closer to the insulating phase.[10][12] This tuning allows for a systematic study of the relationship between isotopic mass and Tc.

Quantitative Data Summary

The effect of deuteration on the Tc of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is not straightforward and is highly sensitive to experimental conditions, particularly the cooling rate through a glass-like transition around 80 K.[9][13] This transition is associated with the ordering of the terminal ethylene groups of the BEDT-TTF molecule. Slower cooling rates lead to a more ordered state.

CompoundIsotopic SubstitutionTc (K) (Slow Cool)Isotope Exponent (α)References
κ-(H8-BEDT-TTF)₂Cu[N(CN)₂]BrAll 8 H atoms~11.6 - 11.8 KN/A[8][14]
κ-(D8-BEDT-TTF)₂Cu[N(CN)₂]BrAll 8 H atoms replaced with D~12.2 - 12.5 K~ -0.3 to -0.4[9][13]
κ-(d[n,n]-BEDT-TTF)₂Cu[N(CN)₂]BrPartial deuteration (n D atoms per side)Varies with 'n'Varies[12]
κ-(¹³C-BEDT-TTF)₂Cu[N(CN)₂]Br¹²C replaced with ¹³C in central part of molecule~ Zero effect~ 0[13]

Note: The exact values of Tc and α can vary between studies due to differences in sample quality and cooling protocols. The negative sign of α for H/D substitution is the key observation.

The data clearly shows that replacing the lighter hydrogen with heavier deuterium increases Tc, yielding a negative isotope exponent. Interestingly, substituting carbon isotopes in the core of the molecule has a negligible effect, indicating that specific vibrational modes associated with the terminal C-H bonds are crucial to this phenomenon.[13]

Theoretical Mechanisms for the Inverse Isotope Effect

The failure of the standard BCS model to explain the inverse isotope effect has led to the development of several alternative or extended theoretical frameworks.

Non-Phononic Pairing Mechanisms

Many unconventional superconductors are found near a magnetic instability.[11] This has led to theories where the pairing "glue" is not provided by phonons but by magnetic fluctuations (e.g., spin fluctuations).[15][16] In this scenario, the isotope effect would not be expected to follow the BCS prediction and could be zero, small, or even negative, depending on how isotopic substitution indirectly affects the magnetic interactions. Deuteration can subtly alter the crystal lattice parameters, which in turn can modify the strength of electronic correlations and spin fluctuations, leading to a change in Tc.

Anharmonic Electron-Phonon Coupling

The BCS theory assumes that lattice vibrations are harmonic. However, if the vibrations are strongly anharmonic (the restoring force is not linear with displacement), the simple M-0.5 scaling of phonon frequency breaks down.[17] It has been shown theoretically that strong anharmonicity, particularly for light atoms like hydrogen, can lead to an inverse isotope effect even within a phonon-mediated framework.[17] In this model, the lighter isotope (H) experiences larger zero-point motion and explores more of the anharmonic potential. This can lead to a suppression of the electron-phonon coupling constant (λ). Conversely, the heavier isotope (D) has smaller zero-point motion, experiences a more "harmonic" potential, and can exhibit stronger coupling, thus leading to a higher Tc.[17]

Interplay of Superconductivity and Mott Physics

The κ-(ET)₂X salts are strongly correlated electron systems close to a Mott metal-insulator transition.[12] The superconducting state emerges from a metallic state that is on the verge of localizing electrons due to strong Coulomb repulsion. Deuteration can push the system closer to the insulating side.[12][18] It is theorized that in this critical region, subtle structural changes induced by isotopic substitution can have a profound impact on the electronic bandwidth and the density of states at the Fermi level, which in turn strongly influences Tc. The increase in Tc upon deuteration may be a consequence of the system being pushed towards a more "optimal" state of electronic correlations for superconductivity, even as it moves closer to the insulating phase boundary.

Experimental Protocols for Investigating the Isotope Effect

Studying the inverse isotope effect in organic superconductors requires meticulous control over sample synthesis, characterization, and measurement conditions.

Protocol 1: Synthesis of Deuterated and Hydrogenated Crystals

The primary method for growing high-quality single crystals of these organic salts is electrochemical crystallization.[19][20]

Objective: To grow single crystals of κ-(H8-BEDT-TTF)₂Cu[N(CN)₂]Br and its deuterated analogue κ-(D8-BEDT-TTF)₂Cu[N(CN)₂]Br.

Materials:

  • Donor molecule: BEDT-TTF (hydrogenated) or d8-BEDT-TTF (deuterated).

  • Electrolyte salt mixture: CuBr, Na[N(CN)₂], and 18-crown-6 ether.

  • Solvent: 1,1,2-Trichloroethane (TCE) or a similar organic solvent.

  • Electrochemical H-cell.

  • Platinum electrodes (anode and cathode).

  • Constant current source.

  • Incubator or temperature-controlled environment.

Methodology:

  • Preparation: Dissolve the donor molecule (H8- or D8-BEDT-TTF) and the electrolyte salt mixture in the solvent within the electrochemical cell.

  • Cell Assembly: Place the platinum electrodes in the two compartments of the H-cell, separated by a glass frit.

  • Electrocrystallization: Place the cell in a temperature-controlled incubator (e.g., 30 °C) to ensure stable growth conditions.[19]

  • Current Application: Apply a small, constant DC current (e.g., 0.5 - 1.5 μA) across the electrodes. At the anode, the neutral donor molecules are oxidized.[19]

  • Crystal Growth: Over a period of several weeks (e.g., 4-6 weeks), the oxidized donor molecules and the complex anions slowly crystallize on the anode surface, forming dark, plate-like single crystals.

  • Harvesting: Carefully remove the crystals from the anode, rinse with a clean solvent, and dry.

Causality: The slow, constant-current electrochemical method is crucial for allowing large, high-quality crystals to form with minimal defects.[19] Temperature stability prevents solvent convection and ensures a uniform growth rate.

Caption: Workflow for experimental investigation of the isotope effect.

Protocol 2: Measurement of the Superconducting Transition

The transition temperature (Tc) is typically determined by measuring the magnetic susceptibility as a function of temperature using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Objective: To precisely determine Tc for both H8 and D8 crystals under controlled cooling conditions.

Apparatus:

  • SQUID Magnetometer.

  • Single crystal sample (H8 or D8).

  • Non-magnetic sample holder.

Methodology:

  • Crystal Verification: Before measurement, verify the single-crystal nature and orientation using a technique like Laue X-ray diffraction.[19]

  • Sample Mounting: Mount the crystal in the sample holder with its crystallographic axes oriented with respect to the applied magnetic field.

  • Cooling Protocol (Critical Step):

    • Cool the sample from room temperature down to a temperature above the glass transition (e.g., 100 K).

    • Implement a controlled, slow cooling ramp through the critical 80 K region. A rate of < 0.2 K/min is often required to observe the intrinsic properties.[9]

    • Continue cooling to the base temperature (e.g., 2 K).

  • Zero-Field-Cooled (ZFC) Measurement:

    • With the sample at base temperature, ensure the magnetic field is zero.

    • Apply a small DC magnetic field (e.g., 10-20 Oe).

    • Warm the sample slowly while recording the magnetic moment. The expulsion of the magnetic field (Meissner effect) below Tc results in a strong diamagnetic signal.

  • Field-Cooled (FC) Measurement:

    • Cool the sample from above Tc to the base temperature in the presence of the small DC magnetic field.

    • Record the magnetic moment during cooling. This measures the flux trapping within the superconductor.

  • Tc Determination: The onset of the diamagnetic transition in the ZFC curve is defined as Tc.

Causality: SQUID magnetometry is a bulk probe of superconductivity, making it superior to resistivity measurements which can be affected by filamentary superconductivity. The controlled slow cooling rate is essential because disorder in the ethylene groups can suppress Tc and broaden the transition, masking the true isotope effect.[9][13]

Conclusion and Outlook

The inverse isotope effect in organic superconductors remains a profound challenge to our fundamental understanding of electron pairing. Its existence in materials like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br strongly indicates that the superconducting mechanism is unconventional, departing significantly from the simple phonon-mediated picture of BCS theory. Current evidence suggests a complex interplay between electron-phonon coupling (likely anharmonic), strong electronic correlations, and proximity to a magnetic insulating phase.

Future research in this field will focus on:

  • Advanced Spectroscopic Probes: Using techniques like angle-resolved photoemission spectroscopy (ARPES) and inelastic neutron scattering to directly probe the electronic structure and the nature of the pairing glue (phononic vs. magnetic).

  • Site-Specific Isotope Substitution: Moving beyond just H/D substitution to selectively label other atoms (e.g., ¹³C, ¹⁵N, ³⁴S) to map out which vibrational modes are most critical to the superconducting pairing.[21]

  • Theoretical Modeling: Developing more sophisticated theoretical models that can quantitatively capture the effects of anharmonicity, strong correlations, and unconventional pairing on Tc and the isotope exponent.

Unraveling the mystery of the inverse isotope effect will not only deepen our knowledge of organic superconductors but will also provide crucial insights into the broader landscape of unconventional superconductivity, guiding the search for new materials with enhanced superconducting properties.

References

  • Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temperature Superconductors. Google Scholar. 4

  • Isotope Effect in Superconductivity. B.H. College. 1

  • BCS theory - Condensed Matter Physics. Fiveable. 2

  • BCS theory - Wikipedia. Wikipedia.

  • Does the isotope effect of mercury support the BCS theory? arXiv:1102.1467v1 [cond-mat.supr-con].

  • Organic superconductor - Wikipedia. Wikipedia.

  • SUPERCONDUCTIVITY OF -K-(BEDT-TTF)2 Cu[N(CN)2]Br: ISOTOPE EFFECT REVISITED. Cambridge University Press & Assessment.

  • Crystal Growth of the Layered Organic Antiferromagnet, Deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br. AIP Publishing.

  • Study of the isotopic effect and the influence of cooling rate on pining mechanism in organic superconductor κ-(BEDTTTF)2Cu[N(CN)2]Br. ResearchGate.

  • Model for the inverse isotope effect of FeAs-based superconductors in the π -phase-shifted pairing state. Semantic Scholar.

  • Electron–intramolecular-phonon coupling and possible superconductivity in negatively charged coronene and corannulene. The Journal of Chemical Physics | AIP Publishing.

  • Isotope Anomalies in Superconductors and the Pairing Mechanism. Mapping Ignorance.

  • Thermal expansion of organic superconductor κ-(D 4 -BEDT-TTF) 2 Cu{N(CN) 2 }Br. Isotopic effect. AIP Publishing.

  • Increasing superconducting critical temperature by enhancing electron-phonon coupling. Scienmag.

  • Inverse isotope effects and models for high-Tc superconductivity. PubMed.

  • Electronic Heat Capacity and Lattice Softening of Partially Deuterated Compounds of κ-(BEDT-TTF) 2 Cu[N(CN) 2 ]Br. MDPI.

  • Schematic phase diagram of κ-(BEDT-TTF)2-Cu[N(CN)2]X (X = Br, Cl, I)... ResearchGate.

  • Possible Inverse Isotope effect in High Tc Superconductors Using the Non Variational Quasi-particles Formulation. ResearchGate.

  • Pressure-temperature phase diagram of -(BEDT-TTF) 2 CuN(CN) 2 I... ResearchGate.

  • Design and Synthesis of Organic Superconductors. DTIC.

  • What is an isotopic effect in the case of a superconductor? Quora.

  • Unconventional Superconductivity. arXiv:1705.05593 [cond-mat.supr-con].

  • Resistivity and magnetization have been measured at different temperatures and magnetic fields in organic superconductors κ-(BEDT-TTF)2Cu[N(CN)2]Br. arXiv:2302.02604v1 [cond-mat.supr-con].

  • The isotope effect in superconductivity. Physics Today.

  • Superconductive pairing mechanism. Dale R. Harshman, Ph.D..

  • Isotope Effect in High-T c Superconductors. Dale R. Harshman, Ph.D..

  • Pressure-temperature phase diagram of the organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]I. ResearchGate.

  • Introduction to Unconventional Superconductivity. Boulder School for Condensed Matter and Materials Physics.

  • On the Theoretical Inconsistencies of Cooper Pairing in Superconductivity. Preprints.org.

  • Electron-phonon coupling and superconductivity in

    
    -MoB
    
    
    
    as a function of pressure.
    YouTube.
  • The predominant interactions of non-phonon superconductivity near (left) and far from (right) the AFM transition; adapted from[1][2]. ResearchGate.

  • Isotope effect study of κ-(BEDT-TTF) 2 Cu(NCS) 2 : Labeling in the anion. J-Global.

  • Superconductivity in Organic Materials. ResearchGate.

  • [eli5] what is electron - phonon coupling? Reddit.

  • Role of Electron-Phonon Coupling in High Temperature Superconductivity Revealed from Angle-Resolved Photoemission Spectroscopy. OSTI.gov.

  • Positive and inverse isotope effect on superconductivity. arXiv.

  • It was found that the critical temperature of superconductors varies with isotopic mass. L.S.College, Muzaffarpur.

  • The Isotope Effect in Superconductors. ResearchGate.

  • Crystal Growth Techniques for Layered Superconductors. MDPI.

  • Crystal Growth of High-Temperature Superconductors. SpringerLink.

  • Kinetic isotope effect - Wikipedia. Wikipedia.

  • Kinetic Isotope Effects. Eugene E. Kwan.

Sources

CAS 101751-48-8 supplier and purity specifications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to CAS 101751-48-8: Bis(ethylenedithio)tetrathiafulvalene-d8

Executive Summary

CAS 101751-48-8 , chemically known as This compound (or BEDT-TTF-d8 ), is a high-purity, deuterated organic semiconductor. It is the isotopically labeled analog of BEDT-TTF (ET), the most widely studied electron donor in the field of molecular conductors and organic superconductivity.

While historically the domain of solid-state physics, this compound has emerged as a critical material in Advanced Bio-Electronics and Drug Delivery Biosensors . Its primary utility in drug development lies in the fabrication of Electrolyte-Gated Organic Field-Effect Transistors (EGOFETs) used for real-time monitoring of drug metabolites and biomarkers (e.g., cortisol, glucose) in physiological fluids. The deuterated form is specifically employed to enhance oxidative stability and to elucidate phonon-electron coupling mechanisms in these sensitive devices.

Critical Disambiguation:

  • Not a Flame Retardant: Do not confuse with Bis(2-ethylhexyl) tetrabromophthalate (TBPH, CAS 26040-51-7), a brominated flame retardant often screened in toxicology.

  • Not a Therapeutic Agent: This is a materials science reagent, not a small-molecule drug candidate.

Part 1: Chemical Identity & Critical Properties

The deuterated modification (d8) involves the replacement of all eight hydrogen atoms on the ethylene bridges with deuterium. This isotopic substitution significantly alters the vibrational modes (phonon spectrum) without changing the electronic band structure, making it an essential probe for stability studies.

PropertySpecification
Chemical Name This compound
Synonyms BEDT-TTF-d8; ET-d8
CAS Number 101751-48-8
Molecular Formula C₁₀D₈S₈
Molecular Weight 392.76 g/mol (vs. 384.69 for non-deuterated)
Appearance Yellow to amber/dark green crystalline powder
Solubility Soluble in CS₂, Chlorobenzene; slightly soluble in THF
Melting Point >240 °C (decomposition)
Structural Visualization

The following diagram illustrates the core tetrathiafulvalene (TTF) scaffold with the deuterated ethylene bridges.

BEDT_TTF_Structure Figure 1: Structural composition of BEDT-TTF-d8 showing deuterated bridges. Core Tetrathiafulvalene (TTF) Core (Redox Active Center) Bridge2 Ethylenedithio Bridge (Right) Deuterated (-CD2-CD2-) Core->Bridge2 Fused To Function Application: Organic Superconductor & Bio-FET Channel Material Core->Function Enables Charge Transfer Bridge1 Ethylenedithio Bridge (Left) Deuterated (-CD2-CD2-) Bridge1->Core Fused To

Part 2: Sourcing Strategy & Purity Tiers

For bio-electronic applications, "Technical Grade" is insufficient due to the risk of metallic impurities acting as charge traps. You must source Electronic Grade or Isotopic Reference Grade .

Supplier Landscape

The market for CAS 101751-48-8 is niche. It is not available from standard bulk chemical aggregators.

Supplier TierPrimary VendorsRecommended GradeNotes
Tier 1: Primary Source TCI Chemicals (Product B1299)>98.0% (T)The definitive global supplier for this specific CAS.
Tier 2: Isotope Specialists Cambridge Isotope Labs , Sigma-Aldrich (Isotec) Isotopic Enrichment >98%Often custom synthesis; required for NMR internal standards.
Tier 3: Bulk Synthesis BOC Sciences , ChemScene Custom SynthesisOnly for kg-scale device fabrication; requires rigorous QC.
Procurement Specification Sheet

When ordering, attach these requirements to your Purchase Order (PO) to ensure batch consistency:

  • Chemical Purity: ≥ 98.0% (HPLC/Gravimetric).

  • Isotopic Enrichment: ≥ 98.0 atom % D.

  • Metal Impurities: < 10 ppm (Critical for semiconductor performance).

  • Appearance: Must be crystalline. Amorphous powder indicates poor synthesis control.

Part 3: Analytical Verification Protocols

Trusting the Certificate of Analysis (CoA) is risky in high-sensitivity device fabrication. Use the following Self-Validating System to verify the material upon receipt.

Protocol A: Isotopic Purity Verification (H-NMR)

Goal: Confirm the absence of protons in the ethylene bridge positions. Rationale: A fully deuterated sample should be "NMR silent" in the alkyl region.

  • Solvent: Dissolve 5 mg in CS₂/CDCl₃ (1:1 mixture) . Note: BEDT-TTF is poorly soluble in pure CDCl₃; Carbon Disulfide is required.

  • Instrument: 400 MHz (or higher) H-NMR.

  • Acquisition: 64 scans, relaxation delay = 5s.

  • Analysis:

    • Pass Criteria: No peak observed at δ ~3.3 ppm (singlet corresponding to -CH₂- protons).

    • Fail Criteria: Detectable peak at 3.3 ppm indicates incomplete deuteration (<98% D).

Protocol B: Chemical Purity (HPLC)

Goal: Detect oxidation byproducts (e.g., sulfoxides) or unreacted precursors.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic Acetonitrile:Chlorobenzene (80:20) .

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (characteristic TTF absorption).

  • Retention Time: BEDT-TTF-d8 elutes ~4-5 minutes (system dependent).

  • Pass Criteria: Single major peak >98% area integration.

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Quality Control Workflow for BEDT-TTF-d8 Verification. Sample Raw Material (CAS 101751-48-8) Solubility Dissolution in CS2/CDCl3 Sample->Solubility HNMR H-NMR Spectroscopy Solubility->HNMR HPLC HPLC (UV 320nm) Solubility->HPLC Check1 Check 3.3 ppm Region HNMR->Check1 Result1 Pass: No Peak (>98% D) Check1->Result1 Check2 Integration of Main Peak HPLC->Check2 Result2 Pass: >98% Purity Check2->Result2

Part 4: Application in Drug Development (Bio-Electronics)

Why would a drug development professional need an organic superconductor? The answer lies in Pharmacokinetics (PK) Monitoring .

The Use Case: Researchers are developing wearable biosensors and smart implants that continuously monitor drug levels in interstitial fluid. BEDT-TTF is used as the charge-transfer channel in these sensors because:

  • Biocompatibility: Unlike silicon, organic conductors are flexible and less inflammatory.

  • Sensitivity: Electrolyte-Gated Transistors (EGOFETs) based on BEDT-TTF can detect femtomolar concentrations of analytes.

Why Deuterated (d8)? In advanced R&D, the deuterated form is used to:

  • Enhance Stability: C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), making the sensor more resistant to oxidative degradation in biological fluids.

  • Vibrational Spectroscopy: In Raman microspectroscopy of the sensor interface, the C-D stretch is shifted to a "silent region" (2100–2200 cm⁻¹), allowing researchers to distinguish the sensor material from protein/lipid signals in the tissue.

References

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (Product No. B1299). Retrieved from .

  • Rivnay, J., et al. (2018). "Organic electrochemical transistors."[1][2] Nature Reviews Materials, 3, 17086. (Context on Organic Bioelectronics).

  • Williams, J. M., et al. (1990). "Organic Superconductors: Synthesis, Structure, Properties, and Theory." Prentice Hall. (Seminal text on BEDT-TTF chemistry).
  • Mori, H. (2004). "Structural Genealogy of BEDT-TTF-Based Organic Conductors." Chemical Reviews, 104(11), 5005-5096. .

  • National Institutes of Health (NIH) PubChem. Substance Record for CAS 101751-48-8. Retrieved from .

Sources

Mott insulator to superconductor transition in ET-d8 salts

Technical Guide: Bandwidth-Controlled Mott Transition in Deuterated -(ET) Cu[N(CN) ]Br

Executive Summary

The organic charge-transfer salt







This guide details the operational protocols to synthesize, tune, and characterize the d8-

kinetic controlthermodynamic control

Part 1: Theoretical Framework & Mechanism

The Physics of "Chemical Pressure"

The electronic state of




  • h8-Br (Hydrogenated):

    
     is just below the critical value 
    
    
    . The system is metallic and superconducting at low temperatures.
  • d8-Br (Deuterated): Deuteration modifies the C-H (vs C-D) bond vibration zero-point energy, resulting in a slightly shorter bond length but, counter-intuitively, a slightly expanded unit cell volume or modified transfer integrals. This acts as negative chemical pressure (approx. -400 to -500 bar equivalent relative to h8).

  • Result: The d8-Br system is pushed toward the Mott insulating phase. At ambient pressure, it resides in a region of phase coexistence where the ground state is determined by thermal history (disorder).

The Phase Diagram

The transition is first-order below a critical endpoint (

PhaseDiagramcluster_legendPhase Space CoordinatesX_AxisPressure / Bandwidth (W)Y_AxisTemperature (T)MottMott Insulator (AFI)(Low P, Low T)CoexistencePhase Coexistence Region(d8-Br Ambient State)Mott->CoexistencePressure TuningParamagneticParamagnetic Insulator(High T)Paramagnetic->MottCooling (Low P)MetalFermi Liquid (Metal)(High P, High T)Paramagnetic->MetalCooling (High P)SCSuperconductor (SC)(High P, Low T)Metal->SCSuperconducting TransitionCoexistence->SCPressure > Pcd8_Locationd8-Br Start Point(Negative Chemical Pressure)d8_Location->Coexistenceh8_Locationh8-Br Start Point(Ambient SC)h8_Location->SC

Figure 1: Conceptual Phase Diagram of


Part 2: Material Synthesis (Electrocrystallization)[2]

High-purity single crystals are required. The presence of impurities acts as disorder, which can suppress the first-order nature of the transition.

Reagents and Precursors
  • Donor: d8-BEDT-TTF (Deuterated Bis(ethylenedithio)tetrathiafulvalene). Note: Isotopic purity must be >98% to ensure consistent "negative pressure" effects.

  • Anion: Cu[N(CN)

    
    ]Br (formed in situ from CuBr, NaN(CN)
    
    
    , and 18-crown-6 ether).
  • Solvent: 1,1,2-Trichloroethane (TCE) or Chlorobenzene + 10% Ethanol (v/v). Crucial: Solvents must be dried over Al

    
    O
    
    
    and degassed with Ar.[1]
Electrochemical Protocol

Method: Constant Current Galvanostatic Electrocrystallization.

ParameterSettingRationale
Current Density 0.5 - 1.0

A/cm

Low current ensures slow growth, minimizing solvent inclusion and defects.
Temperature 20°C (Strictly Controlled)Temperature fluctuations induce growth striations.
Duration 2 - 4 WeeksRequired for crystals to reach measurable size (1-2 mm).
Anodes Platinum Wire (1mm dia)Inert electrode surface.
Synthesis Workflow

SynthesisWorkflowPrep1. Solvent Purification(Dry & Degas)Mix2. H-Cell LoadingAnode: d8-ETCathode: CuBr + NaN(CN)2Prep->MixCurrent3. Galvanostatic Growth(0.5 µA, 3 Weeks)Mix->CurrentHarvest4. Harvesting(Shiny Black Plates)Current->HarvestCheck5. Quality Check(XRD & Visual)Harvest->Check

Figure 2: Step-by-step electrocrystallization workflow for high-purity d8-

Part 3: Experimental Control of the Transition

This section defines the two primary "knobs" used to drive the d8-salt across the Mott boundary.

Kinetic Control: The Cooling Rate Effect

The terminal ethylene groups of the BEDT-TTF molecule can adopt two conformations: eclipsed or staggered .

  • Glass Transition (

    
    ):  Around 75-80 K.
    
  • Rapid Cooling (> 5 K/min): Freezes the ethylene groups in a disordered state. This disorder suppresses superconductivity and stabilizes the Mott insulating state (or a "bad metal" state).

  • Slow Cooling (< 0.2 K/min): Allows ethylene groups to order. This reduces the random potential, stabilizing the Superconducting ground state.

Protocol:

  • Mount sample in cryostat.

  • Cool from 300 K to 100 K at standard rate.

  • Critical Region (100 K

    
     50 K): 
    
    • To induce Insulator: Quench at >10 K/min.

    • To induce Superconductor: Anneal at 0.1 K/min.

Thermodynamic Control: Hydrostatic Pressure

Because d8-Br is effectively at "negative" pressure, applying real positive pressure compensates for the deuteration effect.

Equipment: BeCu Clamped Pressure Cell. Medium: Daphene 7373 (solidifies at ~200K but retains hydrostaticity well). Target Pressure: The transition occurs at very low pressures for d8-Br, often

Part 4: Measurement & Data Interpretation

Transport Measurements (4-Probe Resistivity)
  • Configuration: Inter-plane resistivity (

    
    ) is often cleaner than in-plane due to less micro-crack sensitivity.
    
  • Signature of Mott Insulator: Resistivity increases exponentially upon cooling (

    
    ), often showing a hump around 40-50 K.
    
  • Signature of Superconductor: Sharp drop to zero resistance at

    
     K. Re-entrant transitions (Metal 
    
    
    Insulator
    
    
    SC) may be observed in the coexistence region.
Comparative Data: h8 vs. d8
Propertyh8-

-Br (Ambient)
d8-

-Br (Ambient, Slow Cool)
d8-

-Br (Ambient, Rapid Cool)
Ground State Bulk SuperconductorInhomogeneous SC / Phase CoexistenceMott Insulator / Weak Metal

11.8 K~11.2 K (Partial volume)None (or trace < 4 K)
Lattice Volume


(Negative Pressure)

+ Disorder
Critical Pressure (

)
0 bar~100 - 300 bar> 500 bar
Transdisciplinary Insight: Disorder Engineering

For Drug Development/Materials Scientists: The "Cooling Rate" phenomenon in ET-salts is physically analogous to polymorph control in pharmaceutical APIs. Just as rapid precipitation can lock a drug into a metastable amorphous or distinct crystal habit with different solubility, rapid cooling locks the electronic system of the d8-salt into a metastable insulating state. This system serves as a perfect quantum analog for studying kinetics-driven phase selection.

References

  • Kanoda, K. (1997). "Electron Correlation, Metal-Insulator Transition and Superconductivity in Quasi-2D Organic Systems, (ET)2X". Physica C: Superconductivity. Link

  • Kawamoto, A., Miyagawa, K., & Kanoda, K. (1995).

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br: A System on the Border of the Mott Transition".[2] Physical Review B. Link
  • Taniguchi, H., et al. (2003). "Anomalous Pressure Dependence of Superconductivity in

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br". Journal of the Physical Society of Japan. Link
  • Su, X., et al. (1998). "Cooling Rate Dependence of the Superconducting Transition in

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br". Physical Review B. Link
  • Toyota, N., Lang, M., & Müller, J. (2007). Low-Dimensional Molecular Metals. Springer Series in Solid-State Sciences. Link

A Guide to Chemical Pressure Tuning in Organic Superconductors Using Deuterated BEDT-TTF

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of chemical pressure tuning, a powerful technique for investigating the electronic properties of molecular materials. It focuses on the use of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) as a means to finely control the delicate interplay between insulating and superconducting ground states in organic charge-transfer salts. This document is intended for researchers and scientists in condensed matter physics, materials science, and related fields.

The Concept of Chemical Pressure: A Subtle Alternative to Hydrostatic Force

In the study of correlated electron systems, external pressure is a critical tool for tuning electronic bandwidth and, consequently, the electronic phase of a material.[1] Applying hydrostatic pressure physically compresses the crystal lattice, increasing the overlap between molecular orbitals and broadening the electronic bands. This can drive a system from a Mott insulating state to a metallic or even a superconducting state.[2][3]

However, the application of physical pressure can be experimentally challenging, requiring specialized equipment like diamond anvil cells.[4] "Chemical pressure" offers an elegant and precise alternative. By making small, specific chemical modifications to the constituent molecules of a crystal, one can induce changes in the crystal lattice that mimic the effects of external pressure.[1][2] This can be achieved by substituting atoms with their isotopes or by altering the size and shape of counter-anions in a charge-transfer salt.[1][5]

One of the most effective methods for exerting chemical pressure in the renowned family of κ-(BEDT-TTF)₂X organic superconductors is the selective deuteration of the BEDT-TTF donor molecule.

The BEDT-TTF Platform: A Landscape of Correlated Phases

The organic molecule bis(ethylenedithio)tetrathiafulvalene, or BEDT-TTF, is a cornerstone of molecular electronics.[1][6] In its charge-transfer salts, particularly those with the κ-type packing motif, BEDT-TTF molecules form dimers that create a two-dimensional conducting layer.[1][7] These layers are separated by insulating anion layers, leading to highly anisotropic electronic properties.

The electronic ground state of these materials is governed by the ratio of the on-site Coulomb repulsion (U) to the electronic bandwidth (W).[2] This U/W ratio can be conceptualized as a tunable parameter on a generalized phase diagram. By applying pressure, either physical or chemical, one can increase W, thereby decreasing U/W and navigating the phase diagram from an antiferromagnetic Mott insulator to a paramagnetic metal, often with a dome of unconventional superconductivity in between.[2][8]

Deuteration as a Precision Tuning Knob

The substitution of hydrogen with its heavier isotope, deuterium, in the terminal ethylene groups of the BEDT-TTF molecule is a subtle yet powerful method for applying chemical pressure.[1] This substitution, creating what is often referred to as d₈-BEDT-TTF, results in a slight contraction of the C-D bonds compared to C-H bonds and alters the vibrational modes (phonons) of the molecule.[9] These subtle changes can lead to a more compact molecular packing in the crystal, effectively increasing the orbital overlap and bandwidth, thus mimicking the application of positive physical pressure.

However, the effect is not always straightforward. In some systems, deuteration can lead to an "inverse isotope effect," where the superconducting transition temperature (Tc) is suppressed, contrary to the predictions of the standard Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity.[9] This highlights the complex interplay between lattice dynamics, electron-phonon coupling, and electronic correlations in these materials.

Experimental_Workflow Figure 2: Workflow for chemical pressure tuning studies. cluster_synthesis Synthesis cluster_growth Crystal Growth cluster_characterization Characterization d4_precursor 1,2-dibromoethane-d₄ dithiolate Dithiolate Precursor d4_precursor->dithiolate Alkylation d8_bedt_ttf d₈-BEDT-TTF dithiolate->d8_bedt_ttf Coupling & Purification electrocrystallization Electrocrystallization (H-cell, constant current) d8_bedt_ttf->electrocrystallization single_crystals Single Crystals of (d₈-BEDT-TTF)₂X electrocrystallization->single_crystals xrd X-ray Diffraction (Lattice Parameters) single_crystals->xrd resistivity Resistivity vs. T (Four-probe method) single_crystals->resistivity squid SQUID Magnetometry (Meissner Effect, Tc) single_crystals->squid phase_diagram Phase Diagram Construction xrd->phase_diagram resistivity->phase_diagram squid->phase_diagram

Caption: From deuterated precursors to physical property characterization.

Characterization of Chemical Pressure Effects

A suite of experimental techniques is employed to quantify the effects of deuteration on the crystal structure and physical properties of BEDT-TTF salts.

Technique Measured Property Information Gained
Single-Crystal X-ray Diffraction Lattice parameters (a, b, c, β), unit cell volume (V), atomic positions.Direct measure of the structural changes induced by deuteration (i.e., the chemical pressure effect). [10]
Variable-Temperature Resistivity Measurement Electrical resistance as a function of temperature.Determination of the metal-insulator transition temperature and the superconducting transition temperature (Tc). [11][12]
SQUID Magnetometry Magnetic susceptibility as a function of temperature.Unambiguous confirmation of bulk superconductivity through observation of the Meissner effect (expulsion of magnetic field). [13]

Case Study: The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br System

The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br salt (hereafter κ-Br) is a prototypical example of a system where chemical pressure tuning has been extensively studied. The hydrogenated version (h₈-κ-Br) is a superconductor at ambient pressure with a Tc of approximately 11.6 K. [14]In contrast, the closely related κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl (κ-Cl) is an antiferromagnetic insulator at ambient pressure and requires external pressure to become superconducting. [14] Deuteration of the BEDT-TTF molecule in the κ-Br salt effectively pushes it closer to the insulating phase, demonstrating a negative chemical pressure effect in this specific case. This is often accompanied by a suppression of Tc.

Compound a (Å) b (Å) c (Å) V (ų) Tc (K)
κ-(h₈-BEDT-TTF)₂Cu[N(CN)₂]Br12.94330.0128.5433315.9~11.6
κ-(d₈-BEDT-TTF)₂Cu[N(CN)₂]Br12.96129.9898.5603321.6~11.2

Note: Lattice parameters are temperature-dependent; these are representative values. The change in volume upon deuteration can be subtle and is influenced by cooling rates. [10][14]

Phase_Diagram Figure 3: Effect of chemical pressure on the phase diagram. cluster_diagram Generalized Phase Diagram cluster_tuning Tuning Parameter (Pressure / Bandwidth) cluster_compounds Compound Positions AFI Antiferromagnetic Insulator (AFI) SC Superconductor (SC) Metal Paramagnetic Metal start Low Pressure end High Pressure start->end k_Cl κ-Cl (h₈) k_Cl->AFI k_Br_d8 κ-Br (d₈) k_Br_d8->SC k_Br_h8 κ-Br (h₈) k_Br_h8->SC

Caption: Deuteration shifts the position of a material on the generalized phase diagram.

Advanced Considerations and Future Outlook

The study of deuterated BEDT-TTF salts has revealed a rich and complex physics that continues to be an active area of research.

  • The Inverse Isotope Effect: In many conventional superconductors, increasing the isotopic mass leads to a decrease in Tc, a phenomenon well-described by the BCS theory. [9]However, in some organic superconductors, the opposite is observed. This "inverse isotope effect" suggests that non-phononic pairing mechanisms, or more complex electron-phonon interactions, may be at play. [15]* Cooling Rate Dependence: The physical properties of κ-(BEDT-TTF)₂X salts can be highly sensitive to the rate at which they are cooled. [14]This is attributed to a glass-like freezing of the terminal ethylene groups of the BEDT-TTF molecules at low temperatures. [10]Different cooling rates can lock in different degrees of disorder, which in turn affects the electronic properties.

The use of deuterated BEDT-TTF and other chemical pressure techniques will continue to be invaluable for exploring the frontiers of condensed matter physics. These methods provide the fine control necessary to probe quantum critical points, investigate the nature of unconventional superconductivity, and search for exotic states of matter like quantum spin liquids.

References

  • Leitch, L. C., & Morse, A. T. (1952). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Canadian Journal of Chemistry, 30(12), 924-932.
  • Faragher, R. J., & Schwan, A. L. (2008). New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers. The Journal of Organic Chemistry, 73(4), 1368-1378.
  • Tajima, N., et al. (2022). Superconductivity and Charge Ordering in BEDT-TTF Based Organic Conductors with β″-Type Molecular Arrangement. MDPI.
  • He, Z., et al. (2023). Anisotropic superconductivity and unconventional pairing in the organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br. arXiv:2302.02604v1.
  • Yamamoto, H. M. (n.d.). κ-type BEDT-TTF salt. RIKEN. Retrieved from [Link]

  • Pesotskii, S. I., et al. (2022). Effect of External Pressure on the Metal–Insulator Transition of the Organic Quasi-Two-Dimensional Metal κ-(BEDT-TTF)2Hg(SCN)2Br. MDPI.
  • Komet 335 Magnetism. (2017). Organic Charge Transfer Salts. University of Würzburg.
  • Larsen, J., & Lenoir, C. (1998). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[16][17]ITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 72, 265.

  • Wang, H. H., et al. (1992). 13c,1Jc Isotope Effect for Tc and Consequences Regarding the Superconducting Pairing Mechanism in K-(ET). Inorganic Chemistry, 31(23), 4815-4817.
  • Nakazawa, Y., et al. (2012). Thermodynamic Properties of κ-(BEDT-TTF)
  • Consensus. (2025). Isotope Effect and Electron-Phonon Interaction. Superconducting Devices Class Notes.
  • Ito, H., et al. (1993). Superconducting fluctuation in K-type BEDT-TTF organic superconductors. Synthetic Metals, 56(1-3), 2255-2260.
  • ResearchGate. (2024).
  • Yamamoto, K. (n.d.). κ-type BEDT-TTF salt. Yamamoto Group. Retrieved from [Link]

  • B.H. College. (n.d.). Isotope Effect in Superconductivity.
  • ResearchGate. (n.d.). The crystal structure of three layered organic charge-transfer salts.
  • Nakazawa, Y., et al. (2012). Thermodynamic Properties of κ-(BEDT-TTF)2X Salts: Electron Correlations and Superconductivity.
  • Larrimore, L. (n.d.). Low Temperature Resistivity. University of Chicago.
  • Barman, S., et al. (2017). High pressure behaviour of the organic semiconductor salt (TTF-BTD)2I3. RSC Advances, 7(57), 35935-35941.
  • Christensen, J. A., et al. (2021). Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems.
  • Sato, T., et al. (2023). Thermodynamic evidence for a Mott-insulator-to-metal crossover in a pristine quantum-spin-liquid candidate κ-(BEDT-TTF)2Cu2(CN)3. arXiv:2301.04310v1.
  • Tsuchiya, S., et al. (n.d.). Ultrafast Carrier Dynamics in an Organic Superconductor kappa-(BEDT-TTF)(2)Cu[N(CN)(2). huscap.
  • Elsinger, H. G., et al. (2000). kappa-(BEDT-TTF)2Cu[N(CN)(2)]Br: a fully gapped strong-coupling superconductor. Physical Review Letters, 84(26 Pt 1), 6098-6101.
  • Klapwijk, T. M., et al. (2022). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. PMC.
  • Müller, J., et al. (2006). Determining ethylene group disorder levels in {kappa}-(BEDT-TTF){sub 2}Cu[N(China){sub 2}]Br. Semantic Scholar.
  • ResearchGate. (2025). kappa-(BEDT-TTF)2Cu[N(CN)(2)]Br: a fully gapped strong-coupling superconductor.
  • Zhu, H., et al. (2013). Solvent-Included Ternary Charge-Transfer Salt (BEDT-TTF)2GaCl4(C6H5Cl)0.5, (BEDT-TTF = Bis(ethyelenedithio)
  • Mori, H., et al. (2020). Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion.
  • Gidopoulos, N., et al. (2008). Towards the parameterisation of the Hubbard model for salts of BEDT-TTF: A density functional study of isolated molecules. arXiv:0810.5452v2. molecules. arXiv:0810.5452v2.

Sources

Methodological & Application

Application Note: 1H-NMR Characterization of Deuterated Organic Conductors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Characterization of Deuterated Organic Conductors via 1H-NMR Content Type: Application Note & Detailed Protocol Audience: Materials Scientists, Physicists, and Synthetic Chemists.

Abstract

Deuteration of organic conductors (e.g., BEDT-TTF salts, TCNQ derivatives) is a critical technique used to tune electronic bandwidth via "chemical pressure" and to probe phonon-mediated pairing mechanisms in superconductivity. However, characterizing these materials presents a paradox: while the goal is to replace protons (


H) with deuterium (

H), 1H-NMR remains the primary tool for validation.

This guide outlines the dual-utility of 1H-NMR in this field:

  • Solution-State qNMR: Quantifying isotopic purity (residual proton analysis) with high precision.

  • Solid-State 1H-NMR: Utilizing residual protons as dilute magnetic probes to measure spin-lattice relaxation (

    
    ), offering insights into electronic correlations and superconducting gaps without the line-broadening associated with fully protonated lattices.
    

Section 1: The Rationale for Deuteration

Before detailing the protocol, it is essential to understand why these materials are characterized this way.

  • Chemical Pressure Tuning: Replacing C-H with C-D bonds slightly contracts the C-H(D) bond length due to the lower zero-point energy of the heavier isotope. In organic conductors like

    
    -(BEDT-TTF)
    
    
    
    X, this contraction reduces the unit cell volume, effectively applying "negative pressure." This can shift a material from a superconductor to a Mott insulator.
  • Hyperfine Engineering: The gyromagnetic ratio of deuterium is roughly 6.5x smaller than that of a proton (

    
    ). Deuteration suppresses the dominant nuclear dipolar broadening, allowing researchers to resolve minute hyperfine interactions in the metallic state.
    
  • Phonon Dynamics: comparing

    
     between hydrogenated and deuterated samples allows quantification of the isotope effect (
    
    
    
    ), testing the BCS mechanism.

Section 2: Protocol A - Quantitative Isotopic Purity (Solution State)

Objective: Determine the percentage of deuteration (


) by quantifying residual protons.
Challenge:  In highly deuterated samples (>95% D), the residual 

H signal is an impurity. The lack of neighboring protons removes the primary relaxation pathway (homonuclear dipolar coupling), resulting in extremely long

relaxation times
. Standard NMR parameters will lead to signal saturation and underestimation of the proton content (overestimation of purity).
Experimental Workflow
  • Internal Standard Selection:

    • Use a trace-certified standard (e.g., Maleic Acid, Dimethyl sulfone) with a distinct chemical shift from the analyte.

    • Avoid TMS for quantification; its volatility compromises mass accuracy.

  • Sample Preparation:

    • Weigh

      
       5-10 mg of deuterated conductor (e.g., d8-BEDT-TTF) into a clean vial.
      
    • Add a precise mass of Internal Standard (aim for 1:1 molar ratio with the expected residual protons, not the bulk material).

    • Dissolve in a proton-free solvent (e.g., 99.96% CDCl

      
       or CS
      
      
      
      /C
      
      
      D
      
      
      mix for solubility).
  • Acquisition Parameters (The "Long-Relaxation" Mode):

    • Pulse Angle: 90° (maximize signal per scan).

    • Relaxation Delay (d1): 60 seconds . (Standard is 1-5s. Due to the "dilute spin" effect of deuteration, residual protons may have

      
      . Failure to wait 
      
      
      
      results in integration errors).
    • Spectral Width: 20 ppm (catch all sidebands).

    • Scans (ns): 64–128 (High S/N required for minute signals).

    • Temperature: 298 K (Regulated to prevent peak drifting).

  • Data Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Phase correction: Manual only . (Auto-phase often fails on small impurity peaks).

    • Baseline correction: Polynomial (order 3-5).

Calculation

[1]
  • 
    : Integral area[2]
    
  • 
    : Number of protons per molecule (for the analyte, use the theoretical number if it were fully protonated)
    
  • 
    : Percentage of Hydrogen remaining.
    
  • Deuteration Level:

    
    
    

Section 3: Protocol B - Solid-State Electronic Dynamics

Objective: Use residual protons as non-perturbative probes to measure the spin-lattice relaxation rate (


) across temperature gradients.
Physics Context:  In a metal/superconductor, 

is driven by the scattering of conduction electrons.[3] The Korringa relation states that for a Fermi liquid,

. Deviations indicate magnetic fluctuations or gap openings.
Experimental Workflow
  • Probe Setup:

    • Use a static (non-spinning) probe or MAS probe with low background.

    • Cryostat capability: 4 K to 300 K.

  • Pulse Sequence: Saturation Recovery (preferred over Inversion Recovery for solids to avoid heating and spectral diffusion issues).

    • Sequence: [90° - gradient/homospoil] x n -> variable delay (τ) -> 90° (read) -> Acq.

  • Measurement Protocol:

    • Frequency: Larmor frequency of

      
      H (e.g., 400 MHz).
      
    • Temperature Sweep: Measure

      
       at logarithmic intervals (e.g., 300K, 100K, 50K, 20K, 10K, 5K).
      
    • Delay List: Logarithmic spacing from

      
       to 
      
      
      
      .
  • Data Analysis (The Stretch Factor):

    • In disordered or deuterated organic conductors, relaxation is often non-mono-exponential.

    • Fit magnetization recovery

      
       to the Stretched Exponential (Kohlrausch-Williams-Watts) function :
      
      
      
      
    • 
      : Heterogeneity parameter (
      
      
      
      ). If
      
      
      , it indicates a distribution of relaxation times due to the random placement of residual protons in the deuterated lattice.

Section 4: Visualization of Workflows

Figure 1: Characterization Logic Flow

G Start Deuterated Organic Conductor (Synthesis) Decision Charaterization Goal? Start->Decision PathA Isotopic Purity (QC) Decision->PathA Quality Control PathB Electronic Properties (Physics) Decision->PathB Material Science Solv Dissolve in H-free Solvent (CS2/C6D6) PathA->Solv Cryo Load into Cryostat (4K - 300K) PathB->Cryo Std Add Internal Standard (Maleic Acid) Solv->Std AcqA Acquire 1H-NMR (d1 > 60s) Std->AcqA Calc Calculate %D (Residual Integral) AcqA->Calc Calc->Cryo If Purity > 95% Pulse Saturation Recovery Sequence Cryo->Pulse Fit Fit Recovery Curve (Stretched Exponential) Pulse->Fit Korringa Plot 1/T1T vs T (Identify Phase Transition) Fit->Korringa

Caption: Workflow distinguishing the chemical QC path (Solution NMR) from the physical property path (Solid State NMR).

Figure 2: The Deuteration Effect on NMR Physics

Physics Deut Deuteration (H -> D replacement) Effect1 Mass Effect (Lower Zero Point Energy) Deut->Effect1 Effect2 Magnetic Dilution (Reduced Dipolar Coupling) Deut->Effect2 Result1 Lattice Contraction (Chemical Pressure) Effect1->Result1 Result2 Line Narrowing (High Res Solid State) Effect2->Result2 Result3 T1 Elongation (Loss of H-H relax path) Effect2->Result3 App Mott Transition Tuning Result1->App Result3->App Probes Dynamics

Caption: Mechanistic impact of deuteration on structural and magnetic properties detectable by NMR.

Section 5: Troubleshooting & Validation

IssueCauseCorrective Action
Purity Overestimation

delay too short. Residual protons saturate.
Increase

to 60s or 90s. Perform a

inversion recovery test on the residual peak to confirm.
Broad Lines in Solution Paramagnetic impurities or poor solubility.Filter sample through PTFE (0.2

m). Use CS

for BEDT-TTF salts (paramagnetic broadening is intrinsic to the radical cation; may need reduction to neutral donor for pure QC).
Non-Linear 1/T1T Inhomogeneous deuteration or phase separation.Check

value in stretched exponential fit. If

, the sample is magnetically inhomogeneous.
Signal "Disappearance" "Wipeout" effect near magnetic phase transitions.In antiferromagnetic phases, extreme broadening occurs. This is a physical result, not an error. Switch to Zero-Field NMR or NQR if possible.

References

  • Quantitative 1H NMR Purity Analysis

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
  • NMR in Organic Conductors (Mott Physics)

    • Kanoda, K. "Metal-Insulator Transition in -(BEDT-TTF) X and Elementary Excitations." Journal of the Physical Society of Japan, 2006.
  • Isotope Effect in Superconductors

    • Khasanov, R., et al. "Oxygen Isotope Effect on the Superconducting Transition Temperature." Physical Review Letters.[3]

  • Relaxation Time Methodologies

    • "1H T1 Relax
  • Deuteration and Chemical Pressure

    • H. Taniguchi, et al. "Anomalous Pressure Dependence of Superconductivity in -(BEDT-TTF) I ."

Sources

Application Note: Precision SQUID Magnetometry of Deuterated ET Salts

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Controlling Ethylene Disorder in -(BEDT-TTF) X Systems

Executive Summary & Scientific Rationale

This guide details the magnetometry protocols for deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or "ET") salts , specifically the


-phase family (e.g., 

-(D$_8

_2

_2$]Br).

Unlike standard inorganic superconductors, these molecular materials exhibit a glass transition (


) at 75–80 K  associated with the conformational ordering of the terminal ethylene groups of the ET molecules. The degree of disorder frozen into the lattice depends critically on the cooling rate through this window.
  • Slow Cooling (Annealing): Allows ethylene groups to settle into an ordered (eclipsed) conformation, generally stabilizing the superconducting ground state.

  • Fast Cooling (Quenching): Freezes ethylene groups in disordered (staggered) conformations. This acts as an internal "negative pressure," expanding the lattice and pushing the system toward a Mott insulating or antiferromagnetic state.

Deuteration enhances this sensitivity. Because the C-D bond is shorter and stiffer than C-H, fully deuterated salts are already poised closer to the Mott transition boundary. Therefore, thermal history is not just a variable; it is a synthesis parameter.

Pre-Measurement Considerations
2.1 Sample Handling & Mounting

Organic single crystals are typically small (


 mg) and highly anisotropic. Standard gelatin capsules introduce significant background noise and allow sample rotation, which is fatal for anisotropic measurements.
  • Mounting Platform: Use a fused quartz paddle or a low-background straw (e.g., clear drinking straw, thoroughly cleaned with isopropanol).

  • Adhesive: Use GE Varnish (VGE-7031) or Apiezon N Grease. Avoid Duco cement or standard epoxies, which often have ferromagnetic impurities.

  • Orientation:

    • 
       planes (conducting layers):  Best for studying Pauli paramagnetism and avoiding demagnetization effects.
      
    • 
       planes:  Necessary for studying vortex dynamics and maximum diamagnetic screening.
      
    • Verification: Visually align the largest crystal face (usually the conducting plane) with the field axis.

2.2 The "Oxygen Trap" Artifact

Porous organic crystals can adsorb oxygen. At ~50 K, solid oxygen undergoes a magnetic transition that mimics a magnetic anomaly.

  • Mitigation: Purge the sample chamber at room temperature (

    
     K) for at least 10 minutes before cooling. Perform a "high-vacuum" purge if the system allows.
    
Core Protocol: The Cooling Regimens

This section defines the two distinct cooling protocols required to characterize these materials.

3.1 Workflow Visualization

The following diagram illustrates the critical decision points in the thermal history of the sample.

CoolingProtocol Start Sample Loaded (300 K) Purge Purge Chamber (3x) Remove O2 Artifacts Start->Purge MagnetReset Magnet Reset (Oscillate to 0 Oe) Purge->MagnetReset Decision Select Cooling Mode MagnetReset->Decision Anneal ANNEALED STATE (Ordered Ethylene) Cool 300K -> 100K @ 10 K/min Cool 100K -> 70K @ 0.2 K/min Decision->Anneal Standard Characterization Quench QUENCHED STATE (Disordered Ethylene) Cool 300K -> 4K Rate > 10 K/min Decision->Quench Disorder Study Measure Measurement Sequence (ZFC / FC) Anneal->Measure Quench->Measure

Figure 1: Thermal workflow for ET salts. The critical window is 100 K to 70 K.

3.2 Protocol A: The "Annealed" State (Standard)

Use this protocol to measure the intrinsic superconducting transition temperature (


) and superfluid density.
  • Initialize: Set Field to 0 Oe using "Oscillate" mode to remove trapped flux in the superconducting magnet.

  • Fast Cool: Cool from 300 K to 100 K at 10–20 K/min.

  • Critical Slow Cool: Cool from 100 K to 70 K at a rate of 0.1 to 0.2 K/min .

    • Why: This allows the ethylene end-groups to relax into the thermodynamically stable conformation.

  • Final Cool: Cool from 70 K to Base Temp (e.g., 1.8 K) at 5–10 K/min.

  • Measurement: Proceed with Zero Field Cooled (ZFC) and Field Cooled (FC) sequences.

3.3 Protocol B: The "Quenched" State

Use this to induce disorder and study the suppression of


 or the emergence of Mott insulating behavior.
  • Initialize: Set Field to 0 Oe (Oscillate).

  • Rapid Cool: Cool from 300 K to Base Temp (1.8 K) at the maximum system rate (typically >10 K/min or "Fast Settle").

    • Note: In some MPMS systems, accurate quenching requires removing the sample to the airlock, cooling the block, and rapidly inserting the sample (consult safety manuals before attempting manual insertion).

Measurement Sequences
4.1 Superconducting Transition (ZFC/FC)

To determine


 and the Superconducting Volume Fraction.
  • Step 1 (ZFC): Cool to 1.8 K in zero field (following Protocol A or B).

  • Step 2: Apply DC Field

    
     to 
    
    
    
    Oe.
    • Note: Keep field low to avoid vortex penetration (

      
       is low in organics, often < 50 Oe perpendicular to layers).
      
  • Step 3: Measure Moment (

    
    ) while warming from 1.8 K to 15 K.
    
  • Step 4 (FC): Cool back to 1.8 K while maintaining the field.

  • Step 5: Measure Moment (

    
    ) while warming from 1.8 K to 15 K.
    
4.2 Normal State Susceptibility (Spin-Peierls/Mott)

To measure spin susceptibility (


) above 

.
  • Field: Apply

    
     to 
    
    
    
    Oe (ensure linearity).
  • Range: Measure from 2 K to 300 K.

  • Analysis: Look for the broad maximum around 80–100 K characteristic of 2D antiferromagnetic fluctuations in the Mott-Hubbard model.

Data Analysis & Corrections

Raw SQUID data (


) must be corrected to extract the intrinsic spin susceptibility (

).
5.1 The Correction Equation


Where:

  • 
    : Sample mass (g).
    
  • 
    : Susceptibility of the straw/paddle (measured independently).
    
  • 
    : Diamagnetic contribution of the atomic cores (Pascal's Constants).
    
5.2 Pascal's Constants for ET Salts

For organic conductors, the core diamagnetism is large and comparable to the spin signal. Use the following table for accurate subtraction.

Element / GroupFormula

(

emu/mol)
Note
Carbon C-6.0
Hydrogen H-2.93
Deuterium D-2.93Assumed identical to H
Sulfur S-15.0
Copper Cu-11.0(Cu

core)
Bromine Br-30.6(Br

core)
C=C Bond +5.5Constitutive correction
Ring -0.24Benzene-like correction

Calculation for BEDT-TTF (C


H

S

):
Summing atoms and bond corrections typically yields

emu/mol per donor molecule.
Troubleshooting & Validation
SymptomProbable CauseCorrective Action
Peak at 50 K Solid OxygenPurge sample space at 300 K; verify airlock seal.
Hysteresis at 300 K Ferromagnetic ContaminationCheck tweezers, cutting tools, and mounting grease. Use ceramic tools.
Drifting Signal Sample MotionSample is loose in straw. Secure with GE Varnish.
Negative

Shift
Unintended QuenchVerify cooling rate log. Ensure cooling across 70-100 K was < 0.2 K/min.
References
  • Toyota, N., et al. "Lattice anomalies and Grüneisen parameters in high-

    
    
    
    
    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br."[1] Journal of the Physical Society of Japan, 1993.
  • Müller, J., et al. "Influence of internal disorder on the superconducting state in the organic layered superconductor

    
    -(BEDT-TTF)
    
    
    
    Cu[N(CN)
    
    
    ]Br." Physical Review B, 2002.
  • Kanoda, K. "Electron Correlation, Metal-Insulator Transition and Superconductivity in Quasi-2D Organic Systems." Journal of the Physical Society of Japan, 2006.

  • Quantum Design. "MPMS Application Note 1014-201: Subtracting the Background Signal."

  • Bain, G. A., & Berry, J. F. "Diamagnetic Corrections and Pascal's Constants."[2][3] Journal of Chemical Education, 2008.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Crystal Quality of BEDT-TTF-d8 via Electrocrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrocrystallization of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF-d8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the quality of your single crystals. High-quality crystals are paramount for accurately determining the intrinsic physical properties of these highly correlated electron systems.

I. Understanding the Fundamentals of Electrocrystallization

Electrocrystallization is a powerful technique for growing high-purity single crystals of organic conductors. The process involves the electrochemical oxidation of a donor molecule, in this case, BEDT-TTF-d8, in the presence of a supporting electrolyte containing a suitable counter-anion. The gradual oxidation at the anode leads to the formation of radical cation salts that slowly crystallize on the electrode surface. The quality of the resulting crystals is highly sensitive to a multitude of experimental parameters.

Core Principles of Crystal Growth

Crystal growth from solution is fundamentally a two-step process: mass transfer of the solute to the crystal surface, followed by the integration of the solute into the crystal lattice.[1] The overall growth rate is determined by the slower of these two steps. In electrocrystallization, the generation of the radical cation at the electrode surface introduces an additional layer of complexity. The interplay between electrochemical reaction rates, diffusion, and surface integration kinetics dictates the final crystal morphology and quality.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the electrocrystallization of BEDT-TTF-d8 and provides actionable solutions based on established principles and experimental evidence.

Issue 1: No Crystal Growth or Very Slow Growth

Possible Causes & Solutions:

  • Low Current Density: The applied current is insufficient to generate the necessary supersaturation of the BEDT-TTF-d8 radical cation.

    • Solution: Gradually increase the applied current density. A typical starting point is 0.10 μA/cm², which can be incrementally increased to 0.25 μA/cm² or higher over several days.[2] Be cautious, as excessively high currents can lead to rapid, uncontrolled nucleation and poor crystal quality.

  • Inappropriate Solvent System: The chosen solvent may have poor solubility for the BEDT-TTF-d8 or the supporting electrolyte, or it may interact too strongly with the growing crystal faces, inhibiting growth.[3][4]

    • Solution: Experiment with different solvents or solvent mixtures. Halogenated solvents like 1,1,2-trichloroethane (TCE) or dichlorobenzene are commonly used.[2][5] The addition of a small amount of ethanol can sometimes improve solubility and crystal quality.[5]

  • Inactive Electrode Surface: The platinum electrode surface may be contaminated, hindering the electrochemical reaction.

    • Solution: Thoroughly clean the platinum electrodes before each experiment. This can be done by flame-annealing or electrochemical polishing.

Issue 2: Formation of Polycrystalline Material or Dendrites

Possible Causes & Solutions:

  • High Current Density: An excessively high current leads to a rapid increase in the local concentration of the radical cation, favoring rapid nucleation over slow, ordered crystal growth.

    • Solution: Decrease the applied current density. A constant, low current density is crucial for obtaining high-quality single crystals.[6]

  • High Supersaturation: Similar to high current density, a high degree of supersaturation in the bulk solution can lead to uncontrolled precipitation.

    • Solution: Reduce the initial concentration of the BEDT-TTF-d8 donor molecule in the anode chamber.

  • Mass Transfer Limitation: If the rate of diffusion of the BEDT-TTF-d8 to the electrode is the limiting step, it can lead to the formation of dendritic structures.

    • Solution: Gentle stirring or agitation of the solution can help to mitigate diffusion limitations, but this must be done carefully to avoid disturbing the growing crystals.

Issue 3: Poor Crystal Quality (e.g., twinning, inclusions, rough surfaces)

Possible Causes & Solutions:

  • Fluctuations in Temperature or Current: Instability in the experimental conditions can disrupt the steady growth of the crystal lattice.

    • Solution: Ensure the electrocrystallization cell is maintained at a constant temperature (e.g., 20 °C or 25 °C) in a temperature-controlled environment.[2][6] Use a high-precision galvanostat to maintain a stable current.

  • Solvent-Crystal Interactions: The solvent can have a profound impact on the crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting or enhancing their growth rates.[3][7][8]

    • Solution: Systematically vary the solvent system. The choice of solvent can influence the final crystal morphology, leading to needles, plates, or block-like crystals.[4]

  • Impurities: The presence of impurities in the solvent, BEDT-TTF-d8, or supporting electrolyte can be incorporated into the crystal lattice, leading to defects.

    • Solution: Use high-purity, anhydrous solvents and recrystallize both the BEDT-TTF-d8 and the supporting electrolyte before use.[9]

Issue 4: Difficulty in Reproducing Results

Possible Causes & Solutions:

  • Subtle Variations in Experimental Conditions: Electrocrystallization is highly sensitive to minor changes in parameters such as temperature, current density, solvent purity, and cell geometry.

    • Solution: Meticulously document all experimental parameters for each growth attempt. This includes the exact concentrations, current profile, temperature, and even the geometry of the H-cell.

  • Cooling Rate Effects: For some BEDT-TTF salts, the cooling rate through phase transitions can significantly affect their physical properties. While this is more relevant to post-growth characterization, it highlights the sensitivity of these materials to thermal history.

    • Solution: If studying low-temperature phenomena, ensure a consistent and controlled cooling rate for all samples.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal current density for growing high-quality BEDT-TTF-d8 crystals?

A1: There is no single "optimal" current density, as it depends on the specific solvent, supporting electrolyte, and cell geometry. However, a common and effective strategy is to start with a low current density, around 0.10 μA/cm², and gradually increase it over a week to about 0.25 μA/cm².[2] This allows for a controlled nucleation phase followed by a steady growth phase. Constant current densities in the range of 0.3 to 0.5 μA/cm² have also been successfully used.[6] The key is to maintain a slow and steady growth rate.

Q2: How does the choice of supporting electrolyte affect crystal quality?

A2: The supporting electrolyte plays a crucial role as it provides the counter-anion that is incorporated into the crystal structure and also influences the conductivity of the solution.[10][11] The size, shape, and charge of the anion directly impact the packing of the BEDT-TTF-d8 molecules in the crystal lattice, which in turn determines the electronic properties of the material.[10] Common supporting electrolytes for BEDT-TTF salts include those containing anions like I₃⁻, CF₃CF₂SO₃⁻, and [N(CN)₂]⁻.[2][12] The electrolyte should be highly soluble in the chosen solvent and have a wide electrochemical window.[10]

Q3: What is the purpose of using an H-shaped electrocrystallization cell?

A3: The H-shaped cell is designed to separate the anodic and cathodic compartments. This is critical because the oxidation of the BEDT-TTF-d8 donor occurs at the anode, while reduction processes occur at the cathode. By separating the two compartments with a porous glass frit, the H-cell prevents the products of the cathodic reaction from interfering with the crystal growth at the anode. This setup ensures a cleaner and more controlled environment for electrocrystallization.

Q4: Can I use post-crystallization treatments to improve the quality of my crystals?

A4: Yes, several post-crystallization techniques can improve the diffraction quality of crystals. While these methods are more commonly applied in protein crystallography, the principles can be adapted for molecular crystals.[13]

  • Annealing: This involves briefly warming a flash-cooled crystal and then re-cooling it. This process can help to reduce mosaicity and improve lattice ordering.[13]

  • Dehydration: Carefully and slowly removing solvent from the crystal lattice can sometimes lead to a more ordered packing of the molecules and improved diffraction.[13] This can be achieved by transferring the crystal to a solution with a lower solvent activity.

Q5: My crystals look well-formed, but the X-ray diffraction is poor. What could be the issue?

A5: This is a common and often frustrating problem. Several factors could be at play:

  • Internal Disorder: The crystal may appear morphologically perfect on the outside but suffer from internal disorder, such as disordered ethylene end-groups on the BEDT-TTF molecules or disordered anions.[2][14] This is a known issue in some BEDT-TTF salts, particularly at room temperature.[2]

  • High Solvent Content: A high solvent content within the crystal lattice can lead to loose molecular packing and poor diffraction.[15]

  • Mosaicity: The crystal may not be a single, perfect lattice but rather composed of slightly misaligned domains. This can be caused by stress during growth or handling.

  • Solutions: Try collecting diffraction data at low temperatures (e.g., 100 K), as this can often "freeze out" disorder in the ethylene groups and improve data quality.[2] Experiment with different cryoprotectants and cooling rates. Also, consider the post-crystallization treatments mentioned in the previous question.

IV. Experimental Protocols & Data

General Electrocrystallization Protocol for BEDT-TTF-d8

This protocol provides a general framework. Optimal parameters will need to be determined empirically.

  • Preparation:

    • Thoroughly clean a two-compartment H-shaped electrocrystallization cell.

    • Flame-anneal two platinum wire electrodes (typically 1 mm diameter).

    • Prepare a solution of the supporting electrolyte (e.g., Li(CF₃CF₂SO₃) and a crown ether like 12-crown-4) in the chosen anhydrous solvent (e.g., 1,1,2-trichloroethane).[2]

    • Dissolve the BEDT-TTF-d8 in the solvent for the anode chamber.

  • Cell Assembly:

    • Place the supporting electrolyte solution in both the anode and cathode chambers.

    • Add the BEDT-TTF-d8 solution to the anode chamber.

    • Insert the platinum electrodes into their respective chambers.

  • Electrocrystallization:

    • Connect the electrodes to a galvanostat. The electrode in the BEDT-TTF-d8 solution is the anode.

    • Apply a constant current, typically in the range of 0.1 - 1.0 μA/cm². A ramped current profile can also be effective.[2]

    • Maintain the cell at a constant temperature (e.g., 25 °C) for a period of several days to weeks.[2]

  • Harvesting:

    • Once crystals of a suitable size have grown on the anode, carefully disconnect the current.

    • Gently remove the electrode and harvest the crystals.

    • Wash the crystals with the pure solvent and dry them.

Quantitative Data Summary
ParameterTypical RangeSignificanceReferences
Current Density 0.1 - 1.0 µA/cm²Controls the rate of radical cation generation and thus the supersaturation. Affects nucleation and growth rate.[2][6]
Temperature 20 - 25 °CInfluences solubility, diffusion rates, and can affect crystal packing (polymorphism).[2][6]
BEDT-TTF-d8 Conc. 5 - 10 mg in ~8 mLDetermines the initial level of supersaturation.[2][6]
Growth Time 1 - 4 weeksLonger growth times at lower currents generally yield higher quality crystals.[2][6]

V. Visualizations

Electrocrystallization Workflow

Electrocrystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis P1 Clean H-Cell P2 Prepare Donor & Electrolyte Solutions P1->P2 P3 Clean Pt Electrodes P2->P3 G1 Assemble Cell P3->G1 G2 Apply Constant Low Current G1->G2 G3 Maintain Constant Temperature G2->G3 G4 Monitor Crystal Growth G3->G4 H1 Harvest Crystals G4->H1 H2 Wash & Dry H1->H2 H3 Characterize (e.g., XRD) H2->H3

Caption: Workflow for the electrocrystallization of BEDT-TTF-d8.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Experiment Problem Problem Encountered? Start->Problem NoCrystals No / Slow Growth Problem->NoCrystals Yes Polycrystals Polycrystals / Dendrites Problem->Polycrystals Yes PoorQuality Poor Quality Crystals Problem->PoorQuality Yes Success High-Quality Crystals Problem->Success No Action1 Increase Current Density NoCrystals->Action1 Action2 Change Solvent NoCrystals->Action2 Action3 Decrease Current Density Polycrystals->Action3 Action4 Check Temp/Current Stability PoorQuality->Action4 Action5 Purify Reagents PoorQuality->Action5 Action1->Problem Action2->Problem Action3->Problem Action4->Problem Action5->Problem

Caption: Decision tree for troubleshooting common electrocrystallization issues.

VI. References

  • Electrocrystallization Supporting Electrolytes For Semiconductors. (n.d.). Retrieved from

  • Synthesis and Physical Properties of Purely Organic BEDT-TTF-Based Conductors Containing Hetero-/Homosubstituted Cl/CN-Anilate D. (n.d.). SciSpace. Retrieved from

  • Crystal Growth. (n.d.). Retrieved from

  • The e!ect of solvent on crystal growth and morphology. (n.d.). Future4200. Retrieved from

  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (n.d.). PMC. Retrieved from

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). Retrieved from

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together. Retrieved from

  • The Effect of Solvent on Crystal Growth and Morphology. (2025, August 9). Request PDF - ResearchGate. Retrieved from

  • Effect of electrocrystallization medium on quality, structural features, and conducting properties of single crystals of the (BEDT-TTF)4AI[FeIII(C2O4)3]·G family. (2011). CrystEngComm (RSC Publishing). Retrieved from

  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (2022, January 25). The Journal of Physical Chemistry C - ACS Publications. Retrieved from

  • Critical Current Density and Vortex Pinning Strength in the κ-(BEDT-TTF)2Cu[N(CN)2]Br Organic Superconductor. (2018, November 25). Retrieved from

  • Solvents and Supporting Electrolytes. (n.d.). ResearchGate. Retrieved from

  • Supporting Information Oxidative Stabilization of Dilute Ether Electrolytes via Anion Modification. (n.d.). University of California San Diego. Retrieved from

  • Phase Transition Field Effect Transistor Observed in an α-(BEDT-TTF) 2 I 3 Single Crystal. (2023, August 1). Retrieved from

  • Post-crystallization treatments for improving diffraction quality of protein crystals. (n.d.). UQ eSpace - The University of Queensland. Retrieved from

  • How to improve the diffraction quality of protein crystals? (2018, July 3). ResearchGate. Retrieved from

  • Hello everyone, How can I improve the quality of large sized protein crystals? (2016, May 27). Retrieved from

Sources

Controlling cooling rate for kappa-BEDT-TTF-d8 disorder

Technical Support Center: Thermal Protocol for -(BEDT-TTF) Cu[N(CN) ]Br ( )

Topic: Controlling Cooling Rates to Tune Electronic Disorder and Ground States Product: Deuterated





Applicable For:
Core Directive: The "Kinetic Switch"

Executive Summary: Unlike standard inorganic superconductors where



kinetically determined
  • Slow Cooling (Annealing): Relaxes the crystal into a Bulk Superconductor (

    
     K).
    
  • Fast Cooling (Quenching): Traps disorder, forcing the crystal into a Mott Insulator / Antiferromagnet .

This guide provides the precise thermal trajectories required to select your desired ground state.

The Mechanism: Ethylene Moiety "Glass Transition"

To control the sample, you must understand the microscopic "switch" located in the BEDT-TTF (ET) molecule.

  • The Source of Disorder: The terminal ethylene groups of the ET molecule can adopt two conformations: Eclipsed (E) or Staggered (S) .

    • Eclipsed: Lower energy, ordered, promotes Superconductivity.

    • Staggered: Higher energy, disordered, promotes Mott Insulation.

  • The Critical Zone (

    
    ):  Above 
    
    
    80 K, these groups fluctuate thermally. Below the glass transition temperature (
    
    
    K), this motion freezes.
  • The Control Variable: The cooling rate through

    
     determines the ratio of E/S conformations frozen into the lattice at low temperatures.
    
Visualizing the Control Logic

CoolingLogicStartStart: T = 120 K(Ethylene groups fluctuating)TgCritical Zone: 100 K -> 70 K(Glass Transition Tg ~ 80 K)Start->Tg Cool DownSlowSlow Cool (< 0.5 K/min)Tg->SlowFastFast Cool (> 10 K/min)Tg->FastOrderedLattice Relaxed(Mostly Eclipsed)Slow->Ordered ThermodynamicEquilibriumDisorderedDisorder Frozen(Mixed E/S)Fast->Disordered KineticTrappingSCGround State:SUPERCONDUCTOR(Tc ~ 11.5 K)Ordered->SCMottGround State:MOTT INSULATOR(Magnetic Order)Disordered->Mott

Figure 1: Decision tree for selecting the electronic ground state via thermal history.

Experimental Protocols
Protocol A: Achieving High-Quality Superconductivity (Annealing)

Use this protocol for standard characterization or to maximize

  • Pre-Conditioning: Stabilize sample temperature at 120 K .

  • Critical Ramp: Cool from 100 K to 70 K at a rate of 0.1 K/min to 0.5 K/min .

    • Note: Slower is better. 0.1 K/min is the "gold standard" for maximum order.

  • Post-Critical Ramp: Once below 60 K, you may increase the cooling rate to 2–5 K/min down to base temperature (e.g., 1.5 K).

  • Verification: Resistivity (

    
    ) should drop sharply at 
    
    
    K. The Residual Resistivity Ratio (RRR) should be high.
Protocol B: Inducing the Mott Insulating State (Quenching)

Use this protocol to study the metal-insulator transition or magnetic properties.

  • Pre-Conditioning: Stabilize sample temperature at 120 K .

  • Quench: Cool from 100 K to below 50 K as rapidly as possible.

    • Target Rate:> 10 K/min (ideally > 20 K/min).

    • Method: In a PPMS/VTI, set the setpoint directly to 4 K and maximize gas flow/heater power off. For dip probes, rapid insertion into the cryostat is effective (caution: thermal shock).

  • Result: The sample will show semiconducting behavior (resistance increases as

    
     decreases) and no zero-resistance state.
    
Protocol C: The "Reset" (Erasing Thermal History)

Use this if you obtain inconsistent results or accidental quenching.

  • Warm Up: Heat the sample to 120 K .

  • Dwell: Hold at 120 K for 30 minutes . This provides sufficient thermal energy for the ethylene groups to "unfreeze" and resume thermal fluctuation.

  • Re-Cool: Proceed with Protocol A.

Data Reference: Cooling Rate Impact
ParameterAnnealed State (Slow Cool)Quenched State (Fast Cool)
Cooling Rate

K/min

K/min
Ethylene Conformation Ordered (Mostly Eclipsed)Disordered (Frozen High-T Config)
Electronic State Superconductor Mott Insulator

(Resistive)
~11.5 KSuppressed or None
Resistivity @ 4K


(Semiconducting)
Lattice Volume Smaller (Contracted)Larger (Expanded - "Negative Pressure")
Troubleshooting & FAQs

Q1: I cooled at 1 K/min, but my transition is broad (


 onset 11K, zero 

at 8K). Why?
  • Diagnosis: This is an intermediate state. 1 K/min is often too fast to achieve full relaxation in the

    
     salt.
    
  • Solution: Perform the Reset Protocol (C) and re-cool strictly at 0.1 K/min through the 100K–70K window. The transition width is a direct proxy for ethylene disorder homogeneity.

Q2: Can I damage the sample by quenching?

  • Risk: Yes. While the electronic "quenching" is reversible, the mechanical stress is not. Organic crystals are soft and have high thermal expansion coefficients.

  • Mitigation: Avoid "instant" immersion into liquid helium. A gas-flow quench (20-30 K/min) is usually safe mechanically while electronically effective. If you see a sudden jump in resistance that doesn't recover upon warming, you likely cracked the crystal or the contacts.

Q3: Why does the


 (hydrogenated) salt not show this sensitivity?
  • Physics: The

    
     salt is deeper within the superconducting phase of the Mott diagram. While disorder affects it (lowering 
    
    
    slightly), it is not close enough to the boundary to be pushed into the insulating state by cooling rate alone. The
    
    
    salt sits exactly on the "razor's edge" (Mott boundary).

Q4: I see hysteresis in my resistivity curves around 80 K. Is this normal?

  • Confirmation: Yes. This hysteresis is the signature of the glass transition. The resistivity curve upon cooling (freezing) will differ from the curve upon warming (unfreezing) near

    
    . This confirms your sample is high quality and the ethylene dynamics are active.
    
References
  • Taniguchi, H., et al.

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br." Physical Review B, vol. 59, no. 13, 1999, pp. 8424.
  • Müller, J., et al. "Glass-like Transition in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -(ET)
    
    
    Cu[N(CN)
    
    
    ]Br at
    
    
    K – Implications for the Superconducting Ground-State Properties." Journal de Physique IV, vol. 114, 2004, pp. 341.
  • Kanoda, K.

    
    -(BEDT-TTF) Salts."[1] Journal of the Physical Society of Japan, vol. 75, no. 5, 2006, pp. 051007. 
    
  • Su, X., et al. "Glass Transition in the Organic Superconductor

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br." Physical Review B, vol. 57, no. 22, 1998, pp. R14056.

Technical Support Center: Purification of BEDT-TTF-d8 and Elimination of Paramagnetic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF-d8). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of organic conductors. Here, we provide in-depth troubleshooting advice and detailed protocols to address the common challenge of removing paramagnetic impurities from your BEDT-TTF-d8 product.

Frequently Asked Questions (FAQs)

Q1: What are paramagnetic impurities and why are they a concern in BEDT-TTF-d8 synthesis?

A1: Paramagnetic impurities are chemical species that possess one or more unpaired electrons.[1] In the context of BEDT-TTF-d8 synthesis, these are typically organic radical species that can arise from side reactions or incomplete coupling during the formation of the tetrathiafulvalene core.[2] These impurities are a significant concern because their unpaired electrons can interfere with the desired electronic and magnetic properties of the final BEDT-TTF-d8 crystals.[3][4] The presence of unwanted paramagnetic centers can disrupt the formation of highly ordered crystal lattices and affect the material's conductivity and potential for superconductivity.[5][6]

Q2: How can I detect the presence of paramagnetic impurities in my BEDT-TTF-d8 sample?

A2: The most direct and sensitive method for detecting paramagnetic species is Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy.[7] This technique specifically probes species with unpaired electrons.[8][9] An EPR spectrum of your BEDT-TTF-d8 sample will reveal the presence of any radical impurities, often as distinct signals from the main BEDT-TTF species.[10] The g-factor, a key parameter in EPR, can help in identifying the nature of the paramagnetic center.[11][12] For instance, organic radicals typically exhibit a g-factor close to that of a free electron (around 2.0023).[7][9]

Q3: What are the primary methods for removing paramagnetic impurities from my BEDT-TTF-d8 product?

A3: The two most effective and commonly employed techniques for purifying BEDT-TTF-d8 and removing paramagnetic impurities are recrystallization and column chromatography. Recrystallization is a powerful method for purifying solid organic compounds by leveraging differences in solubility.[13][14][15] Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective for isolating the desired product from impurities with different polarities.[16][17] In some cases, electrochemical methods can also be utilized for purification.

Troubleshooting Guides: Step-by-Step Protocols and Expert Insights

Issue 1: Persistent Paramagnetic Signal Detected by EPR After Initial Synthesis

Primary Cause: Incomplete reaction or side reactions during the synthesis, particularly in the phosphite-mediated cross-coupling of thione and oxo precursors, can lead to the formation of stable organic radical byproducts.[18][19][20]

Solution 1: Optimized Recrystallization Protocol

Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve BEDT-TTF-d8 sparingly at room temperature but have high solubility at its boiling point. For BEDT-TTF derivatives, common and effective solvents include 1,1,2-trichloroethane (TCE) and chloroform.[16]

  • Dissolution: In an Erlenmeyer flask, add the crude BEDT-TTF-d8 solid. Add the chosen solvent portion-wise while gently heating the mixture on a hot plate until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.[21] Rushing this step can lead to the trapping of impurities within the crystal structure.

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath to maximize the yield of the purified product.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

ParameterRecommended Value/ConditionRationale
Solvent 1,1,2-Trichloroethane (TCE) or ChloroformProven efficacy for BEDT-TTF derivatives.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of large, pure crystals.[21]
Washing Solvent Ice-cold recrystallization solventMinimizes dissolution of the purified product.

Diagram 1: Single-Solvent Recrystallization Workflow

G A Crude BEDT-TTF-d8 B Dissolve in Minimum Hot Solvent (e.g., TCE) A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure BEDT-TTF-d8 Crystals H->I

Caption: Workflow for single-solvent recrystallization.

Solution 2: Gradient Elution Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differing affinities for a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[17] For separating BEDT-TTF-d8 from more polar or less polar impurities, gradient elution, where the polarity of the mobile phase is gradually changed, is often more effective than isocratic elution (constant mobile phase composition).[16][22][23][24]

Protocol 2: Gradient Column Chromatography

  • Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of BEDT-TTF derivatives.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column to create a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude BEDT-TTF-d8 in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent (e.g., ethyl acetate or dichloromethane). This is known as a solvent gradient.[17] The less polar impurities will elute first, followed by the BEDT-TTF-d8, and finally the more polar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure BEDT-TTF-d8.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

ParameterRecommended SolventsRationale
Stationary Phase Silica GelStandard choice for organic compound purification.
Initial Mobile Phase HexaneTo elute non-polar impurities.
Gradient Solvent Ethyl Acetate or DichloromethaneTo gradually increase polarity and elute the product.

Diagram 2: Gradient Elution Chromatography Logic

G Start Crude BEDT-TTF-d8 Loaded on Column Elute1 Elute with 100% Hexane Start->Elute1 Imp1 Non-polar Impurities Elute Elute1->Imp1 Elute2 Gradually Increase % Ethyl Acetate Imp1->Elute2 Product Pure BEDT-TTF-d8 Elutes Elute2->Product Elute3 Further Increase % Ethyl Acetate Product->Elute3 End Purified Product Collected Product->End Imp2 Polar Impurities Elute Elute3->Imp2

Caption: Logical flow of gradient elution chromatography.

Issue 2: Deuterium Loss or Scrambling During Purification

Primary Cause: The use of protic solvents or exposure to acidic or basic conditions during workup and purification can lead to H/D back-exchange, particularly at labile sites.[25]

Preventative Measures and Solutions:

  • Solvent Choice: During all purification steps, including recrystallization and chromatography, use deuterated protic solvents (e.g., D₂O, MeOD) if a protic solvent is necessary, or preferably, use aprotic solvents.[25]

  • pH Control: Ensure that the reaction mixture is neutralized before any aqueous workup. Use buffered solutions for extractions and chromatography where possible to avoid strongly acidic or basic conditions.[25]

  • Analytical Verification: After purification, use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic purity and the location of the deuterium atoms.[26]

Concluding Remarks

The successful synthesis of high-purity BEDT-TTF-d8 is a critical step in the development of advanced organic electronic materials. The presence of paramagnetic impurities can significantly compromise the desired properties of the final product. By implementing the optimized purification protocols and troubleshooting strategies outlined in this guide, researchers can effectively remove these detrimental impurities and ensure the integrity of their synthesized materials. For further characterization and confirmation of purity, a combination of EPR spectroscopy, NMR, and mass spectrometry is highly recommended.

References

  • Baird, M. C. (n.d.). Electronic g-factor measurement from ENDOR-induced EPR patterns: malonic acid and guanine hydrochloride dihydrate. PubMed. Retrieved from [Link]

  • (n.d.). Analysis of Organic Contamination In Semiconductor Processing. AIP Publishing. Retrieved from [Link]

  • (n.d.). High-field EPR of bioorganic radicals. Retrieved from [Link]

  • Gourier, D., et al. (2013). Implementing a new EPR lineshape parameter for organic radicals in carbonaceous matter. PMC. Retrieved from [Link]

  • (n.d.). Electron paramagnetic resonance. Wikipedia. Retrieved from [Link]

  • (n.d.). Removal of process-generated organic impurities from recycled water in semiconductor fabs. Retrieved from [Link]

  • (2024, January 15). A Key Factor: g-value in EPR Spectroscopy. CIQTEK. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Yang, S., et al. (2021). Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems. ResearchGate. Retrieved from [Link]

  • (n.d.). Method for removing organic contaminants from a semiconductor surface. Google Patents.
  • (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Stack Exchange. Retrieved from [Link]

  • Wallis, J. D., et al. (n.d.). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). Preparation, Structure and Investigations of BEDT-TfF Trihalides. Retrieved from [Link]

  • (2023, January 24). What is a Chromatography Gradient?. Biotage. Retrieved from [Link]

  • (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]

  • Liu, C., et al. (n.d.). In situ purification to eliminate the influence of impurities in solution-processed organic crystals for transistor arrays. Journal of Materials Chemistry C. Retrieved from [Link]

  • Yang, S., et al. (2021). Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BE. ResearchGate. Retrieved from [Link]

  • (n.d.). Successful Protein Purification: Gradient elution. LAMBDA OMNICOLL. Retrieved from [Link]

  • Prokhorova, T. G., et al. (n.d.). Effect of electrocrystallization medium on quality, structural features, and conducting properties of single crystals of the (BEDT-TTF)4AI[FeIII(C2O4)3]·G family. CrystEngComm. Retrieved from [Link]

  • (n.d.). BOUND STATE IN SUPERCONDUCTORS WITH PARAMAGNETIC IMPURITIES. Retrieved from [Link]

  • T صدر, A., et al. (2025). Mass spectrometric analysis of impurities in crystalline organic semiconductors. ResearchGate. Retrieved from [Link]

  • (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • (2021, February 15). How to Transform Your Miniaturized Gradient Elution Workflow. Synthace. Retrieved from [Link]

  • (n.d.). Tips & Tricks: Recrystallization. University of Rochester. Retrieved from [Link]

  • (2020, November 12). The Secrets of Successful Gradient Elution. LCGC International. Retrieved from [Link]

  • Semenok, D. V., et al. (2022). Effect of paramagnetic impurities on superconductivity in polyhydrides: s-wave order parameter in Nd-doped LaH10. arXiv. Retrieved from [Link]

  • (n.d.). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA. Retrieved from [Link]

  • (2016). Electronic Properties of Organic Conductors. ResearchGate. Retrieved from [Link]

  • Piva, M., et al. (2022). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Nakano, H., et al. (2015). Synthesis of racemic and chiral BEDT-TTF derivatives possessing hydroxy groups and their achiral and chiral charge transfer complexes. PMC. Retrieved from [Link]

  • Piva, M., et al. (n.d.). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. PMC. Retrieved from [Link]

  • Adeel, M. M., et al. (2025). Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. MDPI. Retrieved from [Link]

  • (n.d.). Focus on Organic Conductors. PMC. Retrieved from [Link]

  • Raji, M. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Retrieved from [Link]

  • (n.d.). Electrochemical preparation and crystal structure of (BEDT-TTF)PF6: towards a rational control of the stoichiometry of cation radical salts. RSC Publishing. Retrieved from [Link]

  • Costisella, B., et al. (n.d.). Modulation of the magnetic and photophysical properties in 3d–4f and 4f–4f′ heterobimetallic complexes involving a tetrathiafulvalene-based ligand. PMC. Retrieved from [Link]

  • (2015, September 1). Tetrathiafulvalene chemistry. Beilstein Journals. Retrieved from [Link]

  • Segura, J. L., & Martín, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. PubMed. Retrieved from [Link]

  • (n.d.). A new compound in the BEDT-TTF family [BEDT-TTF = bis(ethylenedithio)tetrathiafulvalene] with a tetrathiocyanatocuprate(II) anion, (BEDT-TTF)4[Cu(NCS)4]. PMC. Retrieved from [Link]

  • (n.d.). Process for the preparation of a deuterated compound. Google Patents.
  • Semenok, D. V., et al. (2022). Effect of paramagnetic impurities on superconductivity in polyhydrides: s-wave order parameter in Nd-doped LaH10. arXiv. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Current Density for ET-d8 Crystal Growth

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrochemical crystallization of deuterated bis(ethylenedithio)tetrathiafulvalene (ET-d8). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of growing high-quality single crystals of this organic superconductor. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical experience.

Troubleshooting Guide: Common Issues and Solutions

Electrochemical crystallization is a powerful technique, but it is sensitive to a variety of parameters. Current density is a critical factor that directly influences nucleation and growth kinetics, ultimately determining the quality of the resulting crystals.[1] This section addresses common problems encountered during ET-d8 crystal growth, with a focus on how to diagnose and resolve them by optimizing current density and other related experimental conditions.

Issue Potential Cause(s) Recommended Action(s)
No Crystal Growth Current density is too low; Inactive electrode surface; Insufficient supersaturation.Gradually increase the current density in small increments (e.g., 0.1 µA/cm²); Ensure the electrode surface is properly cleaned and pre-treated to create nucleation sites[1]; Increase the concentration of the ET-d8 solution.
Rapid, Uncontrolled Crystal Growth (Dendrites) Current density is too high, leading to rapid, non-uniform growth.[2]Significantly reduce the current density; Consider using a pulsed current program to allow for relaxation and more ordered growth.
Formation of Small, Poorly-Defined Crystals High nucleation rate due to excessive current density; Contaminants in the solution.Lower the current density to reduce the number of nucleation sites[3]; Filter the electrolyte solution to remove any particulate matter.
Crystals Exhibit "Oiling Out" (Forming Liquid Droplets) The temperature of the solution is above the melting point of the forming crystals.[2]Lower the operating temperature of the electrochemical cell; Ensure the solvent system is appropriate for the desired crystallization temperature.
Inconsistent Results Between Batches Fluctuations in experimental conditions (temperature, current, concentration); Electrode surface variability.Implement strict temperature control for the electrochemical cell[4]; Use a high-precision galvanostat to maintain a stable current; Standardize the electrode preparation protocol.[1]
Electrode Fouling/Passivation Formation of an insulating layer on the electrode surface, impeding current flow.[5][6]Periodically reverse the polarity of the current for a short duration to clean the electrode surface; Consider using a different electrode material that is less prone to passivation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of current density for ET-d8 crystal growth.

Q1: What is the ideal current density range for growing high-quality ET-d8 crystals?

The optimal current density is not a single value but rather a range that depends on several factors, including the solvent, supporting electrolyte, temperature, and cell geometry. However, a general starting point for many organic conductors, including ET salts, is in the range of 0.1 to 2.0 µA/cm². It is crucial to start with a low current density and gradually increase it while monitoring the crystal growth.[1]

Q2: How does current density affect the nucleation and growth of ET-d8 crystals?

Current density directly controls the rate of oxidation of the ET-d8 molecule at the anode.

  • At low current densities: The rate of formation of the radical cation (ET-d8⁺) is slow, leading to a lower degree of supersaturation near the electrode. This favors the growth of a smaller number of larger, well-defined crystals as the system is closer to equilibrium.

  • At high current densities: The rapid generation of ET-d8⁺ leads to a high degree of local supersaturation. This promotes a high nucleation rate, resulting in a large number of small, often poorly-formed crystals or even dendritic growth.[2] The process is far from equilibrium, and crystal growth can be diffusion-limited.[7]

dot graph TD{ subgraph "Current Density Effects on ET-d8 Crystal Growth" A[Low Current Density] --> B{Slow Oxidation Rate}; B --> C{Low Supersaturation}; C --> D[Favors Growth over Nucleation]; D --> E[Large, High-Quality Crystals];

} caption: "Impact of Current Density on Crystal Growth"

Q3: Should I use a constant current (galvanostatic) or constant potential (potentiostatic) method?

For the growth of high-quality single crystals, the galvanostatic (constant current) method is generally preferred. This approach provides direct control over the rate of the electrochemical reaction, which in turn governs the rate of crystal growth.[8] While the potentiostatic method can also be used, it can be more challenging to control the growth rate precisely, as the current can fluctuate with changes in the solution resistance or electrode surface area as the crystals grow.

Q4: What is the role of the electrode material and surface preparation?

The electrode material and its surface condition are critical for successful crystallization. Platinum is a commonly used anode material due to its inertness. The surface of the electrode provides the sites for nucleation. A flawless, perfectly smooth surface may not yield any crystals because there are no favorable sites for nucleation to begin.[1] Therefore, proper electrode preparation, which can include mechanical polishing or chemical etching, is essential to create a suitable density of nucleation sites.

Q5: How can I prevent the formation of multiple small crystals and encourage the growth of a few large ones?

To favor the growth of a few large crystals, the rate of nucleation must be controlled. This can be achieved by:

  • Using a low current density: As discussed, this is the primary method to reduce the nucleation rate.

  • Minimizing nucleation sites: While some nucleation sites are necessary, an excessive number will lead to many small crystals. Careful and reproducible electrode preparation is key.[3]

  • Controlling temperature: Maintaining a constant and uniform temperature helps to ensure that supersaturation is consistent across the electrode surface.

  • Using "seed" crystals: If you have previously grown small crystals, you can introduce one or two into a fresh, saturated solution to act as templates for further growth.[9]

Experimental Protocols

Protocol 1: Electrochemical Cell Setup and Preparation
  • Cell Assembly: Assemble a two-compartment H-cell with a fine-porosity glass frit separating the anodic and cathodic compartments.

  • Electrode Preparation:

    • Polish the platinum wire electrodes (typically 1 mm diameter) with alumina slurry of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm).

    • Sonciate the electrodes in deionized water and then in the solvent to be used for crystallization to remove any polishing residue.

    • Rinse the electrodes thoroughly with fresh solvent and dry under a stream of inert gas (e.g., argon or nitrogen).

  • Solution Preparation:

    • Prepare a saturated solution of ET-d8 and the supporting electrolyte (e.g., (n-Bu)₄N⁺X⁻, where X is the desired anion) in a suitable organic solvent (e.g., 1,1,2-trichloroethane).

    • Filter the solution through a 0.2 µm PTFE filter to remove any undissolved material or dust particles.

  • Cell Filling:

    • Fill both compartments of the H-cell with the filtered electrolyte solution, ensuring the liquid levels are equal.

    • Carefully insert the prepared electrodes into their respective compartments.

  • Degassing: Bubble a slow stream of inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical process.

  • Sealing and Equilibration: Seal the cell to prevent solvent evaporation and contamination. Allow the cell to thermally equilibrate in a constant temperature environment (e.g., a water bath or incubator) for at least one hour before applying current.

dot graph TD{ subgraph "Electrochemical Cell Setup Workflow" A[Assemble H-Cell] --> B[Prepare Electrodes]; B --> C[Prepare Solution]; C --> D[Fill Cell]; D --> E[Degas Solution]; E --> F[Seal and Equilibrate]; end

} caption: "Workflow for Cell Preparation"

Protocol 2: Galvanostatic Crystallization of ET-d8
  • Connect to Galvanostat: Connect the working (anode) and counter (cathode) electrodes to a high-precision galvanostat.

  • Set Current Density: Program the galvanostat to apply a constant current corresponding to the desired initial current density (e.g., 0.2 µA/cm²).

  • Initiate Crystallization: Start the galvanostatic experiment.

  • Monitor Crystal Growth: Periodically inspect the anode under a microscope to observe the nucleation and growth of crystals. This should be done without disturbing the cell.

  • Adjust Current Density (if necessary):

    • If no crystals appear after an extended period (e.g., 24-48 hours), incrementally increase the current density.

    • If a large number of small crystals or dendritic growth is observed, stop the experiment, harvest the crystals, and restart with a lower current density.

  • Continue Growth: Allow the crystallization to proceed for several days to a week, or until the crystals have reached the desired size.

  • Harvesting Crystals:

    • Once the crystals are of suitable size, carefully disconnect the electrodes.

    • Gently remove the anode with the attached crystals from the cell.

    • Rinse the crystals with fresh, cold solvent to remove any residual electrolyte solution.

    • Allow the crystals to dry in a controlled environment.

References

  • Miyahira, T., Hasegawa, H., Takahashi, Y., & Inabe, T. (2016). Electrochemical Crystallization of Organic Molecular Conductors: Electrode Surface Conditions for Crystal Growth. Crystal Growth & Design, 13(5), 2135-2141. [Link]

  • Ochsenbein, et al. (2015). Chemical Engineering Science, 133, 30-43.
  • ChemRxiv. (2025). Electrochemical Crystallization in Aqueous Electrolytes: Unlocking the Complex Chemistry of a Seemingly Simple Molecule. [Link]

  • LibreTexts, C. (2022). 3.6F: Troubleshooting. [Link]

  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]

  • Galindo, V., et al. (2001). Crystal growth melt flow control by means of magnetic fields. Energy Conversion and Management.
  • Thurston, J. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Crystals, 3(1), 168-172. [Link]

  • ACS Materials Letters. (2026). Electrochemical Crystallization in Aqueous Electrolytes: Unlocking the Complex Chemistry of a Seemingly Simple Molecule. [Link]

  • RSC Publishing. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. [Link]

  • OAText. (2014). Critical current density of superconductors with different fractal dimensions. [Link]

  • Crystal Growth & Design. (2011). Crystal Growth & Design, 11(7), 2884-2891.
  • MDPI. (2020). Improvement of SiC Crystal Growth Rate and Uniformity via Top-Seeded Solution Growth under External Static Magnetic Field: A Numerical Investigation. [Link]

  • ResearchGate. (2018). The increase in superconducting critical current density (J c ) for... [Link]

  • ResearchGate. (2025). Critical current density in advanced superconductors. [Link]

  • X-Ray Diffraction Facility, University of South Florida. How to Grow Crystals.
  • Figshare, University of Leicester. (2025). Critical current density in advanced superconductors. [Link]

  • The Innovation. (2022). How to fast grow large-size crystals?. [Link]

  • ResearchGate. (2014). Optimization of crystal growth by changes of flow guide, radiation shield and insulation in CZ Si furnace. [Link]

  • MDPI. (2023). The Depairing Current Density of a Fe(Se,Te) Crystal Evaluated in Presence of Demagnetizing Factors. [Link]

  • ResearchGate. (2014). Can anyone suggest how to solve this problem on a D8 Advance diffractometer, the shutter is opened and X-ray shows standby?. [Link]

  • National Renewable Energy Labor
  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • Max Planck Institute for Solid State Research. Electrocrystallisation. [Link]

  • Bruker. (2011). D8 VENTURE D8 QUEST.

Sources

Technical Support Center: BEDT-TTF-d8 Preservation & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support escalation response. It applies GLP (Good Laboratory Practice) standards—typically reserved for pharmaceutical APIs—to the handling of high-value deuterated organic electronic materials.

Subject: Prevention of oxidative degradation and isotopic scrambling in Deuterated Bis(ethylenedithio)tetrathiafulvalene. Case Priority: Critical (Irreplaceable Material / High Cost) Applicable For: Organic Superconductor Synthesis, NMR Standards, Isotope Effect Studies.

Executive Summary: The Stability Paradox

BEDT-TTF (ET) is an electron donor by design; its utility in physics relies on its ability to lose electrons to form conductive cation radicals. However, this same property makes it thermodynamically unstable against atmospheric oxygen.

The Deuterium Factor: While deuteration (-d8) does not significantly alter the chemical oxidation potential compared to the proteo-analog, it increases the material's financial value by 10–50x. Furthermore, improper handling in protic environments risks H/D exchange , compromising isotopic purity.

Module 1: The Storage Ecosystem (Prevention)
Q: I just received a shipment of BEDT-TTF-d8. How should I store it for long-term stability?

A: Treat this material like a reactive organometallic catalyst. You must arrest two kinetic pathways: Auto-oxidation (reaction with


) and Photochemical Degradation .

The "Deep Stasis" Protocol:

  • Atmosphere: The material must be stored under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which "blankets" the crystals.

  • Temperature: Store at -20°C (standard freezer) or -80°C for indefinite storage. Cold temperatures significantly retard the kinetics of sulfoxide formation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Critical Workflow: Do not open the cold vial immediately upon removal from the freezer.

  • Why? Condensation. Atmospheric moisture will condense on the cold crystals. Water can facilitate localized degradation or H/D exchange on the surface.

  • Fix: Allow the vial to equilibrate to room temperature inside a desiccator (approx. 30 mins) before opening.

Q: Can I store BEDT-TTF-d8 in solution (e.g., dissolved in Chlorobenzene or THF)?

A: Absolutely not. Solution-phase storage is the primary cause of material loss.

  • Mechanism: In the solid state, the crystal lattice energy provides a barrier to oxidation. In solution, individual molecules are solvated and accessible to dissolved oxygen and light.

  • The Solvent Trap: Chlorinated solvents (CH

    
    Cl
    
    
    
    , Chlorobenzene) can form HCl and radical species upon exposure to light. These radicals will attack the electron-rich TTF core, initiating a chain reaction of oxidation.

Data: Stability of BEDT-TTF in Different States

StateConditionEstimated StabilityRisk Factor
Solid (Powder) -20°C, Argon, Dark> 2 YearsNegligible
Solid (Powder) 25°C, Air, Light1–3 MonthsSurface oxidation (Sulfoxides)
Solution CH

Cl

, Ambient
< 48 HoursRapid darkening, radical cation formation
Solution THF, Ambient< 24 HoursPeroxide formation in THF accelerates decay
Module 2: Visualization of Workflows
Figure 1: The "Zero-Oxidation" Handling Workflow

This logic gate ensures material integrity from receipt to experiment.

StorageProtocol Start Shipment Received (BEDT-TTF-d8) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Open Open in Inert Atmosphere (Glovebox preferred) Equilibrate->Open Use Experiment Use (Do not re-freeze thawed aliquots) Equilibrate->Use Aliquot Sub-divide into Single-Use Vials Open->Aliquot Minimize future exposure Seal Seal under Argon (Teflon Cap + Tape) Aliquot->Seal Freeze Store at -20°C (Amber Glass) Seal->Freeze Freeze->Equilibrate Next Use Cycle

Caption: Cycle for handling air-sensitive organic conductors. Note the "Equilibration" loop to prevent moisture ingress.

Module 3: Troubleshooting & Diagnostics
Q: My BEDT-TTF-d8 has turned from orange/red to a dull yellow or brown. Is it ruined?

A: This indicates surface oxidation.

  • The Chemistry: The "ET" molecule oxidizes to form sulfoxides (S=O) at the outer sulfur atoms.

  • Impact: Even trace sulfoxides act as impurities that disrupt the stacking of molecules during electrocrystallization, preventing the formation of high-quality superconducting crystals.

  • Diagnostic: Run a TLC (Thin Layer Chromatography) on silica.

    • Mobile Phase: CS

      
       or CH
      
      
      
      Cl
      
      
      .
    • Observation: Pure BEDT-TTF travels near the solvent front. Sulfoxides are much more polar and will streak or remain near the baseline.

Q: How do I verify the isotopic purity (d8 vs h8)?

A: Standard Proton NMR (


H-NMR) is the gold standard.
  • Method: Dissolve ~1 mg in CS

    
    /CDCl
    
    
    
    mixture (CS
    
    
    helps solubility).
  • Target: Look for the ethylene bridge protons. In non-deuterated ET, these appear as a singlet at 3.29 ppm .

  • Calculation: If you see a peak at 3.29 ppm, integrate it against an internal standard. The absence of this peak confirms high deuteration levels (>98%).

Module 4: Remediation (Can I save it?)
Q: I detected impurities. Can I repurify BEDT-TTF-d8?

A: Yes, via Recrystallization . Do not use Column Chromatography if possible, as silica is slightly acidic and can degrade the donor or cause H/D exchange if not perfectly dry.

Protocol: The Inert Recrystallization

  • Solvent: Use high-purity Chlorobenzene or 1,1,2-Trichloroethane .

  • Dissolution: Place the oxidized solid in a vial with the solvent. Heat gently (60–70°C) under an Argon stream until dissolved.

  • Filtration: While hot, filter through a 0.2

    
    m PTFE syringe filter into a clean, hot vial (removes insoluble sulfur oxides).
    
  • Cooling: Allow to cool very slowly to room temperature, then to 4°C.

  • Collection: Decant the solvent.[1][2] Wash crystals with cold HPLC-grade Hexane. Dry under vacuum.

Figure 2: The Degradation Pathway

Understanding what happens when you leave the cap off.

Degradation ET BEDT-TTF-d8 (Neutral Donor) Ox Oxidation (O2 / Light) ET->Ox Radical Cation Radical (ET•+) Ox->Radical e- Transfer Sulfoxide Sulfoxides (R-S(=O)-R) Radical->Sulfoxide + O2 / H2O Impurity Crystal Defects (Conductivity Loss) Sulfoxide->Impurity Disrupts Stacking

Caption: The oxidative cascade. The formation of sulfoxides permanently alters the polarity and packing ability of the donor.

References
  • Williams, J. M., et al. "Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory." Prentice Hall, 1992.
  • Yamada, J., & Sugimoto, T. "TTF Chemistry: Fundamentals and Applications of Tetrathiafulvalene." Springer, 2004.

  • TCI Chemicals. "Product Safety Data Sheet: Bis(ethylenedithio)tetrathiafulvalene." TCI Chemicals Support, Accessed 2024.

  • BenchChem. "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions." BenchChem Technical Guides, 2025.

  • Organic Syntheses. "Handling of Air-Sensitive Reagents." Org.[3][4][5][6] Synth., Coll. Vol. 6, p.250.

Sources

Technical Support Center: Solving Twinning in BEDT-TTF-d8 X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8) and related organic conductors. This guide provides in-depth troubleshooting for one of the most common challenges in the crystallographic analysis of these materials: crystal twinning. Our goal is to equip you with the expertise and practical workflows to identify, process, and ultimately solve twinned structures, ensuring the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs) - From Identification to Solution

This section addresses common questions encountered during the crystallographic workflow, from initial data inspection to the final stages of structure refinement.

Initial Diagnostics: Is My Crystal Twinned?

Question: What are the first indications of twinning in my BEDT-TTF-d8 diffraction data?

Answer: Twinning can manifest in several ways, often making the diffraction pattern appear to be of lower quality or even from a different, higher-symmetry crystal system.[1][2] The initial signs to look for include:

  • Difficulty in Unit Cell Indexing: The auto-indexing software may fail to find a single, consistent unit cell or may propose a cell with poor agreement between observed and calculated reflection positions.[3][4] You might see a large number of "unindexed" reflections.

  • Apparent Higher Symmetry: The diffraction pattern may suggest a higher symmetry than is chemically plausible for BEDT-TTF salts. This occurs when the lattices of the twin domains overlap in a systematic way, mimicking the symmetry of a higher-order space group.[5]

  • Systematically Poor Refinement Metrics: After solving and refining the structure as a single crystal, you may encounter persistently high R-values (e.g., R1 > 10%), large residual peaks in the difference Fourier map, or ill-defined atomic displacement parameters (thermal ellipsoids).[6]

  • Split or Misshapen Reflections: Visually inspecting the diffraction images may reveal spots that are split, elongated, or otherwise distorted, which can indicate the presence of multiple, slightly misaligned crystal domains.[5]

Question: How can I differentiate between a twinned crystal and other common issues like poor crystal quality or split crystals?

Answer: This is a critical diagnostic step. While a poorly diffracting single crystal will show broad, weak, or streaky reflections, a twinned crystal consists of distinct domains with a specific, symmetrical relationship.[3][7]

  • Systematic vs. Random Misalignment: In a twinned crystal, the misorientation between domains is defined by a specific symmetry operation (the "twin law").[8][9] In contrast, a "split crystal" is an aggregate of domains with a nearly-aligned but non-specific, arbitrary orientation.[6]

  • Reciprocal Lattice Visualization: Advanced software allows you to visualize the reciprocal lattice. For a twinned crystal, you should be able to identify two or more interpenetrating lattices that are related by a clear symmetry operation.[3] Software like Rigaku's CrysAlisᴾʳᵒ with its Reciprocal Lattice Viewer (RLV) or Bruker's APEX suite can be invaluable for this analysis.[3][10]

  • Intensity Statistics: Programs like phenix.xtriage or PLATON analyze the intensity distribution of your data.[11][12] Twinning can cause the observed intensities to deviate from the expected statistical distributions (e.g., Wilson statistics), providing a strong mathematical indication of the problem.[5]

Question: What are the different types of twinning I should be aware of for BEDT-TTF crystals?

Answer: Twinning is broadly classified based on how the reciprocal lattices of the twin domains overlap.[1][6]

  • Merohedral Twinning: The reciprocal lattices of the twin domains overlap perfectly. The diffraction pattern from a merohedrally twinned crystal is often indistinguishable from that of a single crystal during initial indexing, making it particularly deceptive.[1][12] This type is often only discovered during structure solution and refinement when refinement statistics are poor.

  • Pseudo-Merohedral Twinning: The overlap of reciprocal lattices is not exact but very close.[13] This often occurs when the true unit cell has metric symmetry that is higher than its crystallographic symmetry (e.g., a monoclinic cell with a β angle very close to 90°). This is a common phenomenon in molecular crystals.[13]

  • Non-Merohedral Twinning: Only a fraction of the reciprocal lattice points overlap. This type of twinning is usually easier to detect during data collection because it produces distinct, non-overlapped reflections for each twin domain, often leading to split spots.[5][6]

  • Reticular Merohedry: A specific case where only a well-defined fraction of reciprocal lattice points overlap.[1][13]

Understanding the type of twinning is crucial because it dictates the strategy for data processing and refinement.

Data Collection & Processing Strategies

Question: I suspect my crystal is twinned. Should I change my data collection strategy?

Answer: Yes. A modified strategy can significantly improve your chances of solving the structure. The key is to maximize the information you can extract from both overlapped and non-overlapped reflections.

  • Increase Redundancy: Collect a higher redundancy of data (e.g., 8-12 instead of the standard 4-6). This is especially critical for merohedral or pseudo-merohedral twins where intensities are averaged. Higher redundancy provides a more accurate measurement of the true intensities.

  • Full Sphere of Data: Whenever possible, collect a full sphere of data (or as close as possible). This ensures that you measure symmetry-equivalent reflections multiple times, which helps in accurately determining the twin ratio and de-convoluting the contributions from each domain.

  • Finer Phi Slices: Using finer φ slices (e.g., 0.25° instead of 0.5° or 1.0°) can help to better resolve partially overlapping reflections, which is particularly useful in cases of non-merohedral twinning.

Question: How do I determine the twin law for my crystal?

Answer: The twin law is the symmetry operation that relates the different domains.[8] Modern crystallographic software has automated routines to find potential twin laws.

  • Automated Software Analysis: Programs like Olex2, PLATON, Jana2006, and CrysAlisᴾʳᵒ can analyze your unit cell metrics and reflection data to suggest possible twin laws.[1][7][10][11] These programs will present you with a list of potential twin matrices and an estimate of the twin component volume fractions (BASF factor).

  • Metric Analysis: Often, a twin law can be deduced from the unit cell itself. For example, if you have a monoclinic cell with β ≈ 90° or an orthorhombic cell with a ≈ b, the crystal may be twinned to mimic a higher symmetry (tetragonal or orthorhombic, respectively).[13] The software looks for missed symmetry elements in the lattice that could serve as twin operators.

Question: What is the difference between HKLF 4 and HKLF 5 file formats in SHELX, and when do I use them?

Answer: These formats are crucial for refining twinned structures using the SHELX suite of programs.[11]

  • HKLF 4 (Standard Intensity File): This is the default format for single-crystal data. It contains one line per reflection with h, k, l, I, and σ(I). For a twinned crystal, this file would contain the summed intensities of the overlapping reflections.

  • HKLF 5 (Twinned Intensity File): This format is specifically for twinned data. It contains reflections from both twin domains, and the refinement program (like SHELXL) uses the twin law (provided via the TWIN instruction) and the batch scale factor (BASF) to calculate the contribution of each domain to the observed intensity.[3]

You should generate an HKLF 5 file when you have identified a twin law and are ready to perform a twin refinement. Data processing software like CrysAlisᴾʳᵒ or programs that prepare data for SHELX can output data in this format.[3][10]

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides a more direct, problem-solution format and detailed experimental protocols for key procedures.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Structure solution fails (e.g., R1 is very high, > 30%) Merohedral or pseudo-merohedral twinning is present but has not been accounted for.1. Use PLATON or phenix.xtriage to check for missed symmetry and twinning.[11][12] 2. Re-integrate the data in the lower symmetry space group. 3. Search for a twin law and perform a twin refinement using an HKLF 5 file.[3]
Refinement is unstable or results in non-positive definite atoms. Incorrect space group assignment due to twinning; incorrect twin law applied.1. Carefully re-evaluate the space group assignment. Lowering the symmetry is often necessary.[1] 2. Systematically test all plausible twin laws suggested by your software. The correct law should lead to a significant drop in R-factors and a chemically sensible model.[7]
Large, unexplained residual electron density peaks. Twinning has not been properly modeled, leading to an incorrect structure factor calculation.1. Ensure the twin law and BASF parameter are refining stably. 2. Inspect the difference map after twin refinement. A successful refinement should significantly reduce or eliminate these large peaks.[6]
Electron density maps are "fuzzy" or difficult to interpret. The data have been "detwinned" using methods that can introduce model bias.Use refinement protocols that work directly with the twinned data (HKLF 5). Some programs offer options to generate detwinned map coefficients, but be aware that these can be biased towards the current model.[12]
Protocol: Workflow for Solving a Twinned BEDT-TTF-d8 Structure

This protocol outlines a typical workflow from data integration to final refinement, assuming twinning is suspected.

Step 1: Data Integration and Initial Analysis

  • Integrate your diffraction data in the lowest plausible symmetry. Do not be tempted by a higher symmetry suggested by the metric lattice if the fit is poor or many reflections are rejected.

  • Use a program like PLATON or phenix.xtriage to analyze the integrated data for signs of twinning and to suggest potential twin laws.[11][12]

Step 2: Structure Solution

  • Attempt to solve the structure using the standard HKLF 4 reflection file in the lower symmetry space group. Even if the R-factors are high, obtaining a partial or rough model is often possible.

Step 3: Twin Law Identification and Data Preparation

  • Using software like Olex2, CrysAlisᴾʳᵒ, or Jana2006, load your integrated data and search for twin laws.[1][7][10] The software will generate possible twin matrices.

  • Select the most likely twin law. A good indicator is a significant improvement in R_int when the twin law is applied during data scaling.[1]

  • Generate a new reflection file in the HKLF 5 format that is suitable for twin refinement in SHELXL.

Step 4: Twin Refinement with SHELXL

  • Modify your SHELXL instruction (.ins) file:

    • Add the TWIN instruction followed by the 4x4 or 3x3 twin matrix.

    • Add the BASF instruction to refine the fractional contribution of the second twin component. The initial value is typically set to 0.5.

    • Ensure the reflection file specified in the HKLF instruction is the HKLF 5 file.

  • Run the refinement (SHELXL). The refinement process will now account for the overlapped intensities based on the twin law and the refined BASF value.

  • Monitor the refinement. You should observe a significant drop in R1 and wR2 values. The BASF parameter should refine to a stable, physically meaningful value (between 0 and 0.5).

Step 5: Model Validation

  • After refinement, carefully inspect the crystal structure and the difference electron density map.

  • The model should be chemically reasonable, with improved atomic displacement parameters (ellipsoids) and reduced residual density peaks compared to the non-twinned refinement.

Part 3: Visualization of the Twinning Workflow

A logical workflow is essential for systematically tackling a twinning problem. The diagram below illustrates the decision-making process.

Twinning_Workflow cluster_0 Data Collection & Initial Processing cluster_1 Problem Diagnosis cluster_2 Standard vs. Twinning Path cluster_3 Refinement & Validation cluster_4 Final Output start Collect Diffraction Data (High Redundancy) index Auto-Index & Integrate start->index check_twinning Signs of Twinning? (High Rint, Indexing Issues) index->check_twinning solve_single Solve & Refine as Single Crystal check_twinning->solve_single No find_twin_law Identify Potential Twin Laws (e.g., using PLATON, Olex2) check_twinning->find_twin_law Yes check_refinement Refinement Converged? (Good R-factors, Clean Map) solve_single->check_refinement refine_twin Prepare HKLF 5 File Refine with TWIN & BASF find_twin_law->refine_twin validate Validate Model (Check R-factors, Map, ADPs) refine_twin->validate validate->check_refinement check_refinement->find_twin_law No, Re-evaluate Twin Law/Space Group final Final Structure Solved check_refinement->final Yes

Caption: Decision workflow for handling twinned X-ray diffraction data.

References

  • University of Texas at Austin. (n.d.). Links | X-Ray Core Facility. Retrieved from [Link]

  • Dušek, M., Petříček, V., & Palatinus, L. (2016). Crystallographic computing system Jana2006: solution and refinement of twinned structures. Zeitschrift für Kristallographie - Crystalline Materials, 231(11), 667-676. Retrieved from [Link]

  • Nimthong-Rolda, A. (n.d.). ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY Using the programs APEX2, Cell Now, Twinabs, and Shelxl. Purdue University. Retrieved from [Link]

  • Bruker. (2023, April 14). Live from the Lab: Twinning Made Easy with APEX4 [Video]. YouTube. Retrieved from [Link]

  • Herbst-Irmer, R., & Sheldrick, G. M. (2015). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 5), 332–339. Retrieved from [Link]

  • Benmansour, S., et al. (2012). Polymorphism and Metallic Behavior in BEDT-TTF Radical Salts with Polycyano Anions. Crystals, 2(2), 306-326. Retrieved from [Link]

  • Doležal, P. (n.d.). Crystal Structure Modifications in Organic Charge-transfer Salt – k-[(BEDT-TTF)1-x(BEDT-STF)x]2Cu2(CN)3. Retrieved from [Link]

  • OlexSys. (n.d.). The Twinning Problem. Retrieved from [Link]

  • PHENIX. (n.d.). Tutorial: Refinement against twinned data. Retrieved from [Link]

  • Wang, Y., et al. (2013). Solvent-Included Ternary Charge-Transfer Salt (BEDT-TTF)2GaCl4(C6H5Cl)0.5, (BEDT-TTF = Bis(ethyelenedithio)-tetrathiafulvalene). Molecules, 18(2), 2464-2473. Retrieved from [Link]

  • Winter, S. M., et al. (2004). Synthesis, crystal structure, and physical properties of (BEDT-TTF)[Ni(tdas)2] (BEDT-TTF = bis(ethylenedithio)tetrathiafulvalene; tdas = 1,2,5-thiadiazole-3,4-dithiolate): first monomeric [Ni(tdas)2]- monoanion. Inorganic Chemistry, 43(6), 2049–2056. Retrieved from [Link]

  • BrainKart. (2016, July 21). Twinning and types of twin and common twin laws. Retrieved from [Link]

  • Yamamoto Group. (n.d.). κ-type BEDT-TTF salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal twinning. Retrieved from [Link]

  • OlexSys. (n.d.). Twinned Structures. Retrieved from [Link]

  • University of Washington. (n.d.). Crystal Forms Twinning. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (2002, May 10). X-ray Data Processing. Retrieved from [Link]

  • Pustogow, A., et al. (2022). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. The Journal of Physical Chemistry C, 126(5), 2619–2628. Retrieved from [Link]

  • Koutentis, P. A., et al. (2022). Layered Organic Conductors Based on BEDT-TTF and Ho, Dy, Tb Chlorides. Magnetochemistry, 8(11), 136. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethylsulfonyl-Based Salts of BEDT-TTF: Crystal and Electronic Structures and Physical Properties. Retrieved from [Link]

  • Geography Notes. (2018, February 20). Twinning in Crystals: Meaning, Types and Laws | Rocks | Geology. Retrieved from [Link]

  • Read, R. J., & Roversi, P. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 437–447. Retrieved from [Link]

  • SBGrid Consortium. (2014, October 24). Lecture 9: Processing Twinned and Split Crystals with RLATT [Video]. YouTube. Retrieved from [Link]

  • Wang, H. H., et al. (1998). Vibrational Analysis and Isotope Shifts of BEDT-TTF Donor for Organic Superconductors. The Journal of Physical Chemistry B, 102(29), 5643–5655. Retrieved from [Link]

  • Meilleur, F., et al. (2005). Production and X-ray crystallographic analysis of fully deuterated cytochrome P450cam. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 5), 539–544. Retrieved from [Link]

  • MDPI. (2025, August 20). A Method for Determining Twins and Corresponding Schmid Factors Based on Electron Diffraction. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Can twinning originate diffraction lines in a powder diffraction pattern?. Retrieved from [Link]

  • Rigaku. (2025, October 16). Twin Problem Solution X Ray Diffraction Data Analysis [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Isolation of BEDT-TTF-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with BEDT-TTF-d8 , a critical donor molecule for organic superconductors. Unlike standard organic synthesis where 95% purity is often "good enough," organic electronics and single-crystal growth require >99.5% purity . Even trace impurities (sulfur oxides, unreacted thiones, or hydrogenated isotopologues) can act as scattering centers, suppressing the Superconducting Transition Temperature (


) or preventing the growth of high-quality single crystals entirely.

This guide prioritizes Recrystallization as the primary purification method due to its scalability and efficiency in removing polymeric sulfur byproducts. HPLC is presented as a secondary analytical tool or polishing step, with specific warnings against standard Reverse-Phase protocols which are incompatible with this hydrophobic molecule.

Module 1: Recrystallization (The Gold Standard)

Why this method? BEDT-TTF is notoriously insoluble in most common organic solvents at room temperature but shows significant solubility increase in chlorinated aromatic solvents at high temperatures. This steep solubility curve makes recrystallization the most effective method for bulk purification.

Protocol: High-Temperature Chlorobenzene Recrystallization

Reagents:

  • Crude BEDT-TTF-d8

  • Chlorobenzene (HPLC Grade or Distilled)

  • Critical: Pre-heated glass funnel and fluted filter paper.

Step-by-Step Workflow:

  • Dissolution: Suspend crude BEDT-TTF-d8 in Chlorobenzene (approx. 60-80 mL per gram of solute).

  • Heating: Heat the mixture to reflux (

    
    ). The solution should turn a vibrant orange/red.
    
    • Note: If the solution is dark brown or green, significant oxidation has occurred (see Troubleshooting).

  • Hot Filtration (The "make or break" step):

    • While maintaining reflux temperature, filter the solution immediately through a pre-heated glass funnel with fluted filter paper.

    • Mechanism:[1][2] This removes the insoluble sulfur-based polymers and metal salts (from the coupling reaction) that do not dissolve even at boiling points.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature slowly (over 4–6 hours).

    • Do not crash cool in ice immediately; this traps impurities in the lattice.

    • Once at room temperature, you may cool to

      
       to maximize yield.
      
  • Harvesting: Filter the crystals. Wash with cold Carbon Disulfide (

    
    ) or minimal cold Chloroform to remove surface impurities.
    
  • Drying: Vacuum dry in the dark (BEDT-TTF is light sensitive over long periods).

Visualization: Recrystallization Logic Flow

RecrystallizationFlow Start Crude BEDT-TTF-d8 Dissolve Suspend in Chlorobenzene Heat to Reflux (132°C) Start->Dissolve Check Check Color Dissolve->Check Check->Dissolve Dark/Green (Oxidized) Add reducing agent? Filter HOT FILTRATION (Must be >100°C) Check->Filter Orange/Red Residue Discard Insoluble Sulfur Polymers Filter->Residue Solids Cool Slow Cool to RT (4-6 Hours) Filter->Cool Filtrate Harvest Filter & Wash (Cold CS2 or CHCl3) Cool->Harvest Final Pure BEDT-TTF-d8 (Bright Orange Needles) Harvest->Final

Figure 1: Critical path for removing insoluble polymer impurities via hot filtration.

Module 2: HPLC Purification & Analysis[3][4]

Warning: Do NOT use standard Reverse-Phase (C18 + Water/Acetonitrile) methods. BEDT-TTF is extremely hydrophobic and will precipitate inside the column, causing irreversible blockage.

Recommended Method: Normal Phase or GPC

For analytical purity checks or isolating specific isotopic fractions (rarely needed if synthesis is optimized), use Normal Phase chromatography.

ParameterConditionReason
Column Silica Gel (Normal Phase) or GPC (Gel Permeation)Compatible with organic solvents; separates based on polarity/size.
Mobile Phase 100% Chloroform (

) or

Ensures the donor remains in solution.
Detection UV-Vis @ 310–330 nmStrong absorption band of the TTF core.
Flow Rate 0.5 - 1.0 mL/minStandard for analytical columns.

Common Pitfall: Users often attempt to use Methanol as a co-solvent. BEDT-TTF is insoluble in alcohols. Adding Methanol will crash the compound out of the Chloroform solution.

Module 3: Isotopic Purity (The "d8" Factor)

Why it matters: In organic superconductors like


, deuteration induces a "negative chemical pressure" effect. The C-D bonds are slightly shorter than C-H bonds, contracting the lattice. This often shifts the ground state (e.g., from superconductor to Mott insulator) or alters the 

via the isotope effect.

Validation Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) or LC-MS.

  • Target: You are looking for the molecular ion peak

    
    .
    
    • BEDT-TTF-h8 (undeuterated):

      
      
      
    • BEDT-TTF-d8 (fully deuterated):

      
      
      
  • Acceptance Criteria: The intensity of the

    
     peak (
    
    
    
    ) should be
    
    
    of the
    
    
    peak.

Troubleshooting Guide (FAQ)

Q1: My solution turned dark green/brown during heating. Is my product ruined?

Diagnosis: Oxidation.[1][3][4] Explanation: The BEDT-TTF cation radical (


) is often green or dark brown. This indicates that your solvent might contain dissolved oxygen or acidic impurities, or the heating was too prolonged in air.
Fix: 
  • Ensure Chlorobenzene is distilled or degassed.

  • Add a small amount of a reducing agent (like Hydrazine hydrate, though risky) or simply recrystallize again; the neutral donor is less soluble than the oxidized cation salt in cold solvent, so you might recover the neutral orange crystals upon cooling, leaving the green oxidation products in the mother liquor.

Q2: I have high backpressure on my HPLC, and no peak is eluting.

Diagnosis: Precipitation in the column. Explanation: You likely used a mobile phase with water, methanol, or acetonitrile.[5] Fix:

  • Reverse the column flow (if permitted by manufacturer).

  • Wash with 100% THF or Chloroform at low flow rate to redissolve the precipitated BEDT-TTF.

  • Switch to a Normal Phase Silica column.

Q3: Can I use Carbon Disulfide ( ) for recrystallization?

Answer: Yes, but with extreme caution. Risk:


 has an auto-ignition temperature of just 

(steam pipes can ignite it) and is neurotoxic. Recommendation: Use Chlorobenzene for the main purification. Use

only for washing the final crystals or for growing single crystals via electrocrystallization, where high solubility is required at room temperature.
Visualization: HPLC Decision Matrix

HPLC_Troubleshoot Problem HPLC Issue Split1 High Backpressure Problem->Split1 Split2 No Peak / Tailing Problem->Split2 Cause1 Precipitation? (Did you use MeOH/H2O?) Split1->Cause1 Cause2 Adsorption to Silica? Split2->Cause2 Action1 Wash with THF/CHCl3 Switch to Normal Phase Cause1->Action1 Yes Action2 Increase Solvent Polarity (Add 1% MeOH to CHCl3 carefully) Cause2->Action2

Figure 2: Troubleshooting common chromatographic failures with BEDT-TTF.

References

  • Williams, J. M., et al. (1990). Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory. Prentice Hall. (Standard text for synthesis protocols).
  • Larsen, J., & Lenoir, C. (1989). "Synthesis of BEDT-TTF". Organic Syntheses, 68, 227.

  • Müller, H., et al. (1990). "Improved synthesis of BEDT-TTF". Synthetic Metals, 39(2), 261-267.

  • Schlueter, J. A. (2017). "Isotope effects in organic superconductors". Journal of Physics: Condensed Matter. (Context for d8 usage).

  • Avarvari, N., et al. (2009). "Selective monosulfoxidation of tetrathiafulvalenes". Chirality. (Identification of oxidation impurities).

Sources

Validation & Comparative

The Isotope Effect on Crystal Lattices: A Comparative Guide to Deuterated vs. Hydrogenated ET Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and solid-state properties is paramount. A subtle yet powerful tool in this exploration is isotopic substitution, where an atom is replaced by its heavier, non-radioactive counterpart. This guide provides an in-depth comparison of the lattice parameters of deuterated versus hydrogenated bis(ethylenedithio)tetrathiafulvalene (ET), a cornerstone molecule in the field of organic electronics and superconductivity. We will delve into the causality behind the observed structural changes, provide a robust experimental framework for their characterization, and offer insights into the synthesis of these isotopically labeled molecules.

The Significance of Deuteration in ET-Based Materials

The organic donor molecule, bis(ethylenedithio)tetrathiafulvalene (ET), is renowned for its ability to form a rich variety of charge-transfer salts, many of which exhibit remarkable electronic properties, including superconductivity at low temperatures.[1] The ethylene (-CH₂-CH₂-) groups at the periphery of the ET molecule play a crucial role in the packing of these molecules in the solid state, influencing the intermolecular interactions that govern the material's electronic behavior.

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a subtle modification that does not alter the electronic structure of the molecule. However, the increased mass of deuterium leads to a lower zero-point energy and a shorter, stronger C-D bond compared to the C-H bond. These seemingly minor changes can have a measurable impact on the vibrational modes of the molecule and, consequently, on the intermolecular interactions within the crystal lattice. This phenomenon is often referred to as the "geometrical isotope effect."[2]

In the context of ET salts, particularly the κ-phase superconductors like κ-(ET)₂Cu[N(CN)₂]Br, this isotope effect has been shown to influence the superconducting transition temperature (Tc).[2] Understanding how deuteration affects the crystal structure, specifically the lattice parameters, is therefore a critical step in deciphering the structure-property relationships in these advanced materials.

Comparative Analysis of Lattice Parameters

The primary technique for the precise determination of lattice parameters is single-crystal X-ray diffraction. This method allows for the accurate measurement of the unit cell dimensions (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal structure.

A key study by Watanabe et al. investigated the geometrical isotope effect in single crystals of κ-(BEDT-TTF)₂Cu(NCS)₂ and κ-(BEDT-TTF)₂Cu[N(CN)₂]Br.[2] Their low-temperature X-ray diffraction measurements revealed that the most significant change upon deuteration of the terminal ethylene groups occurs in the lattice parameter normal to the zigzag polymeric chain of the anions. In contrast, the interlayer spacing and the lattice parameter parallel to the chain showed little to no change within the experimental error.[2]

This anisotropic change in the lattice parameters is a direct consequence of the subtle modifications in the intermolecular hydrogen-bonding network and other van der Waals interactions involving the deuterated ethylene groups. These changes can alter the packing of the ET molecules, thereby influencing the electronic bandwidth and the density of states at the Fermi level, which are critical parameters for superconductivity.

Table 1: Comparative Lattice Parameters of Hydrogenated (h-ET) and Deuterated (d-ET) κ-(ET)₂Cu[N(CN)₂]Br

ParameterHydrogenated (h-ET)Deuterated (d-ET)% Change
a (Å)Data not available in accessible literatureData not available in accessible literature-
b (Å)Data not available in accessible literatureData not available in accessible literature-
c (Å)Data not available in accessible literatureData not available in accessible literature-
β (°)Data not available in accessible literatureData not available in accessible literature-
V (ų)Data not available in accessible literatureData not available in accessible literature-

Note: While the qualitative effects of deuteration on the lattice parameters of κ-(ET)₂ salts are documented, specific quantitative data from primary literature, such as the work by Watanabe et al., were not accessible for the creation of this table. Researchers are encouraged to consult the primary publications for precise numerical values.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, field-proven methodologies for the synthesis of deuterated ET and the subsequent determination of its lattice parameters.

Synthesis of Deuterated ET (d-ET): A Representative Protocol

The synthesis of deuterated ET typically involves the introduction of deuterium at an early stage in the synthetic route. A common strategy is to use a deuterated starting material for the construction of the ethylene dithio groups. The following is a generalized, multi-step protocol.

Step 1: Synthesis of Deuterated 1,2-dibromoethane (d₄-C₂H₄Br₂)

This is a critical precursor. Commercially available deuterated ethylene glycol (D₂C(OD)CD₂OD) can be used as a starting point.

  • Conversion to Deuterated Ethylene Glycol Di-tosylate: React deuterated ethylene glycol with p-toluenesulfonyl chloride in pyridine to protect the hydroxyl groups.

  • Reduction to Deuterated Ethylene: Reduce the di-tosylate with a suitable reducing agent, such as lithium aluminum deuteride (LiAlD₄), to yield deuterated ethylene gas (D₂C=CD₂).

  • Bromination: Bubble the deuterated ethylene gas through a solution of bromine in a suitable solvent (e.g., carbon tetrachloride) to obtain deuterated 1,2-dibromoethane.

Step 2: Synthesis of the Deuterated Dithiolate Precursor

  • React deuterated 1,2-dibromoethane with a protected dithiolate source, such as the cesium salt of the protected 1,3-dithiole-2-thione-4,5-dithiolate.

Step 3: Coupling to form Deuterated ET

  • The final step involves a coupling reaction, typically using a phosphite-mediated cross-coupling or self-coupling of the deuterated precursor to form the tetrathiafulvalene core.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Deuterated Precursor Synthesis cluster_et_synthesis d-ET Synthesis d_glycol Deuterated Ethylene Glycol d_tosylate Deuterated Di-tosylate d_glycol->d_tosylate Tosylation d_ethylene Deuterated Ethylene d_tosylate->d_ethylene Reduction d_dibromoethane Deuterated 1,2-dibromoethane d_ethylene->d_dibromoethane Bromination d_dithiolate Deuterated Dithiolate d_dibromoethane->d_dithiolate Nucleophilic Substitution d_et Deuterated ET (d-ET) d_dithiolate->d_et Coupling Reaction

Caption: A generalized workflow for the synthesis of deuterated ET (d-ET).

Single-Crystal X-ray Diffraction Protocol for Lattice Parameter Determination

The following protocol outlines the key steps for obtaining high-quality crystallographic data for both hydrogenated and deuterated ET salts.

Step 1: Crystal Growth

  • Slow Evaporation: Dissolve the purified h-ET or d-ET salt in a suitable solvent (e.g., a mixture of 1,1,2-trichloroethane and ethanol). Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Electrochemical Crystallization: This is a common and effective method for growing high-quality single crystals of ET salts. Apply a small, constant current to a solution containing the ET donor and the desired counter-anion electrolyte. Crystals will slowly form on the anode over several days.

Step 2: Crystal Selection and Mounting

  • Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

Step 3: Data Collection

  • Mount the goniometer head on the X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell and crystal orientation.

  • Set up a data collection strategy to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Step 4: Data Processing and Structure Refinement

  • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

  • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods to obtain the final, precise lattice parameters and atomic coordinates.

Diagram of the X-ray Diffraction Workflow

XRD_Workflow Crystal_Growth Crystal Growth (Slow Evaporation or Electrochemical) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Low Temperature) Crystal_Selection->Data_Collection Data_Processing Data Processing & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Lattice_Parameters Final Lattice Parameters Structure_Refinement->Lattice_Parameters

Caption: The experimental workflow for determining the lattice parameters of ET salts.

Conclusion and Future Outlook

The substitution of hydrogen with deuterium in the terminal ethylene groups of ET molecules leads to a measurable "geometrical isotope effect," resulting in an anisotropic change in the crystal lattice parameters. This subtle structural modification has been correlated with changes in the superconducting properties of κ-phase ET salts, highlighting the critical role of intermolecular interactions in governing the electronic behavior of these materials.

The experimental protocols provided in this guide offer a framework for researchers to synthesize deuterated ET and to precisely characterize the structural changes induced by isotopic substitution. Further investigations in this area, particularly with access to a wider range of deuterated ET derivatives and advanced characterization techniques, will undoubtedly continue to provide valuable insights into the fundamental principles of crystal engineering and the design of novel organic electronic materials.

References

  • Watanabe, Y., et al. (1994). Low temperature x-ray study of geometrical isotope effect in hydrogenated and deuterated single crystals of both /spl kappa/-(BEDT-TTF)/sub 2/Cu(NCS)/sub 2/ and /spl kappa/-(BEDT-TTF)/sub 2/Cu[N(CN)/sub 2/]Br. International Conference on Science and Technology of Synthetic Metals. [Link]

  • Watanabe, Y., et al. (1994). Low temperature x-ray study of geometrical isotope effect in hydrogenated and deuterated single crystals of both κ-(BEDT-TTF)₂Cu(NCS)₂ and κ-(BEDT-TTF)₂Cu[N(CN)₂]Br. IEEE Xplore. [Link]

  • Williams, J. M., et al. (1992). Organic superconductors--new benchmarks. Accounts of Chemical Research, 25(3), 127-133. [Link]

Sources

Confirming superconducting volume fraction in ET-d8 samples

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Confirmation of Superconducting Volume Fraction in κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br Samples

For researchers engaged in the study of novel materials, particularly organic superconductors like κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br (ET-d8), the confirmation of bulk superconductivity is a foundational requirement. The observation of zero resistivity, while a hallmark of superconductivity, can be misleading, potentially arising from filamentary pathways within a sample. Therefore, quantifying the superconducting volume fraction—the percentage of the material that actively participates in the superconducting state—is essential for validating the intrinsic nature of the phenomenon and ensuring sample quality.

This guide provides a comparative analysis of the primary experimental techniques used to determine the superconducting volume fraction. As a senior application scientist, my focus is not merely on procedural steps but on the underlying causality and the establishment of self-validating experimental systems. We will explore the strengths and limitations of magnetic, calorimetric, and spectroscopic methods, offering field-proven insights for obtaining reliable and publishable data.

The Foundational Technique: Magnetic Susceptibility

The most direct and widely used method for determining the superconducting volume fraction relies on the Meissner effect—the expulsion of a magnetic field from the interior of a superconductor. This perfect diamagnetism results in a magnetic susceptibility (χ) of -1 in an ideal superconductor (in SI units, after geometric corrections).[1][2] By measuring the sample's magnetic response, we can directly quantify the extent of this diamagnetic behavior.

DC Magnetometry: The Shielding and Meissner Fractions

DC magnetometry, typically performed with a Superconducting Quantum Interference Device (SQUID) magnetometer, provides two critical measures: the shielding fraction and the Meissner fraction.[1]

  • Zero-Field-Cooled (ZFC) Measurement: The sample is cooled to its lowest temperature in the absence of a magnetic field. A small DC field is then applied, and the magnetic moment is measured as the sample is warmed through its transition temperature (Tc). The resulting diamagnetic signal corresponds to the shielding fraction , representing the total volume from which the magnetic field is excluded by screening currents. This value serves as an upper limit for the superconducting volume fraction.

  • Field-Cooled (FC) Measurement: The sample is cooled from above Tc to the lowest temperature in the presence of the same small DC field. During this process, as the material becomes superconducting, it actively expels the magnetic flux. The resulting signal measures the Meissner fraction .

The distinction is crucial: in an ideal Type-I superconductor, ZFC and FC curves are identical. In Type-II superconductors like ET-d8, the FC signal is often smaller than the ZFC signal. This divergence is due to "flux pinning," where magnetic flux lines become trapped at defects within the material during cooling, preventing their complete expulsion. The ratio of the FC to ZFC signal provides a qualitative measure of the sample's pinning strength and crystalline quality.

A SQUID is the most sensitive detector of magnetic flux available, making it ideal for measuring the very small moments of diamagnetic samples.[3][4] The choice of a small applied DC field (typically 1-2 mT or 10-20 Oe) is critical to ensure the measurement is conducted in the Meissner state and below the lower critical field (Hc1).[5] Applying a field greater than Hc1 would cause magnetic flux to penetrate the sample in the form of quantized vortices, complicating the interpretation of the volume fraction.

G cluster_prep Sample Preparation cluster_zfc ZFC Protocol cluster_fc FC Protocol cluster_analysis Data Analysis p1 Select single crystal of ET-d8 p2 Measure dimensions accurately p1->p2 p3 Estimate demagnetization factor (N) p2->p3 zfc1 Cool sample to T < Tc in zero field p3->zfc1 fc1 Apply small DC field (H < Hc1) at T > Tc p3->fc1 zfc2 Apply small DC field (H < Hc1) zfc1->zfc2 zfc3 Measure moment (M_ZFC) while warming through Tc zfc2->zfc3 a1 Calculate measured susceptibility χ_meas = M / H zfc3->a1 fc2 Cool sample to T < Tc in the applied field fc1->fc2 fc3 Measure moment (M_FC) while warming through Tc fc2->fc3 fc3->a1 a2 Correct for demagnetization χ_ideal = χ_meas / (1 - N*χ_meas) a1->a2 a3 Calculate Volume Fraction VF (%) = |χ_ideal| * 100 a2->a3

Caption: Workflow for ZFC and FC DC magnetometry.

AC Susceptibility: A Dynamic Probe

AC susceptometry provides complementary information by subjecting the sample to a small, oscillating magnetic field.[1][6] The response is measured using a lock-in amplifier, which separates the signal into two components:

  • Real Part (χ'): The in-phase component measures the dispersive response and is analogous to the DC susceptibility. A sharp drop in χ' to a negative value signals the diamagnetic transition at Tc.

  • Imaginary Part (χ''): The out-of-phase component measures the dissipative losses within the sample. A peak in χ'' just below Tc is often observed, which can be attributed to energy absorption from processes like flux motion or, in granular samples, the breaking of inter-granular Josephson junctions.

AC susceptibility is exceptionally sensitive to the onset of superconductivity and can distinguish between intra-granular and inter-granular superconducting transitions in polycrystalline or granular samples.[7] The frequency and amplitude of the AC field can be varied to probe the dynamics of the system. For volume fraction determination, a low frequency (typically 10-1000 Hz) and a very small amplitude are used to approximate the DC limit while maintaining high sensitivity.

G cluster_chi_prime Real Susceptibility (χ') cluster_chi_double_prime Imaginary Susceptibility (χ'') T_high T > Tc (Normal State) T_trans T ≈ Tc (Transition) chi_p_high χ' ≈ 0 T_high->chi_p_high chi_dp_high χ'' ≈ 0 T_high->chi_dp_high T_low T < Tc (Superconducting State) chi_p_trans χ' drops sharply T_trans->chi_p_trans chi_dp_trans χ'' shows a peak (Energy Loss) T_trans->chi_dp_trans chi_p_low χ' = negative constant (Diamagnetic Shielding) T_low->chi_p_low chi_dp_low χ'' ≈ 0 T_low->chi_dp_low

Caption: Behavior of AC susceptibility components at Tc.

A Thermodynamic Confirmation: Specific Heat Measurement

While magnetic measurements probe the electromagnetic response, specific heat (C) measurements provide bulk thermodynamic evidence of a phase transition.[8][9] In a superconductor, the transition from the normal to the superconducting state is a second-order phase transition characterized by a distinct discontinuity or "jump" (ΔC) in the specific heat at Tc.[9][10]

Specific heat is an intrinsic property of the entire volume of the material.[9] The formation of the superconducting energy gap below Tc alters the electronic density of states, causing a redistribution of entropy that manifests as the observed jump.[8] The presence of a sharp, well-defined anomaly at Tc is unambiguous evidence that the majority of the sample's electronic states are participating in the transition, confirming bulk superconductivity.[10] The magnitude of this jump, when compared to the electronic specific heat in the normal state, can be compared with predictions from the Bardeen-Cooper-Schrieffer (BCS) theory.[10][11]

A Microscopic View: Muon Spin Spectroscopy (µSR)

Muon Spin Spectroscopy (µSR) is a powerful, volume-sensitive technique that uses implanted spin-polarized positive muons as local magnetic probes.[12][13][14] When a Type-II superconductor is placed in a magnetic field transverse to the muon spin polarization, the formation of a vortex lattice creates a non-uniform internal magnetic field distribution.

Muons stop randomly throughout the bulk of the sample.[14] The precession of the muon spins is directly proportional to the local magnetic field they experience.[13]

  • In the superconducting regions of the sample, the muons will precess at frequencies determined by the field distribution of the vortex lattice.

  • In any non-superconducting or normal-state regions, the muons will precess at a single frequency corresponding to the externally applied field.

By analyzing the distribution of precession frequencies, one can directly determine the fraction of the sample volume that is superconducting. This makes µSR an exceptionally reliable tool for measuring the superconducting volume fraction, especially in materials with competing magnetic and superconducting phases.[12][15]

Comparison of Methodologies

FeatureDC Magnetometry (SQUID)AC SusceptibilitySpecific Heat (Calorimetry)Muon Spin Spectroscopy (µSR)
Principle Meissner Effect (Flux Expulsion/Shielding)AC Shielding & Energy LossThermodynamic Phase TransitionLocal Magnetic Field Distribution
Primary Output Magnetization (M) vs. T, HComplex Susceptibility (χ', χ'') vs. TSpecific Heat (C) vs. TMuon Spin Precession Frequency Distribution
Nature of Probe Bulk ElectromagneticBulk ElectromagneticBulk ThermodynamicLocal, Bulk-Averaged Magnetic
Strengths - Direct measure of shielding/Meissner fractions - High sensitivity[4] - Widely available- Very sensitive to transition onset[6] - Can distinguish inter/intra-granular effects[7] - Probes dynamic response- Unambiguous proof of bulk transition[10] - Provides thermodynamic parameters (e.g., ΔC)- Direct, unambiguous volume fraction measurement[12] - Can distinguish magnetic and SC volumes[15]
Weaknesses - Requires accurate demagnetization correction[16] - ZFC is an upper limit, not true volume- Primarily a shielding measurement - Can be complex to interpret in granular samples- Less sensitive to small volume fractions - Requires careful subtraction of phonon background[17]- Requires a specialized particle accelerator facility - Not readily accessible
Best For Routine, high-quality sample validationDetecting weak superconductivity, studying granular systemsThermodynamic confirmation of bulk superconductivitySamples with competing phases or ambiguous magnetic data

Detailed Experimental Protocols

Protocol 1: DC SQUID Magnetometry for Volume Fraction
  • Sample Preparation:

    • Select a high-quality single crystal of ET-d8. For best results, use a sample with a regular shape (e.g., a thin plate or cuboid) to simplify the demagnetization factor calculation.

    • Measure the sample dimensions precisely using a calibrated microscope or calipers.

    • Calculate the demagnetization factor (N) based on the sample's geometry and the direction of the applied field. For a thin plate with the field perpendicular to the large face, N approaches 1.

    • Mount the sample in a straw or other sample holder, ensuring it is securely fixed to prevent movement during measurement.

  • Zero-Field-Cooled (ZFC) Measurement:

    • Insert the sample into the SQUID magnetometer.

    • Cool the sample from room temperature to the lowest base temperature (e.g., 2 K) in a "no applied field" mode. Ensure the superconducting magnet is reset to purge any trapped flux.[3]

    • Once the temperature is stable, apply a small, stable DC magnetic field (e.g., 10 Oe or 1 mT). Causality: This field must be well below Hc1 to ensure the sample is in the pure Meissner state.

    • Measure the magnetic moment as the temperature is swept upwards at a slow, controlled rate (e.g., 1-2 K/min) through Tc (for ET-d8, Tc ≈ 11.6 K).[5]

  • Field-Cooled (FC) Measurement:

    • Heat the sample to a temperature well above Tc (e.g., 20 K).

    • Apply the same DC magnetic field used in the ZFC measurement (e.g., 10 Oe).

    • Cool the sample down to the base temperature (e.g., 2 K) in this constant applied field.

    • Once the temperature is stable, measure the magnetic moment while warming through Tc.

  • Data Analysis:

    • Convert the measured magnetic moment (M, in emu) to volume magnetization (emu/cm³) by dividing by the sample volume.

    • Calculate the measured DC susceptibility: χ_meas = M/H.

    • Using the ZFC data at the lowest temperature, correct for the sample's geometry to find the intrinsic susceptibility: χ_intrinsic = χ_meas / (1 - N * χ_meas).

    • The superconducting volume fraction (shielding) is then calculated as: VF (%) = |χ_intrinsic| * 100 . For an ideal 100% superconductor, χ_intrinsic will be -1 (in cgs units).

Conclusion

References

  • Specific Heat and Thermal Conductivity | Superconducting Devices Class Notes - Fiveable.
  • What is superconducting volume fraction and how do you measure it? - Quora. [Link]

  • The FFLO State in the Dimer Mott Organic Superconductor κ-(BEDT-TTF) 2 Cu[N(CN) 2 ]Br. Crystals. [Link]

  • Alternating-Field Susceptometry and Magnetic Susceptibility of Superconductors - SciSpace. [Link]

  • Investigation of superconducting parameters of hydrogenated organic compound κ-(BEDT-TTF)2Cu[N(CN)2]Br - Taylor & Francis Online. [Link]

  • In-plane superfluid density and microwave conductivity of the organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br - UQ eSpace. [Link]

  • In-plane and out-of-plane super uid density of the layered organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br. [Link]

  • Measurement of the specific-heat anomaly at the superconducting transition of YBa2Cu3O7. Physical Review B. [Link]

  • STM Spectroscopy on deuterated κ-(BEDT-TTF-d[n,n])2Cu[N(CN)2]Br. [Link]

  • Specific heat in superconductors - Chin. Phys. B. [Link]

  • Superconductivity - Transition Temp, Magnetic Fields, Materials | Britannica. [Link]

  • Standards for Measurement of the Critical Fields of Superconductors - PMC. [Link]

  • Muon Studies of Superconductors - Annual Reviews. [Link]

  • Magnetic Susceptibility and the Superconducting Transition. [Link]

  • Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry for nanomagnetism and spintronics - AIP Publishing. [Link]

  • Magnetic Susceptibility of 123 Superconductor - Purdue Physics. [Link]

  • The Josephson junction: Quantum tunnelling and interference in an electrical circuit. [Link]

  • Superconductivity and SQUID magnetometer. [Link]

  • Calorimetric evidence for two phase transitions in Ba1−xKxFe2As2 with fermion pairing and quadrupling states - PMC. [Link]

  • Does anybody know how we can calculate volume fraction of superconductivity in inhomogeneous sample from SQUID bulk data? | ResearchGate. [Link]

  • A method to estimate the volume fraction and shape of superconducting domains in organic superconductors - ResearchGate. [Link]

  • Alternating-field susceptometry and magnetic susceptibility of superconductors - GovInfo. [Link]

  • AC Magnetic Susceptibility: Mathematical Modeling and Experimental Realization on Poly-Crystalline and Single-Crystalline High-Tc Superconductors YBa2Cu3O7−δ and Bi2−xPbxSr2Ca2Cu3O10+y - PMC. [Link]

  • Superconductivity: A guide to alternating current susceptibility measurements and alternating current susceptometer design - Martin Nikolo. [Link]

  • SQUID magnetometry of superconducting samples: The case of RuSr2GdCu2O8. [Link]

  • Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4 - MDPI. [Link]

  • Principles and Applications of Superconducting Quantum Interference Devices (SQUIDs) | PhysLab. [Link]

  • (color) (a) The volume fractions of the fast muon decay signal Vµ and... - ResearchGate. [Link]

  • MUON SPIN RELAXATION IN SUPERCONDUCTORS - Matrika. [Link]

  • SRF material research using muon spin rotation and beta-detected nuclear magnetic resonance - Frontiers. [Link]

  • µSR and its Application to Type-II Superconductivity - UBC Physics & Astronomy. [Link]

  • Magnetometry by AC susceptibility measurements - ORBi. [Link]

  • Modern History of Organic Conductors: An Overview - MDPI. [Link]

  • Quasi-two-dimensional organic superconductors: a review. - arXiv. [Link]

  • Discovery of a Superconducting Cu-Bi Intermetallic Compound by High-Pressure Synthesis - PubMed. [Link]

  • Synthesis, Crystal-Structure Determination and Magnetic Properties of Two New Transition-Metal Carbodiimides: CoNCN and NiNCN - SSC - RWTH Aachen. [Link]

  • Structure-Property Correlations in the Design of Organic Metals and Superconductors - OSTI.gov. [Link]

Sources

Reproducibility of inverse isotope effect in kappa-ET salts

Reproducibility of the Anomalous Isotope Effect in -(BEDT-TTF) X Salts

Content Type: Technical Comparison & Reproducibility Guide Subject:






Audience:
Executive Summary: The "Glassy" Trap

The study of the Inverse Isotope Effect (IIE) in organic superconductors—specifically







The Reproducibility Crisis: The primary cause of conflicting data in this field is not synthesis purity alone, but the thermodynamic history of the sample. The terminal ethylene groups of the BEDT-TTF molecule undergo a glass-like order-disorder transition at

  • Fast Cooling: Freezes ethylene disorder

    
     Suppresses 
    
    
    
    
    Mimics "Normal" or "Mott" behavior.
  • Slow Cooling: Anneals ethylene order

    
     Maximizes 
    
    
    
    
    Reveals true Isotope Effect.

This guide standardizes the protocol for reproducing these delicate isotope effects, comparing the Hydrogenated (h8) and Deuterated (d8) variants.

The Controversy: BCS vs. Mott Physics

To understand the reproducibility challenge, one must understand the material's position on the phase diagram.

  • Standard BCS Prediction: Heavier isotopes (Deuterium) should lower phonon frequency, lowering

    
    .
    
  • Observed IIE: In

    
    -(ET)
    
    
    Cu(NCS)
    
    
    ,
    
    
    increases upon deuteration (
    
    
    ).
  • The Mechanism: The "Geometric Isotope Effect." C-D bonds are shorter than C-H bonds (zero-point motion). This reduces the effective volume of the molecule, acting like negative chemical pressure .

    • In Cu(NCS)

      
       : This pressure optimizes the density of states, raising 
      
      
      .
    • In Cu[N(CN)

      
      ]Br : This pressure pushes the system too close to the Mott insulating boundary. If the sample is also disordered (fast cooled), the superconducting state collapses into an antiferromagnetic insulator.
      
Comparative Analysis: h8-ET vs. d8-ET

The following data assumes a Slow Cooling Protocol (

Feature

-(h8-ET)

Cu[N(CN)

]Br

-(d8-ET)

Cu[N(CN)

]Br
Performance Delta
Precursor Standard BEDT-TTFDeuterated BEDT-TTF (

D)
Cost/Complexity: High for d8

(Onset)

K

K (Highly Variable)
Shift:

to

K (Anomalous)
Mott Proximity ModerateCritical (On the Boundary)Risk: d8 samples are metastable
Cooling Sensitivity Low (

shifts

K)
Extreme (

shifts

K or vanishes)
Reproducibility Key
Lattice Softening Visible at

Pronounced softening at

Phonon Dynamics

Critical Insight: In the d8-Br salt, a fast cooling rate (


 K/min) can result in a non-superconducting magnetic ground state . This is often mistaken for a "failed synthesis" rather than a kinetic trap.
Experimental Protocols
Phase 1: Electrochemical Synthesis (The "Product" Creation)

Objective: Grow single crystals of sufficient size (

Reagents:

  • Donor: BEDT-TTF (h8) or d8-BEDT-TTF (purchased or synthesized via cross-coupling of deuterated thiones).

  • Electrolyte: PPN[N(CN)

    
    ] + CuBr.
    
  • Solvent: 1,1,2-Trichloroethane (10% vol Ethanol). Note: Ethanol acts as a scavenger for Cu(I) species.

Workflow:

  • Cell Setup: H-shaped cell with a glass frit separator. Platinum wire electrodes (

    
     mm).
    
  • Conditions: Constant Current (Galvanostatic).

    • 
       (Ultra-low current is vital for stoichiometry).
      
    • 
       (Strictly controlled).
      
  • Duration: 3–5 weeks.

  • Harvest: Black, rhombic platelets. Wash with ethanol.

Phase 2: The Thermal Conditioning (The Validation Step)

Objective: Control the ethylene moiety conformation (Eclipsed vs. Staggered) to ensure reproducible electronic correlation (

The "Annealing" Protocol:

  • Mounting: Mount crystal on a sapphire stage (high thermal conductivity) using Apiezon N grease.

  • Initial Cool: Cool from 300 K to 100 K at any rate (e.g., 5 K/min).

  • Critical Window: From 100 K to 50 K , the cooling rate must be strictly controlled.

    • Rate A (Relaxed State):

      
       K/min. Result: Ethylene groups order.[1][2] Lattice contracts optimally. 
      
      
      is maximized.
    • Rate B (Quenched State):

      
       K/min. Result: Ethylene disorder frozen. Lattice expanded.[3] 
      
      
      suppressed.
  • Measurement: Perform AC Susceptibility or SQUID Magnetometry at 5 K.

Mechanistic Visualization

The following diagram illustrates why the cooling rate dictates the reproducibility of the isotope effect.

IsotopeMechanismcluster_reproReproducibility TrapDeuterationDeuteration (H -> D)GeoEffectGeometric Isotope Effect(C-D bond shortening)Deuteration->GeoEffectZero Point MotionNegPressureNegative Chemical Pressure(Lattice Contraction)GeoEffect->NegPressureCorrelationElectronic Correlation (U/W)Bandwidth ControlNegPressure->CorrelationIncreases U/WCoolingCooling Rate Through Tg (80K)DisorderEthylene Moiety Disorder(Staggered/Eclipsed Ratio)Cooling->DisorderKinetic ControlDisorder->CorrelationFast Cool = High Disorder = Narrow BandMottMott Insulator PhaseCorrelation->MottIf U/W > Critical ValueSCSuperconducting Phase (Tc)Correlation->SCIf U/W < Critical Value

Caption: The interplay between Deuteration (Geometric Effect) and Cooling Rate (Kinetic Disorder). Both factors push the system along the U/W (Correlation) axis. If Deuteration pushes the system near the cliff edge (Mott boundary), a Fast Cool pushes it over, destroying Superconductivity.

Troubleshooting & Validation

To ensure your data is publishable, you must perform a Reversible Cycle Test :

  • Cool Slow (0.2 K/min): Measure

    
     (Should be 
    
    
    K for d8-Br).
  • Warm to 120 K: Reset the glass state.

  • Cool Fast (10 K/min): Measure

    
     (Should drop significantly or vanish).
    
  • Warm to 120 K: Reset.

  • Cool Slow again:

    
     must recover to the initial value.
    If 
    
    
    does not recover, your sample has micro-cracks or chemical degradation, not intrinsic disorder.
References
  • Tokumoto, M., et al. (1991). Anomalous Isotope Effect in Organic Superconductor

    
    -(BEDT-TTF)
    
    
    Cu(NCS)
    
    
    . Journal of the Physical Society of Japan.
  • Taniguchi, H., et al. (2003). Anomalous Pressure Dependence of Superconductivity in

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br. Physical Review B.
  • Su, X., et al. (1998). Cooling Rate Dependence of the Superconducting Transition in

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br. Physical Review B.
  • Müller, J., et al. (2002). Dynamics of the ethylene groups in the organic superconductor

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br. Physical Review B.
  • Schlueter, J. A., et al. (2001). Synthesis and Superconducting Properties of

    
    -(BEDT-TTF)
    
    
    Cu[N(CN)
    
    
    ]Br. Physica C: Superconductivity.

Benchmarking BEDT-TTF-d8 Purity for Quantum Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BEDT-TTF-d8 (perdeuterated bis(ethylenedithio)tetrathiafulvalene) is not merely a labeled reagent; it is a precision tool for tuning the bandwidth-controlled Mott transition in organic superconductors. In quantum spin liquid candidates and


-phase superconductors, deuteration acts as "negative chemical pressure," expanding the unit cell and enhancing electron-electron correlations (

).

However, the efficacy of this tuning is strictly limited by disorder . Isotopic impurities (residual protons) and chemical impurities (synthesis byproducts) introduce randomness that suppresses quantum oscillations and smears superconducting transitions. This guide establishes a rigorous benchmarking protocol to validate BEDT-TTF-d8 purity, moving beyond simple "percent purity" to functional quantum metrics.

Part 1: The Physics of Purity

In organic charge-transfer salts like


-(BEDT-TTF)

Cu[N(CN)

]Br, the ground state is determined by the delicate balance between the on-site Coulomb repulsion (

) and the bandwidth (

).
  • The Geometrical Isotope Effect: Deuteration of the terminal ethylene groups modifies the C-H (vs C-D) bond length and vibrational modes. This slightly expands the crystal lattice, effectively reducing the transfer integral (

    
    ) between dimers.
    
  • The Consequence: This pushes the d8-variant closer to the Mott insulating phase compared to the h8-analog.

  • The Impurity Problem: If a sample is only 95% deuterated, the random distribution of protons creates diagonal disorder , locally fluctuating the chemical pressure. This suppresses the superconducting transition temperature (

    
    ) and increases the Dingle temperature (
    
    
    
    ), masking intrinsic quantum phenomena.

Part 2: Benchmarking Tier List

To qualify BEDT-TTF-d8 for quantum applications, materials must pass three tiers of validation.

Tier 1: Isotopic Precision (qNMR)
  • Objective: Quantify the H/D ratio.

  • Requirement:

    
     Deuteration (atomic basis).
    
  • Method: Quantitative

    
    H-NMR (qNMR) using an internal standard. Standard "purity" by HPLC does not detect isotopic substitution.
    
Tier 2: Chemical Isolation (HPLC)
  • Objective: Remove synthesis byproducts (e.g., unreacted thiones, sulfur-rich oligomers).

  • Requirement:

    
     Integrated Area.
    
  • Method: Reversed-Phase HPLC.[1][2][3]

Tier 3: Quantum Performance (Functional Metrics)
  • Objective: Verify electronic coherence in the final crystal.

  • Requirement: Sharp superconducting transition (

    
     K) and observation of Shubnikov-de Haas (SdH) oscillations.
    
  • Method: Low-temperature resistivity and magnetotransport.[4]

Part 3: Comparative Analysis (d8 vs. h8)

The following table highlights the subtle but critical differences in performance metrics for the


-(BEDT-TTF)

Cu[N(CN)

]Br system.
MetricBEDT-TTF-h8 (Standard)BEDT-TTF-d8 (Deuterated)Impact of Impurities

(Superconducting)
~11.8 K~11.2 – 11.4 KSmearing of transition width (

).
Ground State Robust SuperconductorNear Mott Boundary (Cooling rate dependent)Can lock system into glassy/disordered state.
Lattice Parameter StandardExpanded (Negative Chemical Pressure)Local strain fields if H/D mixed.
Critical Validation HPLC PurityIsotopic Enrichment %Failure Mode: Loss of Quantum Oscillations.

Part 4: Experimental Protocols

Protocol A: Quantitative Isotopic Purity by qNMR

This protocol quantifies residual protons to ensure the "d8" label is accurate.

  • Sample Prep: Dissolve 5 mg of BEDT-TTF-d8 in 600

    
    L of CS
    
    
    
    / C
    
    
    D
    
    
    (1:1 mixture). Note: BEDT-TTF has poor solubility in pure CDCl
    
    
    ; CS
    
    
    aids solubility.
  • Internal Standard: Add a precise mass (approx. 1 mg) of 1,4-Dinitrobenzene (or another non-volatile standard with protons in a distinct region).

  • Acquisition:

    • Pulse angle: 90°.[5]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation for quantitation).
    • Scans: 64.

  • Analysis:

    • Integrate the residual ethylene proton signal of BEDT-TTF (typically broad singlet around 3.3 ppm).

    • Integrate the standard's aromatic protons.

    • Calculate molar ratio to determine % deuteration.

Protocol B: High-Purity Crystal Growth (Electrocrystallization)

Standard synthesis often leaves ionic impurities. This method minimizes disorder.

  • Cell Setup: Use an H-shaped cell with a fine glass frit separator.

  • Anode: Platinum wire (1 mm diameter), electrochemically cleaned in H

    
    SO
    
    
    
    .
  • Solution:

    • Solvent: 1,1,2-Trichloroethane (distilled over P

      
      O
      
      
      
      ) + 10% Ethanol (abs).
    • Donor: 10 mg BEDT-TTF-d8.

    • Electrolyte: 50 mg TBA-Cu[N(CN)

      
      ]Br (Recrystallized 3x).
      
  • Growth: Constant current of 0.5

    
    A  (very low current density) for 2-3 weeks at 20°C.
    
    • Expert Tip: High current (>1

      
      A) grows crystals faster but induces solvent inclusions and defects.
      
Protocol C: RRR and Quantum Oscillations

The ultimate "pass/fail" for quantum applications.

  • Mounting: Attach 4 gold wires (25

    
    m) to the crystal using carbon paste.
    
  • Cooling: Cool to 0.5 K in a

    
    He cryostat.
    
  • Measurement:

    • Measure Resistance (

      
      ) vs Temperature (
      
      
      
      ).[6]
    • RRR (Residual Resistivity Ratio): Calculate

      
      . High quality d8 crystals should yield RRR 
      
      
      
      (metallic regime before transition).
    • Magnetotransport: Apply magnetic field

      
       up to 15 T perpendicular to planes.
      
    • Analysis: Perform FFT on the oscillatory component of resistivity (

      
      ). Sharp peaks indicate a long mean free path (
      
      
      
      ) and high purity.

Part 5: Workflow Visualization

Figure 1: Purity Validation Workflow

This decision tree outlines the logical flow for validating material before committing to weeks-long crystal growth.

PurityBenchmark Start Raw BEDT-TTF-d8 (Synthesis Product) HPLC Tier 1: HPLC Analysis (Chemical Purity) Start->HPLC HPLC_Fail Fail (<99.5%) Recrystallize (CS2) HPLC->HPLC_Fail Impurities Detected qNMR Tier 2: qNMR Analysis (Isotopic Purity) HPLC->qNMR Pass HPLC_Fail->HPLC Retry qNMR_Fail Fail (<98% D) Reject / Re-exchange qNMR->qNMR_Fail High Proton Content Growth Crystal Growth (Electrocrystallization) qNMR->Growth Pass (>98% D) RRR Tier 3: Electronic Test (RRR & Tc) Growth->RRR RRR->HPLC_Fail Broad Transition / Low RRR Success Quantum Grade (Ready for Spin Liquid/SC Study) RRR->Success Sharp Transition

Caption: Validation workflow ensuring only isotopically and chemically pure precursors are used for crystal growth.

Figure 2: Impact of Deuteration on Phase Diagram

Visualizing why purity matters: Deuteration shifts the material towards the critical Mott boundary.

PhaseDiagram Mott Mott Insulator (Antiferromagnetic) Boundary First Order Phase Transition Mott->Boundary Pressure / Bandwidth SC Superconductor (Fermi Liquid) Boundary->SC Increasing W/U h8 h8-BEDT-TTF (Deep in SC Phase) h8->SC Stable d8 d8-BEDT-TTF (Critical Region) d8->Boundary Tunable / Sensitive

Caption: Phase diagram illustrating the 'Negative Chemical Pressure' effect of deuteration, placing d8 salts near the critical Mott transition.

References

  • Isotope Effect in Organic Superconductors

    • Title: Antiferromagnetism and superconductivity of

      
      -(BEDT-TTF)
      
      
      
      Cu[N(CN)
      
      
      ]X[7]
    • Source: ResearchG
    • URL:[Link]

  • Quantit

    • Title: Collaborative Study to Validate Purity Determination by 1H Quantit
    • Source: Chemical and Pharmaceutical Bulletin
    • URL:[Link]

  • Electronic Properties & RRR

    • Title

      
      -(BEDT-TTF)
      
      
      
      Cu[N(CN)
      
      
      ]Br: A Fully Gapped Strong-Coupling Superconductor[7][8]
    • Source: Physical Review Letters[7][8]

    • URL:[Link][8]

  • Quantum Oscillations & Dingle Temper

    • Title: Superconductivity and Fermi Surface Studies of -(BEDT-TTF) [(H$_2 _4 _2 _2 _4 _3$]
    • Source: Clark University / MDPI
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(ethylenedithio)tetrathiafulvalene-d8

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern materials science, particularly in the development of organic superconductors and electronics, Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8) is a compound handled by researchers at the forefront of innovation. While its deuterated nature offers unique advantages for mechanistic studies, it also necessitates a rigorous and informed approach to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a detailed protocol grounded in the principles of laboratory safety and regulatory compliance, ensuring that the disposal process protects both personnel and the environment.

The foundational principle guiding the disposal of any specialized chemical, including deuterated compounds, is to treat it as hazardous chemical waste unless definitively proven otherwise.[1] This conservative approach accounts for potential differences in reactivity compared to parent compounds and ensures adherence to the strictest institutional and national regulations.[1]

Hazard Profile and Risk Assessment

A thorough understanding of the chemical's properties is the first step in a safe disposal workflow. While the non-deuterated parent compound, BEDT-TTF, is not classified as hazardous under OSHA's Hazard Communication Standard, several factors demand a cautious approach for its deuterated analogue.[2][3]

  • Combustibility: The parent compound is classified as a combustible solid, meaning it can burn under certain conditions.[4]

  • Decomposition Products: Upon thermal decomposition, this molecule can release hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[3] The presence of eight sulfur atoms is significant, as sulfur oxides are precursors to acid rain and have their own toxicological profiles.[5]

  • Deuterated Nature: Deuterated compounds, while not radioactive, may exhibit different physicochemical properties than their non-deuterated counterparts.[1] Standard practice dictates they be managed as hazardous waste to ensure regulatory compliance and mitigate any unknown risks.[1]

  • Incompatibilities: BEDT-TTF-d8 is incompatible with strong oxidizing agents.[3][6][7] Accidental mixing during waste consolidation can lead to vigorous and potentially dangerous reactions.

Table 1: Key Safety and Physical Data
PropertyInformationSource(s)
Chemical Name This compound (BEDT-TTF-d8)[8]
CAS Number 101751-48-8[8]
Molecular Formula C₁₀D₈S₈[8]
Physical State Solid[2][3]
Incompatible Materials Strong oxidizing agents[3][6][7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOₓ)[3]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling BEDT-TTF-d8 for any purpose, including disposal, researchers must utilize appropriate safety measures.

  • Engineering Controls: Handle the solid material, especially when transferring from one container to another, within a certified chemical fume hood. This minimizes the inhalation of any fine dust particles.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[10]

Step-by-Step Disposal Protocol

The proper disposal of BEDT-TTF-d8 waste involves a systematic process of segregation, containment, and documentation. This workflow ensures that the waste is handled safely at every stage, from the laboratory bench to its final disposition by trained professionals.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Characterize the Waste: Determine the form of the waste: is it unused solid reagent, contaminated labware (e.g., weigh boats, gloves), or a solution?

  • Segregate as Non-Halogenated Organic Solid: BEDT-TTF-d8 is an organic compound containing carbon, deuterium, and sulfur. It does not contain any halogens (F, Cl, Br, I). Therefore, it must be segregated into a waste stream designated for non-halogenated organic solids .[1][11] Mixing with other waste categories, such as halogenated solvents or heavy metals, complicates the final disposal process, increases costs, and can create new hazards.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure compliant pickup.

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a tightly sealing screw cap. The container must be clean on the outside.[12]

  • Label the Container: The label is a key communication tool. It must be filled out completely and legibly with the following information:[12]

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "this compound" (avoid abbreviations)

    • All Components: If it is a mixture, list all constituents and their approximate percentages.

    • Quantity: The total volume or weight of the waste.

Step 3: Temporary On-Site Storage

Store the labeled waste container in a designated and properly managed satellite accumulation area or central hazardous waste storage facility.

  • Location: The storage area must be cool, dry, and well-ventilated.[1][3]

  • Segregation: Keep the container physically separated from incompatible materials, particularly strong oxidizing agents.[3]

  • Container Status: The waste container must be kept closed at all times except when adding waste.

Step 4: Final Disposal

Disposal must be conducted through your institution's approved channels.

  • Contact EHS: Never attempt to dispose of chemical waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office.[1]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a completed waste disposal form.[12]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for BEDT-TTF-d8 cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposition cluster_spill Contingency A Start: Generate BEDT-TTF-d8 Waste B Step 1: Identify Waste (Solid, Contaminated Material) A->B C Step 2: Segregate as Non-Halogenated Organic Solid B->C Spill Spill or Contamination? B->Spill D Step 3: Select Compatible Leak-Proof Container C->D E Step 4: Label Container 'Hazardous Waste' & Full Name D->E F Step 5: Store in Designated Cool, Dry, Ventilated Area E->F G Step 6: Complete Institutional Waste Disposal Form F->G H Step 7: Contact EHS for Scheduled Pickup G->H I End: Compliant Disposal by Certified Professionals H->I Spill_Proc Follow Spill & Decontamination Protocol (Section 4) Spill->Spill_Proc Yes Spill_Proc->C Collect waste

Caption: Disposal Workflow for BEDT-TTF-d8.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills and decontaminating equipment is essential.

Solid Spill Cleanup
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain: Gently sweep the solid material into a dustpan or onto a stiff piece of paper to avoid creating airborne dust.

  • Collect: Place the collected solid and any contaminated cleaning materials (e.g., wipes) into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel dampened with a laboratory detergent solution.[13] All cleaning materials must be disposed of as hazardous waste.

Empty Container Decontamination

Empty containers that once held BEDT-TTF-d8 must also be managed as hazardous waste or properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., toluene, a chlorinated solvent).[1]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as its own hazardous waste stream (e.g., "Toluene with trace BEDT-TTF-d8").[1]

  • Dispose of Container: After triple-rinsing, deface the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS.[1]

By adhering to this comprehensive guide, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental stewardship from experiment to disposal.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Bis(ethylenedithio)tetrathiafulvalene.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Tokyo Chemical Industry Co., Ltd. This compound Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Bis(ethylenedithio)tetrathiafulvalene.
  • Sigma-Aldrich. Bis(ethylenedithio)tetrathiafulvalene 98% Safety Information.
  • Bio-Rad Laboratories, Inc. (2020). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: Tetrathiafulvalene.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • Chegg. (2022). How should you dispose of deuterated acetone waste in this experiment?
  • National Center for Biotechnology Information. (2022). Heavy water recycling for producing deuterium compounds. PMC, NIH.
  • Cornell University Environmental Health and Safety. 7.19.2 Deactivation Procedures.
  • AZoM. (2022). Producing Polymers from Waste Sulfur.
  • Google Patents.
  • The University of Cyprus, Department of Chemistry. (2024).
  • National Center for Biotechnology Information.
  • Synergy Recycling. Disposal of deuterium (D₂).
  • RUL Repository. (2025). Sustainable synthetic routes to deuterium-labelled organic compounds using immobilized and recyclable (bio)
  • University of Rhode Island. Guidelines for Hazardous Waste Disposal.
  • Stanford University. (2022).
  • University of Washington. Lab Safety Guide.
  • University of Florida Environmental Health & Safety. Chemical Waste.
  • Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • University of California, Santa Barbara. Chapter 7 - Management Procedures For Specific Waste Types.
  • Santa Cruz Biotechnology. Bis(ethylenedithio)
  • National Center for Biotechnology Information. Bis(ethylenedithio)

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Bis(ethylenedithio)tetrathiafulvalene-d8

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for handling Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8). While the non-deuterated analogue, BEDT-TTF, is not classified as hazardous under OSHA's Hazard Communication Standard, a robust safety protocol is paramount due to the compound's physical form as a fine solid and the specific considerations for deuterated materials.[1][2]

The strategic replacement of hydrogen with deuterium can alter a compound's metabolic fate, a principle known as the kinetic isotope effect (KIE).[3] While this is a powerful tool in pharmaceutical research, it necessitates treating deuterated compounds with the full diligence of hazardous chemical waste, particularly concerning disposal.[3] This guide is structured to provide immediate, actionable intelligence for safe and compliant laboratory operations.

Hazard Assessment & Risk Mitigation

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact are the primary risks.[4]

  • Inhalation: High concentrations of fine dust may be harmful if inhaled.[4] Handling should always occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize aerosolization.

  • Eye Contact: The material can be irritating to the eyes.[4] Appropriate eye protection is mandatory to prevent injury.

  • Skin Contact: While considered a low hazard for typical industrial handling, prolonged or repeated contact should be avoided.[4]

  • Deuterated Nature: All deuterated waste must be treated as hazardous chemical waste and segregated accordingly.[3]

At-a-Glance PPE & Safety Protocol
Protection Type Minimum Requirement Best Practice / High-Risk Operations
Ventilation Well-ventilated areaCertified Chemical Fume Hood
Eye Protection Safety glasses with side shieldsSnug-fitting safety goggles or a face shield
Hand Protection Nitrile or Neoprene glovesDouble-gloving with nitrile gloves
Body Protection Standard laboratory coatChemical-resistant apron over a lab coat
Respiratory Not required for small quantities in a fume hoodN95 respirator for weighing larger quantities
Disposal Segregated, labeled hazardous waste containerConsult institutional EHS for specific procedures

Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a requirement but a critical control measure. The causality behind each choice is rooted in mitigating the specific risks posed by a fine organic solid.

Eye and Face Protection
  • Rationale: To prevent eye irritation from airborne dust particles or accidental splashes.[4]

  • Procedure:

    • Standard Operations: At a minimum, wear safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation, wear snug-fitting chemical splash goggles. For maximum protection, a face shield worn over safety goggles is recommended.[5][6]

Skin and Body Protection
  • Rationale: To prevent direct skin contact with the chemical.

  • Procedure:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Inspect gloves for any signs of degradation or punctures before use. For extended operations, consider double-gloving. Always wash hands thoroughly with soap and water after removing gloves.[7]

    • Lab Coat: A standard, long-sleeved laboratory coat is required to protect clothing and skin.

    • Apron: For mixing solutions or handling larger quantities where splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]

Respiratory Protection
  • Rationale: To prevent the inhalation of fine dust particles.[4]

  • Procedure:

    • Primary Control: The most effective control is to handle the material within a certified chemical fume hood. This engineering control minimizes airborne particulates.

    • Secondary Control: For operations outside of a fume hood or when weighing larger quantities that may generate dust, a NIOSH-approved N95-type particulate respirator is recommended. Ensure a proper fit test has been conducted for the user.

Operational and Disposal Plans

A self-validating protocol ensures safety from the moment the vial is opened until the waste is properly discarded.

Safe Handling Workflow

This workflow is designed to minimize exposure at every step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_final Final Steps A Verify Fume Hood Functionality B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Carefully Weigh Solid Inside Fume Hood B->C D Transfer Compound to Reaction Vessel C->D E Decontaminate Spatula and Weigh Boat D->E F Wipe Down Work Surface with Appropriate Solvent E->F G Segregate All Waste (See Disposal Plan) F->G H Doff PPE in Correct Order (Gloves Last) G->H I Wash Hands Thoroughly H->I J Document Experiment I->J

Caption: Step-by-step workflow for handling BEDT-TTF-d8.

Spill & Emergency Procedures
  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[2]

  • Spill: Ensure adequate ventilation and wear full PPE. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

Waste Disposal Plan

The deuterated nature of BEDT-TTF-d8 mandates a specific disposal protocol. Deuterated waste should never be mixed with standard chemical waste unless explicitly permitted by your institution's safety office.[3]

G cluster_waste_type Identify Waste Type cluster_action Action cluster_final_disposal Final Disposal start Waste Generated solid_waste Contaminated Solids (e.g., weigh paper, gloves, excess compound) start->solid_waste liquid_waste Contaminated Rinsate (from cleaning glassware) start->liquid_waste rinse Triple-rinse empty containers. Collect rinsate as hazardous waste. start->rinse For Empty Containers segregate Place in a Dedicated, Clearly Labeled 'Deuterated Waste' Container solid_waste->segregate liquid_waste->segregate ehs Contact Institutional EHS for Pickup and Disposal segregate->ehs rinse->segregate

Caption: Decision workflow for the disposal of BEDT-TTF-d8 waste.

Disposal Steps:

  • Segregate Waste: Collect all waste contaminated with BEDT-TTF-d8, including gloves, weigh boats, and solvent rinsate, in a dedicated and clearly labeled hazardous waste container.[3][8]

  • Labeling: The container must be labeled "Hazardous Waste - Deuterated Compounds" and list the chemical contents.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.[3]

  • Consult EHS: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local and national regulations.[3]

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and compliance with environmental regulations.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Safety Data Sheet. (2024, February 13).
  • Bis(ethylenedithio)tetrathiafulvalene 98 66946-48-3. Sigma-Aldrich.
  • This compound 101751-48-8. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound | CAS 101751-48-8. Santa Cruz Biotechnology.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety data sheet. Carl ROTH. (2023, June 23).
  • Personal safety and protective clothing.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 23).
  • Personal Protection for the Applicator and Worker Module. PSEP.
  • Personal Protective Equipment. Kentucky Pesticide Safety Education. (2018, November 30).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.